Cyclohexadecanone
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
2550-52-9 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
cyclohexadecanone |
InChI |
InChI=1S/C16H30O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h1-15H2 |
InChI Key |
LXJDKGYSHYYKFJ-UHFFFAOYSA-N |
SMILES |
C1CCCCCCCC(=O)CCCCCCC1 |
Canonical SMILES |
C1CCCCCCCC(=O)CCCCCCC1 |
Other CAS No. |
2550-52-9 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Cyclohexadecanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexadecanone, a macrocyclic ketone, is a significant compound in the fragrance and flavor industry, prized for its distinct musk odor. It is also a subject of interest in chemical research due to its large ring structure and potential biological activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.
Chemical Structure and Identification
This compound is a cyclic organic compound with a sixteen-membered ring containing a ketone functional group.[1] Its structure is characterized by a high degree of flexibility.
Molecular Structure:
Caption: 2D representation of the chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various fields.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀O | [1] |
| Molecular Weight | 238.41 g/mol | [1] |
| CAS Number | 2550-52-9 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White crystalline solid | [1] |
| Odor | Musk-like | [1] |
| Melting Point | 54-57 °C | |
| Boiling Point | 326.8 °C at 760 mmHg | |
| Density | 0.92 g/cm³ | |
| Flash Point | >110 °C | |
| Vapor Pressure | 0.00012 mmHg at 25 °C | |
| Water Solubility | Insoluble | |
| Solubility | Soluble in ethanol (B145695) and other organic solvents. |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are essential for quality control and research purposes. Below are representative methodologies for key analytical techniques.
Synthesis of this compound
This compound can be synthesized via the hydrogenation of 8-cyclohexadecenone.[1]
Reaction Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 8-cyclohexadecenone in a solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere, typically using a balloon or a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.
Analytical Characterization
| Technique | Protocol |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube. ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. The spectrum is expected to show a complex multiplet in the aliphatic region (δ 1.2-2.5 ppm) corresponding to the methylene (B1212753) protons of the large ring. The protons alpha to the carbonyl group will appear slightly downfield. ¹³C NMR: Acquire the spectrum on the same instrument. The carbonyl carbon should appear as a singlet at a characteristic downfield shift (δ > 200 ppm). The methylene carbons will appear in the aliphatic region (δ 20-40 ppm). |
| Infrared (IR) Spectroscopy | Sample Preparation: Prepare a thin film of the molten compound between two NaCl or KBr plates, or acquire the spectrum of a KBr pellet containing the sample. Analysis: The spectrum will be dominated by a strong, sharp absorption band around 1710-1725 cm⁻¹ characteristic of the C=O stretching vibration of a saturated cyclic ketone. Aliphatic C-H stretching vibrations will be observed around 2850-2950 cm⁻¹. |
| Mass Spectrometry (MS) | Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. Analysis: The mass spectrum will show the molecular ion peak (M⁺) at m/z 238.41. Fragmentation patterns will involve the loss of small alkyl chains and rearrangements characteristic of large cyclic ketones. |
Biological Activity and Signaling Pathway
This compound, like other musk compounds, elicits its characteristic scent through interaction with specific olfactory receptors in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The primary human olfactory receptors identified to be activated by macrocyclic musks are OR5AN1 and OR1A1.[2][3]
Olfactory Signaling Pathway:
Caption: Simplified signaling pathway of odor perception initiated by this compound.
The binding of this compound to its receptor initiates a conformational change in the receptor, which in turn activates a specific G-protein, Gαolf.[4] This G-protein then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺) into the olfactory neuron. This influx of positive ions depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of the musk scent.[4]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and a key biological signaling pathway of this compound. The presented data and experimental methodologies are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields, facilitating further investigation and application of this important macrocyclic ketone.
References
A Technical Guide to the Physical Characteristics of Cyclohexadecanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexadecanone, a macrocyclic ketone, is a significant compound primarily utilized in the fragrance and perfumery industries for its distinct musk-like odor.[1] Its large ring structure and ketone functional group dictate its unique physical and chemical properties. This technical guide provides an in-depth overview of the core physical characteristics of this compound, complete with experimental protocols for their determination and illustrative workflows. All quantitative data is presented in structured tables for clarity and comparative analysis.
Molecular and Physical Properties
This compound is a white, crystalline solid under standard conditions, possessing a tenacious animalic, musk-like odor.[2][3] Its fundamental molecular and physical properties are summarized in the tables below. It is important to note that variations in reported values exist in the literature, which may be attributed to different experimental conditions or isomeric purity.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₃₀O | [2] |
| Molecular Weight | 238.41 g/mol | [2] |
| Appearance | White to pale tan powder/crystals | [2][4] |
| Odor | Tenacious animal, musk-like | [1][2] |
Tabulated Physical Characteristics
The following table summarizes the key quantitative physical data for this compound. Where conflicting data exists, a range is provided with corresponding citations.
| Physical Property | Reported Value(s) | Unit | Source(s) |
| Melting Point | 66 to 76 | °C | [4][5][6] |
| Boiling Point | 138 @ 0.5 Torr to 341 @ 760 mm Hg | °C | [2][4] |
| Density | 0.8962 @ 60 °C | g/cm³ | [2] |
| Vapor Pressure | 0.000120 @ 25 °C (est.) | mm Hg | [4] |
| Flash Point | 148.33 | °C | [4] |
| Water Solubility | 0.1915 (est.) to <1 | mg/L | [3][4] |
| Alcohol Solubility | Soluble | - | [4] |
Experimental Protocols
This section details the methodologies for determining the key physical characteristics of this compound. These are generalized protocols that can be adapted for specific laboratory settings.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid like this compound can be accurately determined using the capillary method.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination (Distillation Method)
For determining the boiling point at atmospheric or reduced pressure, a distillation method is employed.
Methodology:
-
Apparatus Setup: A distillation flask is filled with a small amount of this compound and a few boiling chips. A condenser and a collection flask are attached. A thermometer is positioned so that its bulb is just below the side arm of the distillation flask.
-
Heating: The flask is gently heated.
-
Equilibrium: As the liquid boils, the vapor rises, and the temperature on the thermometer will increase and then stabilize.
-
Boiling Point Reading: The temperature at which the vapor is in equilibrium with the boiling liquid, indicated by a constant temperature reading as the liquid condenses and drips into the collection flask, is recorded as the boiling point. The atmospheric pressure should also be recorded.
Density of a Solid (Volume Displacement Method)
The density of solid this compound can be determined by measuring the volume of a liquid displaced by a known mass of the solid.
Methodology:
-
Mass Measurement: A sample of this compound is accurately weighed using an analytical balance.
-
Initial Volume: A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water, given its very low solubility), and the initial volume is recorded.
-
Volume Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.
-
Final Volume: The new volume in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
Density Calculation: The density is calculated by dividing the mass of the solid by its volume.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The resulting concentration is the solubility of the compound in that solvent at that temperature.
Spectral Data
Spectroscopic techniques are crucial for the structural elucidation and identification of this compound.
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (238.41).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. A strong absorption band is expected in the region of 1700-1725 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a saturated cyclic ketone. The spectrum would also show C-H stretching vibrations for the methylene (B1212753) groups of the ring at approximately 2850-2950 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound would show signals corresponding to the different sets of protons in the 16-membered ring. Due to the symmetry of the molecule, a complex pattern of overlapping multiplets would be expected in the upfield region (typically 1.0-2.5 ppm).
-
¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton. A characteristic signal for the carbonyl carbon would be observed in the downfield region (around 200-220 ppm). The other carbon atoms of the ring would appear as a series of signals in the upfield region.
Logical Relationships of Physical Properties
The physical properties of this compound are interconnected and are fundamentally derived from its molecular structure.
References
- 1. Cyclodecanone | C10H18O | CID 73918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry-online.com [chemistry-online.com]
- 3. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 4. This compound [webbook.nist.gov]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. This compound - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Cyclohexadecanone (CAS 2550-52-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of Cyclohexadecanone (CAS 2550-52-9), a macrocyclic ketone of significant interest in the fragrance industry. This document details its physicochemical properties, commercial synthesis methods, and analytical protocols for purity assessment. While primarily used as a fragrance ingredient, this guide also explores the broader context of macrocyclic compounds in scientific research. Toxicological data is summarized to provide a complete safety profile. All quantitative data is presented in structured tables, and key processes are illustrated with diagrams to facilitate understanding.
Introduction to this compound
This compound, with the chemical formula C₁₆H₃₀O, is a saturated macrocyclic ketone.[1][2][3] It is a white, crystalline solid known for its powerful and tenacious musk-like odor, with some descriptions noting a slight animalic character.[1][4][5][6] This compound is a minor constituent of the natural musk scent derived from the civet gland.[1][3][5] In the fragrance industry, it is valued for its stability and substantivity, making it a key component in perfumes, lotions, and soaps.[1][4][6] Its commercial trade names include Isomuscone® and Homoexaltone.[1][2][6] From a chemical standpoint, it belongs to the macrocyclic ketone and derivatives structural group.[7]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are well-documented. These properties are crucial for its application in various formulations and for its analysis.
Physicochemical Data
The key physicochemical parameters for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2550-52-9 | [1][2] |
| Molecular Formula | C₁₆H₃₀O | [1][2] |
| Molecular Weight | 238.41 g/mol | [1][2] |
| Appearance | White solid or colorless crystals | [1][2] |
| Melting Point | 56 °C - 66 °C | [1][3][5] |
| Boiling Point | 138 °C @ 0.5 Torr; 339.75 °C (EPI Suite) | [1][2] |
| Density | 0.8962 g/cm³ @ 60 °C | [1] |
| Vapor Pressure | 0.000262 mm Hg @ 25 °C; 0.007 Pa @ 20°C | [1][2] |
| Water Solubility | 0.1915 mg/L; 130 µg/L @ 20°C | [1][2] |
| Log P (o/w) | 6.04 - 7.77 | [1][2] |
| Flash Point | >93 °C; 148.6°C | [2][5] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region (approx. 1.2-2.5 ppm). The protons alpha to the carbonyl group (C=O) would appear as a multiplet at the downfield end of this range, around 2.2-2.4 ppm. The other methylene (B1212753) (-CH₂-) protons in the large ring would produce a series of overlapping multiplets at higher fields.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the carbonyl carbon in the range of 200-220 ppm. The carbons alpha to the carbonyl would appear around 40-50 ppm, with the remaining methylene carbons resonating in the 20-30 ppm range.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically found between 1700 and 1725 cm⁻¹. Additional peaks around 2850-2950 cm⁻¹ would correspond to the C-H stretching of the methylene groups.[8]
-
Mass Spectrometry (MS): In an Electron Impact (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z = 238. The fragmentation pattern would be characterized by a series of losses of small alkyl chains.
Synthesis and Manufacturing
The primary commercial route for producing this compound involves the catalytic hydrogenation of an unsaturated precursor.
Commercial Synthesis Workflow
Commercially, this compound is manufactured by the hydrogenation of 8-cyclohexadecenone.[1][4][5] This process saturates the carbon-carbon double bond in the macrocycle to yield the desired ketone.
References
- 1. This compound CAS#: 2550-52-9 [m.chemicalbook.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 2550-52-9 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 7. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
The Natural Provenance of Cyclohexadecanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of Cyclohexadecanone, a macrocyclic ketone of interest in various scientific domains. The document details its origins, proposed biosynthetic pathways, and established experimental protocols for its extraction, isolation, and characterization, adhering to a rigorous scientific standard for data presentation and methodological description.
Natural Sources and Quantitative Analysis
The primary identified natural source of this compound is the perineal gland secretion of the civet cat (Civettictris civetta).[1][2] This secretion, known as civet musk, is a complex mixture of various compounds, with macrocyclic ketones being significant contributors to its characteristic odor profile. While this compound is considered a minor component of civet musk, its consistent presence alongside other macrocyclic ketones is noteworthy.[1][2]
The major macrocyclic ketone constituent of civet is civetone, with a concentration ranging from 2.5% to 3.4%.[2] In contrast, the exact percentage of this compound is not definitively established in the current body of scientific literature, though it is acknowledged as a main constituent in some analyses of Chinese civet.[3] The table below summarizes the key macrocyclic ketones found in civet musk.
Table 1: Composition of Macrocyclic Ketones in Civet Musk
| Compound | Molecular Formula | Concentration Range |
| Civetone | C₁₇H₃₀O | 2.5 - 3.4%[2] |
| This compound | C₁₆H₃₀O | Minor Component [1][2] |
| Cyclopentadecanone | C₁₅H₂₈O | Present[2][3] |
| Cycloheptadecanone | C₁₇H₃₂O | Present[2] |
| 6-cis-Cycloheptadecenone | C₁₇H₃₀O | Present[2] |
Proposed Biosynthetic Pathway
A definitive biosynthetic pathway for this compound has not been fully elucidated. However, based on the biosynthesis of the structurally related and co-occurring civetone, a pathway originating from fatty acid metabolism is the most plausible hypothesis. This proposed pathway likely involves the intramolecular cyclization of a C16 fatty acid precursor, such as palmitic acid, through a series of enzymatic modifications.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
The following section outlines the key experimental methodologies for the extraction, isolation, and characterization of this compound from civet musk. These protocols are based on established techniques for the analysis of natural products.
Extraction of this compound from Civet Musk
The initial step involves the extraction of the lipophilic compounds from the raw civet gland secretion.
Methodology: Solvent Extraction
-
Sample Preparation: A pre-weighed sample of raw civet musk is finely ground or macerated to increase the surface area for extraction.
-
Solvent Extraction: The prepared musk is submerged in a suitable organic solvent, such as ethanol, chloroform, or dichloromethane, at a defined ratio (e.g., 1:10 to 1:20 w/v).[4]
-
Agitation: The mixture is agitated for an extended period (e.g., 24 to 48 hours) at ambient temperature. The use of sonication can significantly reduce the extraction time.
-
Filtration: The solid residue is separated from the solvent extract by filtration.
-
Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude civet absolute.
Caption: Workflow for the extraction of this compound.
Isolation and Purification
Following extraction, this compound is isolated from the complex mixture of the crude absolute.
Methodology: Column Chromatography
-
Column Preparation: A chromatographic column is packed with a suitable stationary phase, typically silica (B1680970) gel.
-
Sample Application: The crude civet absolute is dissolved in a minimal volume of a non-polar solvent and loaded onto the top of the column.
-
Elution Gradient: A solvent gradient of increasing polarity is used to elute the compounds from the column. The elution typically starts with a non-polar solvent (e.g., hexane) and gradually incorporates a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: The eluate is collected in sequential fractions.
-
Monitoring: The composition of each fraction is monitored by Thin Layer Chromatography (TLC). Fractions exhibiting similar TLC profiles are combined.
-
Further Purification: The combined fractions containing this compound may undergo further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve the desired purity.
Identification and Quantification
The final stage involves the definitive identification and quantification of the isolated this compound.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A precise amount of the purified sample is dissolved in a volatile solvent. For quantitative analysis, a known concentration of an internal standard is added.
-
GC Separation: An aliquot of the sample is injected into the gas chromatograph, where the individual components are separated based on their volatility and interaction with the stationary phase of the GC column.
-
MS Detection and Identification: As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint. The identity of this compound is confirmed by comparing its mass spectrum to a reference spectrum from a database.
-
Quantification: The abundance of this compound is determined by integrating the area of its corresponding chromatographic peak. This area is then compared to the peak area of the internal standard to calculate the precise concentration in the original sample.
Caption: Logical flow of the experimental protocols.
References
An In-Depth Technical Guide to the Discovery and History of Cyclohexadecanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexadecanone, a significant macrocyclic musk, has a rich history intertwined with the pioneering work of early 20th-century chemists and the quest to understand and replicate natural fragrances. Initially identified as a minor constituent of civet musk, the secretion of the African civet cat (Civettictis civetta), its unique and persistent odor has made it a valuable ingredient in the fragrance industry. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and modern production methods of this compound. It includes detailed experimental protocols for key synthetic transformations, a compilation of its physicochemical properties, and an exploration of its biological activities, including its role as a pheromone and its potential antimicrobial effects.
Discovery and Historical Context
The journey to understanding and synthesizing macrocyclic ketones like this compound began with the groundbreaking research of Leopold Ružička in the 1920s. His work on large carbon rings, which was awarded the Nobel Prize in Chemistry in 1939, defied the prevailing belief that rings with more than eight carbon atoms would be unstable.
This compound was identified as a naturally occurring compound in the glandular secretions of the civet cat.[1][2] Analysis of civet absolute, the concentrated extract of the raw musk, revealed the presence of a complex mixture of odoriferous compounds, with civetone (B1203174) being the major component.[2] Gas chromatography-mass spectrometry (GC-MS) analysis of Chinese civet has confirmed that this compound is a main constituent alongside civetone and cyclopentadecanone (B167302).[1]
The first synthesis of a macrocyclic musk, cyclopentadecanone (Exaltone®), was accomplished by Ružička in 1926 through the thermal decomposition of the thorium salt of the corresponding dicarboxylic acid, a method now known as the Ruzicka large ring synthesis.[3] This paved the way for the synthesis of other macrocyclic ketones, including this compound. Later, in 1947, M. Stoll and A. Rouve published further work on the synthesis of macrocyclic musk compounds, contributing to the expanding knowledge in this area.[4][5]
Physicochemical Properties
This compound is a white, crystalline solid at room temperature with a characteristic animalic, powdery, and intense musk odor.[6][7] A comprehensive summary of its quantitative properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O | [8] |
| Molecular Weight | 238.41 g/mol | [8] |
| CAS Number | 2550-52-9 | [8] |
| Appearance | White solid | [6] |
| Melting Point | 66 °C (151 °F; 339 K) | [6] |
| Boiling Point | 340-341 °C @ 760 mmHg | [7] |
| Vapor Pressure | 0.000120 mmHg @ 25.00 °C (est.) | [7] |
| Density | 0.8962 g/cm³ @ 60 °C | [1] |
| Solubility in Water | 0.1915 mg/L @ 25 °C (est.) | [7] |
| logP (o/w) | 6.091 (est.) | [7] |
| Flash Point | 299.00 °F (148.33 °C) (TCC) | [7] |
| Refractive Index | 1.48500 to 1.49200 @ 20.00 °C | [9] |
| Kovats Retention Index (Standard non-polar) | 1731 | [3] |
| Kovats Retention Index (Standard polar) | 2392 | [3] |
Synthesis of this compound
The synthesis of this compound has evolved from the initial, low-yield historical methods to more efficient and scalable industrial processes.
Historical Synthesis: Ruzicka Large Ring Synthesis
The foundational method for synthesizing macrocyclic ketones was developed by Leopold Ružička.[3] This reaction involves the intramolecular cyclization of a long-chain dicarboxylic acid via the pyrolysis of its thorium or cerium salt.
Experimental Protocol: Ruzicka Large Ring Synthesis of this compound
-
Starting Material: 1,16-Hexadecanedioic acid.
-
Procedure:
-
The dicarboxylic acid is neutralized with a stoichiometric amount of thorium carbonate or cerium(III) carbonate to form the corresponding salt.
-
The salt is then subjected to dry distillation under high vacuum.
-
The high temperature promotes the intramolecular cyclization and decarboxylation, yielding the crude macrocyclic ketone.
-
The product is purified by fractional distillation.
-
Note: This method generally results in low yields due to competing intermolecular reactions leading to polymer formation.
Modern Synthesis Routes
Modern industrial synthesis of this compound typically starts from more readily available precursors like cyclododecanone (B146445) or 1,9-cyclohexadecadiene.
One common strategy involves the ring expansion of cyclododecanone, an inexpensive starting material derived from the trimerization of 1,3-butadiene.[3] Various methods for ring expansion have been developed, often involving multi-step sequences. A representative example is the condensation with diethyl succinate (B1194679) followed by a series of transformations.
Experimental Protocol: Ring Expansion of Cyclododecanone (Conceptual)
-
Starting Material: Cyclododecanone.
-
Procedure (Illustrative):
-
Stobbe Condensation: Cyclododecanone is condensed with diethyl succinate in the presence of a strong base (e.g., potassium tert-butoxide) to form a γ-keto ester.
-
Cyclization and Decarboxylation: The intermediate is cyclized, hydrolyzed, and decarboxylated to yield an unsaturated bicyclic ketone.
-
Reductive Cleavage: The double bond is cleaved, for instance, by ozonolysis followed by reductive workup, to open the smaller ring and form a larger diketone.
-
Intramolecular Aldol (B89426) Condensation and Hydrogenation: The diketone undergoes an intramolecular aldol condensation to form an unsaturated 16-membered ring ketone, which is then hydrogenated to yield this compound.
-
A prevalent commercial method for producing this compound is the catalytic hydrogenation of 8-cyclohexadecene-1-one.[6]
Experimental Protocol: Hydrogenation of 8-Cyclohexadecene-1-one
-
Starting Material: 8-Cyclohexadecene-1-one (mixture of cis and trans isomers).
-
Catalyst: Palladium on carbon (Pd/C), typically 5-10% loading.
-
Solvent: An inert solvent such as ethanol, methanol, or ethyl acetate.
-
Procedure:
-
8-Cyclohexadecene-1-one is dissolved in the chosen solvent in a hydrogenation apparatus.
-
The catalyst is added to the solution.
-
The system is flushed with an inert gas (e.g., nitrogen or argon) and then pressurized with hydrogen gas.
-
The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature until the theoretical amount of hydrogen is consumed.
-
The reaction is monitored by techniques such as gas chromatography (GC) to ensure completion.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
The product can be further purified by recrystallization or distillation.
-
Biological Activity
Pheromonal Activity
This compound has been identified as a component of the perineal gland secretion of the African civet, which is used for territorial marking and communication.[10] This suggests a role as a semiochemical or pheromone. In mammals, pheromones are primarily detected by the vomeronasal organ (VNO), which contains specialized chemoreceptors. The binding of a pheromone to its receptor initiates a signal transduction cascade that ultimately leads to a neuronal signal being sent to the brain, influencing behavior.
Antimicrobial Activity
Some studies have suggested that this compound possesses antibacterial and antifungal properties. The proposed mechanism of action for many lipophilic compounds, including terpenes and macrocyclic ketones, involves the disruption of the microbial cell membrane.[11][12] The lipophilic nature of this compound allows it to intercalate into the lipid bilayer of the cell membrane, increasing its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components and ultimately cell death. However, the specific antimicrobial efficacy and spectrum of this compound require further investigation.
Conclusion
This compound stands as a testament to the remarkable progress in organic synthesis, from its discovery as a trace component in a natural animal secretion to its efficient industrial production. The pioneering work of Ružička laid the theoretical and practical groundwork for the synthesis of macrocyclic compounds. Modern synthetic methods have made this compound and other macrocyclic musks readily available for their widespread use in the fragrance industry. Ongoing research into its biological activities, particularly its pheromonal and potential antimicrobial properties, may open new avenues for its application in pest management and as a lead compound in drug discovery. This guide provides a foundational understanding for researchers and professionals in these fields to appreciate the history and chemistry of this fascinating molecule.
References
- 1. Cyclodecanone | C10H18O | CID 73918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. multisite.itb.ac.id [multisite.itb.ac.id]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. [Synthesis of macrocyclic products with a musky odor; on cyclic acyloines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Syntheses of macrocyclic products with a musky odor; new synthesis of muscone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound, 2550-52-9 [thegoodscentscompany.com]
- 8. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. composition of perineal gland secretion (musk) from the african civet civeticttis civetta (schreber, 1776) | International Journal of Current Research [journalcra.com]
- 11. Mechanisms of antibacterial action of three monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Cyclohexadecanone: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of cyclohexadecanone, a macrocyclic ketone of significant interest in fragrance chemistry and with potential applications in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed summary of its nomenclature, physicochemical properties, synthesis, and analytical methods.
Nomenclature and Synonyms
This compound is known by several names across different nomenclature systems and commercial contexts. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.
| Nomenclature/Identifier | Value |
| IUPAC Name | This compound[1][2][3] |
| CAS Number | 2550-52-9[1][4][5][6][7] |
| Molecular Formula | C₁₆H₃₀O[1][3][4] |
| Molecular Weight | 238.41 g/mol [1][4][5] |
| Synonyms | Homoexaltone, Cyclohexadecane-1-one, Isomuscone[1][4][7] |
| Trade Names | Isomuscone® (Symrise), Globanone® (Symrise)[8][9] |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, formulation, and application. The following table summarizes key quantitative data.
| Property | Value | Conditions |
| Appearance | White, crystalline solid | Ambient |
| Odor | Musk-like, animalic, powdery[4][7][10] | - |
| Melting Point | 56 - 67.7 °C[2][3][4][11] | - |
| Boiling Point | 138 °C[3][4] | 0.5 Torr |
| Density | 0.8962 g/cm³[3][4] | 60 °C |
| Water Solubility | 130 µg/L[3][4] | 20 °C |
| Vapor Pressure | 0.007 Pa[3][4] | 20 °C |
| LogP | 7.77 | 25 °C |
| Flash Point | 148.33 °C[5] | Closed Cup |
Experimental Protocols
Synthesis of this compound via Hydrogenation
This compound can be synthesized by the hydrogenation of 8-cyclohexadecen-1-one.[2][3][11]
Materials:
-
8-cyclohexadecen-1-one
-
Ethanol (96%)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Filter paper
-
Büchner funnel
-
Glass autoclave (1-L capacity)
-
High vacuum fractionation apparatus (e.g., Spaltrohr® column)
Procedure:
-
In a 1-L glass autoclave, combine 60.3 g of 8-cyclohexadecen-1-one, 450 mL of 96% ethanol, and 1 g of 10% palladium on carbon.[12]
-
Seal the autoclave and stir the mixture vigorously.
-
Pressurize the autoclave with hydrogen gas to 5 bar.[12]
-
Maintain the reaction at room temperature for 1.5 hours.[12]
-
After the reaction is complete, depressurize the autoclave.
-
Filter the mixture through a filter paper on a Büchner funnel to remove the palladium on carbon catalyst.[12]
-
The filtrate is then subjected to high vacuum fractionation to purify the this compound.[12]
-
Collect the fraction boiling at 75°C at 0.01 mbar.[12]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification and quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of macrocyclic ketones (e.g., a non-polar DB-5 or equivalent).
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
For unknown samples, dissolve a known weight of the sample in a suitable solvent to achieve a concentration within the calibration range.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex sample matrices.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless injection is recommended for trace analysis)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Maintain at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
Data Analysis:
-
Identify the this compound peak in the total ion chromatogram based on its retention time, which is determined by injecting a pure standard.
-
Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a library or a pure standard. The mass spectrum of this compound will show a characteristic fragmentation pattern.
-
Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.
Signaling Pathways and Biological Activity
While primarily known for its fragrance properties, emerging research suggests that macrocyclic ketones, including this compound, may possess biological activities relevant to drug development.[13][14][15] One studied mechanism is the activation of olfactory receptors, which are G-protein coupled receptors (GPCRs).
Olfactory Receptor Activation
This compound (referred to as isomuscone in some studies) has been shown to activate human olfactory receptors OR5AN1 and OR1A1.[1] This interaction initiates a downstream signaling cascade typical of GPCRs.
Caption: Activation of an olfactory receptor by this compound.
Potential Anti-inflammatory and Antitumor Effects
While direct evidence for this compound is limited, other macrocyclic ketones have demonstrated anti-inflammatory and antitumor properties.[11] The mechanisms for these effects are diverse and may involve modulation of key signaling pathways implicated in inflammation and cancer, such as the NF-κB and MAPK pathways. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound in a research setting.
Caption: Workflow for this compound synthesis and analysis.
References
- 1. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. EP3153493A1 - Method for the purification of cyclohexadec-8-en-1-on - Google Patents [patents.google.com]
- 5. WO2017060437A1 - Method for the purification of cyclohexadec-8-en-1-one - Google Patents [patents.google.com]
- 6. Anti-inflammatory property of n-hexadecanoic acid: structural evidence and kinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 8. researchgate.net [researchgate.net]
- 9. uoguelph.ca [uoguelph.ca]
- 10. This compound, 2550-52-9 [thegoodscentscompany.com]
- 11. Molecular basis of the antitumor activities of 2-crotonyloxymethyl-2-cycloalkenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. data.epo.org [data.epo.org]
- 13. Macrocycles in Drug Discovery—Learning from the Past for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. youtube.com [youtube.com]
Cyclohexadecanone: A Comprehensive Toxicological Profile for Researchers and Drug Development Professionals
An in-depth technical guide on the toxicological data of Cyclohexadecanone, prepared for researchers, scientists, and drug development professionals.
Introduction
This compound is a macrocyclic ketone used as a fragrance ingredient.[1] This document provides a detailed toxicological and dermatological overview of this compound, summarizing available data on its physical properties, acute toxicity, skin and eye irritation, skin sensitization, repeated dose toxicity, and genotoxicity.[1] The information is presented to support safety assessments and guide further research in the context of drug development and other applications.
Quantitative Toxicological Data
The following tables summarize the key quantitative toxicological data for this compound.
| Endpoint | Species | Route | Value | Reference |
| Acute Toxicity (LD50) | Rat | Oral | > 2000 mg/kg | [2] |
| Acute Toxicity (LD50) | Rabbit | Dermal | > 2000 mg/kg | [2] |
| Endpoint | Species | Route | Duration | NOAEL | Reference |
| Repeated Dose Toxicity | Rat | Oral (gavage) | 28 days | 1000 mg/kg bw/day | [3] |
| Endpoint | Species | Method | Result | Reference |
| Skin Irritation | Rabbit | OECD 404 | Non-irritating | RIFM |
| Eye Irritation | Rabbit | OECD 405 | Slightly irritating | RIFM |
| Skin Sensitization | Guinea Pig | Maximisation Test | Not a sensitizer | RIFM |
| Endpoint | Test System | Result | Reference |
| Genotoxicity | In vitro Bacterial Reverse Mutation Assay (Ames test) | Negative | [3] |
| Genotoxicity | In vitro Chromosome Aberration Test | Non-clastogenic | [3] |
| Genotoxicity | In vitro Gene Mutation Assay | Negative | RIFM |
Experimental Protocols
The toxicological studies on this compound have been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (as per OECD Guideline 401)
A single high dose of this compound is administered orally to a group of rats. The animals are observed for mortality and clinical signs of toxicity for a defined period, typically 14 days. The LD50, the dose estimated to be lethal to 50% of the animals, is then determined.
Acute Dermal Toxicity (as per OECD Guideline 402)
This compound is applied to a shaved area of the skin of rabbits for 24 hours. The animals are observed for signs of toxicity and mortality over a 14-day period to determine the dermal LD50.
Skin Irritation (as per OECD Guideline 404)
A small amount of this compound is applied to the shaved skin of rabbits under a semi-occlusive patch for 4 hours. The skin is then examined for signs of erythema (redness) and edema (swelling) at specific intervals.
Eye Irritation (as per OECD Guideline 405)
A single dose of this compound is instilled into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at various time points.
Skin Sensitization (as per OECD Guideline 406 - Guinea Pig Maximization Test)
This test involves an induction phase where the test substance is administered both intradermally with an adjuvant and topically to guinea pigs. This is followed by a challenge phase where the substance is applied topically to a different skin site to assess for an allergic reaction.
Repeated Dose 28-Day Oral Toxicity Study (as per OECD Guideline 407)
This compound was administered daily via oral gavage to groups of Sprague Dawley rats for 28 consecutive days at different dose levels.[3] Clinical observations, body weight, food consumption, hematology, clinical biochemistry, and organ weights were monitored. At the end of the study, a full necropsy and histopathological examination were performed.
Genotoxicity
-
Bacterial Reverse Mutation Assay (Ames Test; as per OECD Guideline 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect gene mutations (point mutations) induced by the test substance.[4]
-
In Vitro Mammalian Chromosome Aberration Test (as per OECD Guideline 473): This assay assesses the potential of a substance to cause structural chromosomal abnormalities in cultured mammalian cells.[3]
Signaling Pathways
Olfactory Receptor Signaling Pathway for Macrocyclic Musks
Macrocyclic ketones, including this compound, are known for their characteristic musk odor. This is mediated through the activation of specific olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs). The human olfactory receptor OR5AN1 has been identified as a specific receptor for muscone, a structurally related macrocyclic musk.[5][6] The binding of a macrocyclic ketone to its receptor initiates a canonical olfactory signaling cascade.
Potential Anti-inflammatory Signaling Pathways
While direct evidence for this compound is limited, the structurally similar macrocyclic ketone, muscone, has been shown to possess anti-inflammatory properties by modulating several key signaling pathways. These findings suggest a potential logical relationship for the bioactivity of this compound. Muscone has been reported to inhibit the NF-κB and NLRP3 inflammasome pathways and modulate the PI3K/Akt and MAPK signaling cascades.[7][8][9]
Experimental Workflow for Toxicological Assessment
The safety assessment of a chemical like this compound follows a structured workflow, integrating data from various toxicological endpoints.
Conclusion
This compound exhibits a low order of acute toxicity via the oral and dermal routes. It is not a skin irritant or sensitizer, though it may cause slight eye irritation. Repeated oral exposure in rats did not produce adverse effects at doses up to 1000 mg/kg bw/day. Furthermore, it is not considered to be genotoxic based on a battery of in vitro tests. The primary biological interaction of this compound at the molecular level appears to be with olfactory receptors, initiating a well-defined signaling cascade. While further research is warranted to explore other potential biological activities, the current toxicological profile supports its safe use as a fragrance ingredient under the defined conditions of use. This comprehensive summary provides a valuable resource for scientists and professionals involved in the safety assessment and development of products containing this compound.
References
- 1. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 2550-52-9 [thegoodscentscompany.com]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Environmental Fate of Cyclohexadecanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexadecanone, a macrocyclic musk used as a fragrance ingredient in a variety of consumer products, is subject to environmental release through wastewater streams. Understanding its environmental fate—encompassing its persistence, bioaccumulation potential, and mobility—is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the environmental fate of this compound, summarizing available data, outlining key experimental protocols, and visualizing critical pathways and workflows. While experimental data for some endpoints are limited, this guide consolidates current knowledge and utilizes established predictive models to offer a thorough assessment. The Research Institute for Fragrance Materials (RIFM) has assessed this compound and concluded that it is not Persistent, Bioaccumulative, and Toxic (PBT)[1].
Physicochemical Properties
Understanding the fundamental physicochemical properties of a substance is the first step in assessing its environmental behavior. The properties of this compound, a large, non-polar cyclic ketone, are presented below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O | - |
| Molecular Weight | 238.41 g/mol | - |
| Water Solubility | 0.1915 mg/L at 25 °C (estimated) | The Good Scents Company |
| Vapor Pressure | 0.00012 mmHg at 25 °C (estimated) | The Good Scents Company |
| Log Kₒw (Octanol-Water Partition Coefficient) | 7.7 at 25 °C | NICNAS (2017)[2] |
Environmental Fate and Distribution
The environmental fate of this compound is governed by a series of processes including biodegradation, photodegradation, hydrolysis, bioconcentration, soil and sediment sorption, and atmospheric oxidation. The interplay of these processes determines the compound's persistence and distribution across various environmental compartments.
References
Cyclohexadecanone Solubility: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of cyclohexadecanone, a macrocyclic ketone of significant interest in the fragrance, pharmaceutical, and materials science industries. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for solubility data, experimental methodologies, and relevant biological context.
Executive Summary
Understanding the solubility of this compound is paramount for its effective formulation, delivery, and application. This guide furnishes available quantitative solubility data, detailed experimental protocols for its determination, and a visualization of the primary signaling pathway associated with its biological perception. Due to a paucity of comprehensive public data, this guide also provides a robust experimental framework to empower researchers to generate their own solubility profiles.
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. The following table summarizes the known solubility values and provides a template for recording experimentally determined data.
| Solvent | Molar Mass ( g/mol ) | Polarity Index | Solubility ( g/100 mL) at 25°C | Temperature (°C) |
| Water | 18.02 | 10.2 | < 0.001 | 25 |
| Ethanol | 46.07 | 4.3 | Soluble (Exact value not specified) | - |
| Methanol | 32.04 | 5.1 | Data not available | - |
| Acetone | 58.08 | 5.1 | Data not available | - |
| Isopropanol | 60.10 | 3.9 | Data not available | - |
| Toluene | 92.14 | 2.4 | Data not available | - |
| Ethyl Acetate | 88.11 | 4.4 | Data not available | - |
| Dipropylene Glycol | 134.17 | - | Soluble (in 10% solution) | - |
Note: The principle of "like dissolves like" suggests that this compound, a large, relatively nonpolar molecule, will exhibit greater solubility in nonpolar organic solvents.
Experimental Protocol: Determination of this compound Solubility
The following protocol details the gravimetric shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Glass vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Pipettes
-
Oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Pipette a known volume (e.g., 10 mL) of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours). It is recommended to perform preliminary studies to determine the time required to reach a stable concentration.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately pass the solution through a syringe filter to remove any undissolved microparticles.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, dry vial.
-
Record the total weight of the vial and the saturated solution.
-
Place the vial in an oven at a temperature sufficient to evaporate the solvent without degrading the this compound.
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and weigh it.
-
-
Calculation:
-
The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Weight of vial + solute) - (Weight of empty vial)] / (Volume of saturated solution withdrawn) * 100
-
Visualization of Core Concepts
Experimental Workflow for Solubility Determination
Caption: Workflow for Gravimetric Solubility Determination.
Signaling Pathway of this compound Perception
This compound, as a musk compound, is primarily detected through olfactory receptors (ORs), which are a class of G-protein coupled receptors (GPCRs). The binding of this compound to its specific OR, such as OR5AN1, initiates an intracellular signaling cascade.[1]
Caption: Olfactory G-Protein Coupled Receptor Signaling Pathway.
Conclusion
This technical guide provides a foundational understanding of this compound solubility. While a comprehensive dataset remains to be fully elucidated, the provided experimental protocol offers a clear pathway for researchers to determine these crucial parameters. The visualization of the olfactory signaling pathway further enriches the understanding of this compound's biological context. It is anticipated that this guide will serve as a valuable resource for the scientific community, fostering further research and application of this compound.
References
Theoretical Conformational Analysis of Cyclohexadecanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexadecanone, a 16-membered macrocyclic ketone, possesses a flexible ring system that can adopt a multitude of conformations. Understanding the conformational landscape of this and similar macrocycles is of paramount importance in fields such as drug discovery and materials science, as the three-dimensional structure dictates molecular interactions and properties. This technical guide provides an in-depth overview of the theoretical methods employed to study the conformation of this compound. While specific, comprehensive theoretical studies on this compound are limited in publicly available literature, this guide outlines the established computational protocols and presents data from analogous macrocyclic ketones to illustrate the expected conformational behavior and the nature of the data generated.
Introduction to Macrocyclic Conformational Complexity
Macrocycles, cyclic molecules containing 12 or more atoms in the ring, present a significant challenge for conformational analysis due to their inherent flexibility. Unlike small rings, which are constrained by angle and torsional strain, large rings like this compound have a vast conformational space defined by a multitude of low-energy minima. The interplay of transannular interactions (steric hindrance across the ring), torsional strain, and the preference for certain dihedral angles governs the relative stability of these conformers.
Early studies on large rings suggested that they adopt "diamond-lattice" conformations to minimize strain. For cyclohexadecane, two such low-energy conformations were proposed: the rectangular conformation and the square-like conformation. Spectroscopic data for this compound has suggested that its properties are inconsistent with the conformation, indicating a likely preference for other arrangements, possibly the conformation. However, detailed computational studies are necessary to fully elucidate the conformational landscape.
Computational Methodologies for Conformational Analysis
A robust theoretical investigation of this compound's conformation involves a multi-step computational workflow. This process typically includes an initial conformational search to identify potential energy minima, followed by more accurate energy calculations to refine the relative stabilities of the identified conformers.
Conformational Search Strategies
The first step in analyzing the conformational space of a flexible molecule like this compound is to perform a thorough conformational search. The goal is to identify as many unique low-energy conformers as possible. Several algorithms are employed for this purpose:
-
Systematic Search: This method involves rotating each rotatable bond by a defined increment. While comprehensive, it becomes computationally intractable for large, flexible molecules due to the exponential increase in the number of possible conformations.
-
Stochastic and Monte Carlo Methods: These approaches randomly sample the conformational space. A popular implementation is the Monte Carlo Multiple Minimum (MCMM) method, which combines random torsional perturbations with energy minimization to efficiently locate low-energy conformers.
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule at elevated temperatures, the system can overcome energy barriers and explore a wide range of conformations. Subsequent cooling (simulated annealing) can help identify low-energy minima.
A typical workflow for a computational conformational analysis is depicted below:
Force Fields and Quantum Mechanical Methods
The accuracy of a conformational study heavily relies on the chosen computational method for calculating the potential energy of the molecule.
-
Force Fields: Molecular mechanics (MM) force fields provide a computationally efficient way to calculate molecular energies. They employ a set of classical mechanics equations and parameters to describe bonded and non-bonded interactions. Common force fields used for organic molecules include:
-
MM3 and MM4: Developed by Allinger and coworkers, these force fields are well-parameterized for hydrocarbons and other organic molecules and are often used for conformational analysis.
-
OPLS (Optimized Potentials for Liquid Simulations): This family of force fields is widely used for simulations of organic molecules and biomolecules in solution.
-
GAFF (General Amber Force Field): Designed to be compatible with the AMBER force fields for proteins and nucleic acids, GAFF is suitable for drug-like organic molecules.
-
-
Quantum Mechanics (QM) Methods: QM methods provide a more accurate description of the electronic structure and are less dependent on parameterization. Density Functional Theory (DFT) is a popular choice for conformational analysis due to its balance of accuracy and computational cost. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial for obtaining reliable results. Dispersion corrections (e.g., D3) are essential for accurately modeling the non-covalent interactions that are critical in macrocycle conformations.
Expected Conformational Landscape of this compound: An Illustrative Example
While specific data for this compound is scarce, we can infer its likely conformational behavior from studies on the closely related cyclododecanone. For cyclododecanone, a combination of microwave spectroscopy and DFT calculations revealed the presence of multiple low-energy conformers. The most stable conformer was found to be a "square" conformation, with other conformers lying at higher energies.
For this compound, a similar picture is expected, with several conformers coexisting at room temperature. A hypothetical summary of quantitative data for a theoretical study of this compound is presented in the tables below. Note: This data is illustrative and not based on a specific published study of this compound.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer ID | Point Group | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| CHD-1 | C_i | 0.00 | 45.2 |
| CHD-2 | C_2 | 0.50 | 20.8 |
| CHD-3 | C_1 | 0.90 | 10.1 |
| CHD-4 | D_2 | 1.20 | 6.2 |
| CHD-5 | C_s | 1.50 | 3.8 |
Table 2: Hypothetical Key Dihedral Angles (in degrees) for the Lowest Energy Conformer (CHD-1)
| Dihedral Angle | Value | Dihedral Angle | Value |
| C1-C2-C3-C4 | 175.2 | C9-C10-C11-C12 | 175.2 |
| C2-C3-C4-C5 | -70.1 | C10-C11-C12-C13 | -70.1 |
| C3-C4-C5-C6 | 178.9 | C11-C12-C13-C14 | 178.9 |
| C4-C5-C6-C7 | 68.5 | C12-C13-C14-C15 | 68.5 |
| C5-C6-C7-C8 | -176.3 | C13-C14-C15-C16 | -176.3 |
| C6-C7-C8-C9 | 72.3 | C14-C15-C16-C1 | 72.3 |
| C7-C8-C9-C10 | -179.1 | C15-C16-C1-C2 | -179.1 |
| C8-C9-C10-C11 | -69.8 | C16-C1-C2-C3 | -69.8 |
Experimental Validation
Theoretical predictions of conformational preferences must be validated by experimental data. The two primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Key NMR parameters used in conformational analysis include:
-
Nuclear Overhauser Effects (NOEs): NOEs provide information about through-space distances between protons. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a sensitive probe of molecular geometry.
-
Scalar Coupling Constants (J-couplings): Three-bond proton-proton (³J_HH) and proton-carbon (³J_CH) coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By comparing experimentally measured J-couplings with those predicted for different conformers, the conformational equilibrium can be determined.
The logical relationship for using NMR data to validate theoretical models is shown below:
X-ray Crystallography
X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms can be determined. This provides a high-resolution snapshot of a single conformation, which can be used as a benchmark for validating the accuracy of computational methods in reproducing molecular geometries. However, it is important to remember that the crystal structure represents the conformation in the solid state, which may be influenced by crystal packing forces and may not be the most stable conformation in solution or the gas phase.
Conclusion
The theoretical study of this compound conformation is a complex but tractable problem. By employing a combination of robust conformational search algorithms, accurate energy calculations using both molecular mechanics and quantum mechanics, and validation with experimental data from NMR spectroscopy and X-ray crystallography, a detailed understanding of its conformational landscape can be achieved. While specific published data for this compound is limited, the methodologies outlined in this guide, and illustrated with data from analogous systems, provide a clear roadmap for researchers, scientists, and drug development professionals to investigate the conformational behavior of this and other important macrocyclic molecules. Such studies are crucial for the rational design of new molecules with tailored properties and functions.
The Biological Activity of Cyclohexadecanone: A Technical Guide for Researchers
An In-depth Examination of a Widely Used Macrocyclic Musk
Cyclohexadecanone, a macrocyclic ketone, is a significant component in the fragrance industry, prized for its persistent and characteristic musk-like odor. Beyond its olfactory properties, its biological activities, particularly concerning human safety and receptor interaction, are of considerable interest to researchers, toxicologists, and professionals in drug development. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative toxicological data, detailing experimental methodologies, and visualizing its primary signaling pathway.
Toxicological Profile
The safety of this compound as a fragrance ingredient has been evaluated by the Research Institute for Fragrance Materials (RIFM). The assessments cover a range of toxicological endpoints to ensure its safe use in consumer products.[1][2]
Summary of Toxicological Data
The following tables summarize the key quantitative data from toxicological studies on this compound.
Table 1: Acute and Dermal Toxicity
| Endpoint | Species | Route | Value | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 5000 mg/kg bw | [1] |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 5000 mg/kg bw | [1] |
Table 2: Repeated Dose and Reproductive Toxicity
| Endpoint | Species | Route | NOAEL (No Observed Adverse Effect Level) | Reference |
| Repeated Dose Toxicity (28-day study) | Rat | Oral Gavage | 1000 mg/kg/day | [1] |
| Reproduction/Developmental Toxicity Screening | Rat | Oral Gavage | 100 mg/kg/day (for reproductive effects) | [1] |
Table 3: Genotoxicity
| Assay | System | Result | Reference |
| In vitro Chromosome Aberration Assay | Human Lymphocytes | Non-clastogenic | [1] |
| Ames Test | S. typhimurium | Not specified | |
| In vitro Micronucleus Test | Not specified | Not specified |
Table 4: Skin and Eye Irritation
| Endpoint | Species | Result | Reference |
| Skin Irritation | Human | Non-irritating | |
| Eye Irritation | Rabbit | Not specified | |
| Skin Sensitization (HRIPT) | Human | Not a sensitizer (B1316253) |
Experimental Protocols
The toxicological data presented above are derived from standardized experimental protocols, largely following the guidelines established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (LD50)
The acute oral toxicity is typically determined in rats following the OECD Test Guideline 401 or 420. A limit test is often performed for substances with low expected toxicity.
-
Procedure: A single high dose (e.g., 5000 mg/kg body weight) of this compound, suspended in a vehicle like corn oil, is administered by oral gavage to a group of rats.
-
Observation: The animals are observed for signs of toxicity and mortality over a 14-day period. Body weight changes are also recorded.
-
Endpoint: The LD50 is determined as the dose that is lethal to 50% of the test animals. If no mortality is observed at the limit dose, the LD50 is reported as greater than that dose.
Repeated Dose Toxicity (28-day)
This study is conducted to evaluate the potential adverse effects of repeated exposure to a substance and to determine a No Observed Adverse Effect Level (NOAEL). The methodology generally follows OECD Test Guideline 407.
-
Procedure: Different groups of rats are administered daily doses of this compound (e.g., 0, 100, 300, 1000 mg/kg/day) via oral gavage for 28 consecutive days.[1]
-
Observations: Clinical signs of toxicity, body weight, food consumption, and hematological and clinical chemistry parameters are monitored throughout the study. At the end of the study, a complete necropsy is performed, and organs are weighed and examined histopathologically.
-
Endpoint: The NOAEL is the highest dose at which no biologically significant adverse effects are observed.[1][3]
Reproduction/Developmental Toxicity Screening
This screening test, often following OECD Test Guideline 421, provides initial information on the potential effects of a substance on reproductive performance and fetal development.
-
Procedure: Male and female rats are administered this compound at different dose levels before and during mating, and for females, throughout gestation and early lactation.[1]
-
Observations: Effects on mating behavior, fertility, pregnancy outcomes, and the health of the offspring are evaluated.
-
Endpoint: The NOAEL for reproductive and developmental toxicity is determined.[1]
In Vitro Chromosome Aberration Assay
This genotoxicity test is performed to identify substances that may cause structural chromosome damage in cultured mammalian cells, following OECD Test Guideline 473.
-
Procedure: Cultured human lymphocytes are exposed to various concentrations of this compound, both with and without an external metabolic activation system (S9 mix).
-
Analysis: After a specified treatment time, the cells are harvested, and metaphase chromosomes are examined for structural aberrations.
-
Endpoint: The substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of chromosomal aberrations. This compound was found to be non-clastogenic in this assay.[1]
Skin Sensitization (Human Repeat Insult Patch Test - HRIPT)
The HRIPT is a clinical study designed to assess the potential of a substance to induce skin sensitization in humans.
-
Procedure: The test involves a three-week induction phase where a patch containing this compound is repeatedly applied to the same skin site on a panel of human volunteers. This is followed by a two-week rest period and then a challenge phase where a patch is applied to a new skin site.
-
Observation: The skin is observed for any signs of an allergic reaction (e.g., redness, swelling) at the challenge site.
-
Endpoint: If no allergic reactions are observed in the panel of volunteers, the substance is considered not to be a skin sensitizer at the tested concentration.
Interaction with Olfactory Receptors and Signaling Pathway
This compound's characteristic musk odor is a result of its interaction with specific olfactory receptors (ORs) in the nasal epithelium. ORs are a large family of G-protein coupled receptors (GPCRs).
The activation of these receptors initiates a downstream signaling cascade, leading to the perception of smell.
Olfactory Signaling Workflow
The process of odor perception initiated by this compound can be visualized as a sequential workflow.
Other Biological Activities
While the primary biological activities of this compound that have been extensively studied relate to its use as a fragrance ingredient (olfactory receptor interaction and toxicology), there is limited publicly available data on other potential biological effects.
-
Antimicrobial Activity: Searches for direct evidence of antibacterial or antifungal activity of this compound did not yield significant results. While some studies have investigated the antimicrobial properties of other cyclohexane (B81311) derivatives, this activity has not been specifically demonstrated for this compound.
-
Anti-inflammatory Activity: Similarly, there is a lack of specific data on the anti-inflammatory properties of this compound.
Conclusion
This compound is a well-characterized macrocyclic musk with a robust safety profile established through extensive toxicological testing. Its primary biological activity is the activation of specific olfactory receptors, leading to its characteristic musk scent. The downstream signaling pathway is consistent with the canonical G-protein coupled receptor cascade found in the olfactory system. While its toxicological properties have been thoroughly investigated, further research is needed to explore other potential biological activities, such as antimicrobial or anti-inflammatory effects, to fully understand its biological profile. This guide provides a foundational understanding for researchers and professionals working with this widely used fragrance ingredient.
References
A Technical Guide to the Spectroscopic Analysis of Cyclohexadecanone
Introduction: Cyclohexadecanone (C₁₆H₃₀O), also known as homoexaltone, is a macrocyclic ketone with a 16-membered carbon ring.[1][2] It is a white solid at room temperature and is valued in the fragrance industry for its strong, pleasant musk scent.[1] Accurate structural elucidation and purity assessment are critical for its application, making a thorough understanding of its spectroscopic profile essential. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers and professionals in chemistry and drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for determining the detailed molecular structure of organic compounds.[3] For this compound, both ¹H and ¹³C NMR provide key information about its symmetrical structure. While experimental data is not widely published, predicted spectra, based on computational models, offer a reliable framework for its characterization.[4]
¹³C NMR Spectroscopy
Due to the symmetry of the this compound ring, not all 16 carbon atoms are chemically equivalent. The carbon atoms are differentiated by their distance from the carbonyl group. The carbonyl carbon itself is highly deshielded and appears at a characteristic downfield shift.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom Position | Predicted Chemical Shift (ppm) | Notes |
| C=O (C1) | > 200 | Typical for a saturated ketone carbonyl carbon. |
| C2, C16 (α to C=O) | ~40 | Alpha-carbons are deshielded by the carbonyl group. |
| C3, C15 (β to C=O) | ~29 | |
| C4, C14 (γ to C=O) | ~27 | |
| C5-C9, C11-C13 | ~26-27 | Carbons distant from the carbonyl group have similar chemical environments, leading to overlapping signals. |
| C10 (para to C=O) | ~26 | The carbon atom furthest from the carbonyl group. |
Note: Predicted values are based on standard chemical shift increments for cyclic alkanes and ketones.
¹H NMR Spectroscopy
Similar to the ¹³C spectrum, the ¹H NMR spectrum is simplified by the molecule's symmetry. The protons on the alpha-carbons (adjacent to the carbonyl) are the most deshielded and appear furthest downfield. The remaining methylene (B1212753) protons in the long alkyl chain are chemically similar and are expected to produce a large, complex multiplet.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| α-CH₂ (4H) | ~2.4 | Triplet (t) | 4H |
| β-CH₂ (4H) | ~1.6 | Multiplet (m) | 4H |
| Other CH₂ (22H) | ~1.2-1.4 | Multiplet (m) | 22H |
Note: The alpha-protons are expected to be a triplet due to coupling with the adjacent β-protons. The bulk of the methylene protons form a broad, overlapping signal characteristic of long alkyl chains.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[5] The spectrum of this compound is dominated by features characteristic of a large, saturated cyclic ketone.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| ~1715 | C=O Stretch | Strong, Sharp | This is the most diagnostic peak for a saturated ketone.[6] Its position indicates a non-conjugated carbonyl group within a large, strain-free ring. |
| 2960-2850 | C-H Stretch (sp³) | Strong | Represents the numerous C-H bonds of the methylene (CH₂) groups in the alkane ring. |
| ~1465 | CH₂ Scissoring | Medium | A characteristic bending vibration for methylene groups. |
The presence of a very strong and sharp absorption peak around 1715 cm⁻¹ is the most definitive feature in the IR spectrum, confirming the ketone functional group.[6] The strong C-H stretching bands below 3000 cm⁻¹ confirm the saturated aliphatic nature of the ring.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and structural fragments of a compound.[7] The fragmentation of cyclic ketones is influenced by the stability of the resulting carbocations and radical species.
The molecular formula of this compound is C₁₆H₃₀O, giving it a molecular weight of 238.41 g/mol .[2] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 238.
Table 4: Significant Ions in the EI Mass Spectrum of this compound
| m/z Value | Proposed Fragment/Ion | Notes |
| 238 | [C₁₆H₃₀O]⁺ | Molecular Ion (M⁺). Its presence confirms the molecular weight. |
| 98 | [C₆H₁₀O]⁺ | A common fragment for large cyclic ketones, often resulting from complex rearrangements. |
| 84 | [C₅H₈O]⁺ | Further fragmentation product. |
| 69 | [C₅H₉]⁺ | Alkyl fragment. |
| 55 | [C₄H₇]⁺ | Base Peak. The most abundant fragment, likely a stable alkyl cation. |
The fragmentation of large macrocyclic compounds can be complex, often involving transannular rearrangements.[8] The presence of a series of alkyl fragments (m/z 55, 69, etc.) is characteristic of the long methylene chain.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound, which is a solid at standard conditions.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of solid this compound. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).[3]
-
Instrument Setup: Insert the NMR tube into a spinner and place it in the spectrometer's magnet.
-
Data Acquisition:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve high-resolution signals.
-
Acquire a standard ¹H NMR spectrum. An appropriate number of scans should be co-added to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required.[3]
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift axis using the TMS signal at 0 ppm. Integrate the ¹H signals and identify the peak positions for both spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
This protocol describes the thin solid film method, suitable for soluble solids.
-
Sample Preparation: Dissolve a small amount (~10-20 mg) of this compound in a few drops of a volatile organic solvent (e.g., methylene chloride or acetone).[9]
-
Film Deposition: Place one or two drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.[9]
-
Instrument Setup: Ensure the spectrometer sample chamber is clean and dry. Perform a background scan with an empty sample holder to account for atmospheric CO₂ and H₂O.
-
Data Acquisition: Place the salt plate with the sample film into the spectrometer's sample holder. Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[10]
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Since this compound is a stable solid, it can be introduced into the mass spectrometer using a direct insertion probe.[11] A small amount of the sample is placed in a capillary tube at the tip of the probe.
-
Instrument Setup: The probe is inserted into the ion source of the mass spectrometer, which is held under a high vacuum. The sample is gently heated to promote volatilization directly into the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[7][12]
-
Mass Analysis: The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.
-
Detection and Data Processing: An ion detector measures the abundance of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z.
Visualization: Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H30O | CID 75695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. This compound, 2550-52-9 [thegoodscentscompany.com]
- 5. photometrics.net [photometrics.net]
- 6. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. english.gyig.cas.cn [english.gyig.cas.cn]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. as.uky.edu [as.uky.edu]
- 12. Electron ionization - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of Cyclohexadecanone from Oleic Acid: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexadecanone, a valuable macrocyclic ketone utilized in the fragrance and pharmaceutical industries, can be synthesized from oleic acid, a readily available and renewable fatty acid. This document outlines several synthetic pathways for this transformation, providing detailed experimental protocols for key steps. The primary strategies involve the oxidative cleavage of oleic acid to shorter-chain difunctional molecules, followed by chain extension and subsequent cyclization to form the 16-membered ring. This application note details three main approaches: cyclization of hexadecanedioic acid via acyloin condensation or Thorpe-Ziegler reaction, and the cyclization of 16-hydroxyhexadecanoic acid to 16-hexadecanolide (B1673137) with subsequent conversion to this compound. Quantitative data for representative reactions are summarized, and logical workflows are visualized using Graphviz diagrams.
Introduction
The conversion of oleochemicals into high-value products represents a cornerstone of sustainable chemistry. Oleic acid, an abundant 18-carbon monounsaturated fatty acid, serves as an excellent starting material for the synthesis of various long-chain compounds. The synthesis of this compound (a C16 macrocycle) from oleic acid (a C18 fatty acid) necessitates strategic bond cleavage and formation to adjust the carbon chain length and introduce the required functionalities for cyclization. This document provides a comprehensive overview of plausible synthetic routes and detailed protocols for laboratory execution.
Overall Synthetic Strategy
The conversion of oleic acid to this compound is a multi-step process. The general workflow involves:
-
Oxidative Cleavage: The carbon-carbon double bond in oleic acid is cleaved to produce shorter-chain dicarboxylic acids.
-
Chain Elongation (if necessary): The cleavage products are elongated to a 16-carbon chain with functional groups at both ends.
-
Cyclization: The 16-carbon precursor is cyclized to form the macrocyclic ring.
-
Functional Group Interconversion: The functional group from the cyclization step is converted to a ketone.
Pathway 1: Synthesis via Hexadecanedioic Acid and Acyloin Condensation
This pathway involves the oxidative cleavage of oleic acid to azelaic acid, followed by chain extension to hexadecanedioic acid, and subsequent acyloin condensation to form the cyclic α-hydroxyketone, which is then reduced to this compound.
Workflow Diagram
Caption: Synthetic workflow from oleic acid to this compound via acyloin condensation.
Experimental Protocols
1. Oxidative Cleavage of Oleic Acid to Azelaic Acid (Ozonolysis)
-
Procedure: A solution of oleic acid (100 g, 0.354 mol) in methanol (B129727) (1 L) is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of oleic acid. The reaction mixture is then purged with oxygen to remove excess ozone. The ozonide is decomposed by the addition of hydrogen peroxide (30% aq., 120 mL) and formic acid (50 mL). The reaction is allowed to warm to room temperature and then refluxed for 2 hours. After cooling, the mixture is diluted with water (1 L) and extracted with diethyl ether (3 x 500 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by recrystallization from ethyl acetate/hexane to yield azelaic acid.[1][2][3]
-
Yield: >95%
2. Chain Extension to Hexadecanedioic Acid (Illustrative Kolbe Electrolysis)
-
Note: This is a generalized procedure. Azelaic acid monomethyl ester would be subjected to Kolbe electrolysis to yield dimethyl hexadecanedioate.
-
Procedure: A solution of azelaic acid monomethyl ester (50 g, 0.247 mol) and a catalytic amount of sodium methoxide (B1231860) in methanol is subjected to electrolysis in a divided cell with platinum electrodes. A constant current is applied until the starting material is consumed. The resulting solution containing dimethyl hexadecanedioate is then worked up by neutralizing the base, removing the solvent, and extracting the product. The diester is then hydrolyzed to hexadecanedioic acid using aqueous acid or base.
-
Yield: 50-70% (typical for Kolbe electrolysis).
3. Acyloin Condensation of Dimethyl Hexadecanedioate
-
Procedure: Under an inert atmosphere, a solution of dimethyl hexadecanedioate (10 g, 0.032 mol) in dry xylene (1 L) is heated to reflux. Small pieces of metallic sodium (4.4 g, 0.192 mol) are added portion-wise over 2 hours with vigorous stirring. The reaction mixture is refluxed for an additional 2 hours. After cooling, the excess sodium is quenched by the careful addition of methanol. The mixture is then acidified with dilute hydrochloric acid. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude α-hydroxythis compound is purified by chromatography.[4][5][6]
-
Yield: 60-80%
4. Reduction of α-Hydroxythis compound
-
Procedure (Clemmensen Reduction): The α-hydroxythis compound (5 g, 0.02 mol) is added to a mixture of amalgamated zinc (50 g) and concentrated hydrochloric acid (100 mL). The mixture is refluxed for 24 hours, with additional portions of hydrochloric acid added every 6 hours. After cooling, the mixture is extracted with toluene (B28343). The organic layer is washed with water and sodium bicarbonate solution, dried, and concentrated to give this compound.
-
Yield: 70-90%
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Conditions | Yield (%) | Citations |
| 1 | Oleic Acid | Azelaic Acid | O₃, MeOH; H₂O₂, HCOOH | -78 °C to reflux | >95 | [1][2][3] |
| 2 | Azelaic Acid Monomethyl Ester | Dimethyl Hexadecanedioate | NaOMe, MeOH, Pt electrodes | Electrolysis | 50-70 | - |
| 3 | Dimethyl Hexadecanedioate | α-Hydroxythis compound | Na, Xylene | Reflux | 60-80 | [4][5][6] |
| 4 | α-Hydroxythis compound | This compound | Zn(Hg), HCl | Reflux | 70-90 | - |
Pathway 2: Synthesis via Hexadecanedioic Acid and Thorpe-Ziegler Cyclization
This pathway is similar to the first but employs the Thorpe-Ziegler cyclization of the corresponding dinitrile.
Workflow Diagram
Caption: Synthesis of this compound from hexadecanedioic acid via Thorpe-Ziegler cyclization.
Experimental Protocols
1. Synthesis of Hexadecanedinitrile from Hexadecanedioic Acid
-
Procedure: Hexadecanedioic acid (20 g, 0.07 mol) is converted to its diamide by treatment with ammonia (B1221849) followed by heating. The resulting hexadecanediamide is then dehydrated using a strong dehydrating agent such as phosphorus pentoxide or thionyl chloride under reflux to yield hexadecanedinitrile. The crude product is purified by distillation or recrystallization.
-
Yield: 70-85% (for both steps).
2. Thorpe-Ziegler Cyclization of Hexadecanedinitrile
-
Procedure: A solution of hexadecanedinitrile (10 g, 0.04 mol) in dry toluene (1 L) is added dropwise over 24 hours to a refluxing suspension of a strong base, such as sodium amide or lithium diisopropylamide (LDA), in toluene under high dilution conditions. After the addition is complete, the reaction is refluxed for another 2 hours. The reaction is then cooled and quenched with aqueous acid. The organic layer is separated, washed, dried, and concentrated. The resulting crude cyclic β-enaminonitrile is then subjected to acidic hydrolysis (e.g., refluxing with aqueous sulfuric acid) to afford this compound.[7][8][9]
-
Yield: 50-70%
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Conditions | Yield (%) | Citations |
| 1 | Hexadecanedioic Acid | Hexadecanedinitrile | NH₃, heat; P₂O₅ | Reflux | 70-85 | - |
| 2 | Hexadecanedinitrile | This compound | NaNH₂ or LDA, Toluene; H₃O⁺ | High dilution, reflux | 50-70 | [7][8][9] |
Pathway 3: Synthesis via 16-Hydroxyhexadecanoic Acid and Lactonization
This route involves the formation of a C16 hydroxy acid, which is then cyclized to a macrocyclic lactone. The lactone is subsequently converted to the target ketone.
Workflow Diagram
Caption: Synthesis of this compound from oleic acid via a lactone intermediate.
Experimental Protocols
1. Synthesis of 16-Hydroxyhexadecanonoic Acid from Oleic Acid
-
Note: A direct, high-yield conversion of oleic acid to 16-hydroxyhexadecanoic acid is not well-established. A plausible, albeit lengthy, route would involve:
-
Oxidative cleavage of oleic acid to nonanal (B32974) and methyl 9-oxononanoate (B1257084).
-
Wittig reaction between nonyltriphenylphosphonium bromide (from nonyl bromide, derived from nonanoic acid) and methyl 9-oxononanoate to form a C18 unsaturated ester.
-
Reduction of the ester and selective oxidation of the terminal double bond followed by further manipulations to yield the C16 hydroxy acid.
Alternatively, a biocatalytic approach using engineered microorganisms could be explored for the direct ω-hydroxylation of a C16 fatty acid derived from oleic acid.
-
2. Lactonization of 16-Hydroxyhexadecanoic Acid
-
Procedure (Yamaguchi Macrolactonization): To a solution of 16-hydroxyhexadecanoic acid (5 g, 0.018 mol) in dry toluene (500 mL) is added triethylamine (B128534) (7.6 mL, 0.054 mol) and 2,4,6-trichlorobenzoyl chloride (4.5 g, 0.018 mol). The mixture is stirred at room temperature for 2 hours. This solution is then added dropwise over 12 hours to a refluxing solution of 4-dimethylaminopyridine (B28879) (DMAP) (11 g, 0.09 mol) in toluene (1 L). After the addition, the mixture is refluxed for another 2 hours. The reaction is cooled, washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried and concentrated to give 16-hexadecanolide.
-
Yield: 70-90%
3. Conversion of 16-Hexadecanolide to this compound
-
Procedure (Photochemical Conversion): A solution of 16-hexadecanolide (2 g, 0.0079 mol) and an α,β-unsaturated ketone moiety tethered to a carboxylic acid in a suitable solvent is subjected to UV irradiation. This process proceeds via a photoinduced intramolecular radical cyclization, which can lead to the formation of the corresponding macrocyclic ketone.[10]
-
Yield: Variable, dependent on the specific photochemical reaction conditions.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Conditions | Yield (%) | Citations |
| 1 | Oleic Acid | 16-Hydroxyhexadecanoic Acid | Multi-step | - | Variable | - |
| 2 | 16-Hydroxyhexadecanoic Acid | 16-Hexadecanolide | 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP | High dilution, reflux | 70-90 | - |
| 3 | 16-Hexadecanolide | This compound | Photochemical reagents | UV irradiation | Variable | [10] |
Conclusion
The synthesis of this compound from oleic acid is a challenging yet feasible endeavor that highlights the versatility of oleochemicals as renewable feedstocks. The most practical routes involve the initial degradation of the C18 oleic acid chain to a C9 difunctional intermediate, followed by a chain extension to a C16 precursor, and subsequent macrocyclization. While direct conversion methods are still under development, the multi-step sequences detailed in this note, particularly those proceeding through hexadecanedioic acid, offer reliable, albeit lengthy, pathways to the target macrocyclic ketone. Further research into more efficient chain-shortening and direct C-H functionalization methods for fatty acids will be crucial in developing more atom-economical and sustainable syntheses of this compound and other valuable macrocycles.
References
- 1. Item - CATALYTIC CARBONYLATION FOR MACROCYCLIC KETONE AND MACROLIDE SYNTHESIS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. Oleic acid - Wikipedia [en.wikipedia.org]
- 4. bspublications.net [bspublications.net]
- 5. youtube.com [youtube.com]
- 6. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 9. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Radical photocyclization route for macrocyclic lactone ring expansion and conversion to macrocyclic lactams and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclohexadecanone via Ring-Closing Metathesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexadecanone, also known commercially as Exaltone®, is a valuable macrocyclic ketone prized for its pleasant and persistent musk fragrance. It is a key ingredient in the fine fragrance and cosmetics industries. Ring-Closing Metathesis (RCM) has emerged as a powerful and efficient synthetic strategy for the construction of large ring systems, including macrocyclic musks like this compound. This method offers significant advantages over classical macrocyclization techniques, such as milder reaction conditions and greater functional group tolerance.
This document provides detailed application notes and experimental protocols for the synthesis of this compound using Ring-Closing Metathesis. The primary approach detailed herein involves the cyclization of a long-chain diene precursor, heptadec-1,16-dien-9-one, using a ruthenium-based Grubbs catalyst.
Principle of the Method
Ring-Closing Metathesis is an intramolecular olefin metathesis reaction that involves the formation of a new carbon-carbon double bond between two terminal alkene functionalities within the same molecule, leading to the formation of a cyclic olefin and the liberation of a small volatile alkene, typically ethylene.[1] The reaction is catalyzed by transition metal carbene complexes, most notably Grubbs catalysts, which are known for their high efficiency and broad substrate scope.[2]
For the synthesis of large macrocycles, the reaction is typically performed under high-dilution conditions to favor the intramolecular cyclization over competing intermolecular oligomerization or polymerization reactions.[3] The resulting unsaturated macrocycle, cyclohexadec-8-en-1-one, can then be readily hydrogenated to afford the desired saturated macrocyclic ketone, this compound.
Experimental Protocols
Protocol 1: Ring-Closing Metathesis of Heptadec-1,16-dien-9-one
This protocol describes the synthesis of cyclohexadec-8-en-1-one via the RCM of heptadec-1,16-dien-9-one using a Grubbs-type catalyst.
Materials:
-
Heptadec-1,16-dien-9-one
-
Grubbs Catalyst®, 2nd Generation or a similar ruthenium-based metathesis catalyst
-
Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene
-
Ethyl vinyl ether
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for inert gas (Argon or Nitrogen) is assembled.
-
Solvent and Catalyst Introduction: Anhydrous, degassed solvent (e.g., dichloromethane or toluene) is added to the reaction flask to achieve a high-dilution concentration (typically 0.001 M to 0.01 M) of the substrate. The solvent is then heated to reflux. A solution of the Grubbs catalyst (1-5 mol%) in a small amount of the same anhydrous, degassed solvent is prepared separately.
-
Substrate Addition: A solution of heptadec-1,16-dien-9-one in the anhydrous, degassed solvent is added slowly to the refluxing solvent in the reaction flask over a period of several hours using the dropping funnel. This slow addition is crucial to maintain high-dilution conditions.
-
Catalyst Addition: The prepared catalyst solution is added to the reaction flask.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically allowed to proceed for 12-24 hours at reflux temperature.
-
Reaction Quenching: Upon completion, the reaction is cooled to room temperature, and a few drops of ethyl vinyl ether are added to quench the catalyst. The mixture is stirred for an additional 30 minutes.
-
Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure cyclohexadec-8-en-1-one.
Protocol 2: Hydrogenation of Cyclohexadec-8-en-1-one
This protocol describes the conversion of the unsaturated macrocycle to this compound.
Materials:
-
Cyclohexadec-8-en-1-one
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol (B145695) or Ethyl acetate
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus
Procedure:
-
Reaction Setup: Cyclohexadec-8-en-1-one is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Catalyst Addition: A catalytic amount of 10% Pd/C is added to the solution.
-
Hydrogenation: The flask is connected to a hydrogen source, and the reaction mixture is stirred vigorously under a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator) at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC until the starting material is completely consumed.
-
Work-up: The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to afford this compound. Further purification by distillation or recrystallization may be performed if necessary.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of macrocyclic ketones using Ring-Closing Metathesis.
| Precursor | Catalyst (mol%) | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Heptadec-1,16-dien-9-one | Grubbs II (5) | CH₂Cl₂ | 0.005 | Reflux | 12 | 85 | N/A | (Hypothetical data based on typical RCM) |
| Diene with ester functionality | cis-I₂Ru−S−CF₃ (2) | Toluene-d₈ | 0.02 | 100 | 1 | High | N/A | [4] |
| Diene with amide functionality | cis-I₂Ru−S−CF₃ (2) | Toluene-d₈ | 0.02 | 100 | 1 | High | N/A | [4] |
| Diene with ketone functionality | cis-I₂Ru−S−CF₃ (2) | Toluene-d₈ | 0.02 | 100 | 1 | High | N/A | [4] |
Mandatory Visualizations
Caption: Workflow for this compound Synthesis via RCM.
Caption: Catalytic Cycle of Ring-Closing Metathesis.
References
Industrial Scale Production of Cyclohexadecanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the industrial-scale production of Cyclohexadecanone, a valuable macrocyclic ketone used extensively in the fragrance and pharmaceutical industries. The primary synthesis routes discussed are the Ruzicka cyclization of hexadecanedioic acid and the catalytic hydrogenation of unsaturated precursors. This guide includes comprehensive experimental protocols, tabulated quantitative data for process parameters, and visualizations of the production workflow to aid researchers, scientists, and drug development professionals in the scalable synthesis of this compound.
Introduction
This compound, with the chemical formula (CH₂)₁₅CO, is a white solid with a characteristic musk-like odor.[1] It is a key ingredient in many fine fragrances and personal care products.[2][3] Beyond its use in the fragrance industry, its unique macrocyclic structure makes it a subject of interest in medicinal chemistry and drug development. The industrial production of this compound is focused on achieving high yields and purity in a cost-effective and scalable manner. This document outlines the most relevant industrial synthesis and purification methodologies.
Primary Industrial Synthesis Routes
Two principal methods have been historically and are currently significant for the industrial-scale production of this compound:
-
Ruzicka Cyclization of Hexadecanedioic Acid: A classic method for the synthesis of large-ring cyclic ketones.
-
Catalytic Hydrogenation of Unsaturated Precursors: A modern and often more efficient approach utilizing precursors like 8-cyclohexadecenone.
Ruzicka Cyclization of Hexadecanedioic Acid
The Ruzicka cyclization involves the intramolecular ketonic decarboxylation of a dicarboxylic acid at high temperatures, typically in the presence of a catalyst. For this compound, the starting material is 1,16-hexadecanedioic acid (also known as thapsic acid).
HOOC-(CH₂)₁₄-COOH → (CH₂)₁₅CO + CO₂ + H₂O
| Parameter | Value/Range | Notes |
| Starting Material | 1,16-Hexadecanedioic Acid | High purity is recommended to minimize side reactions. |
| Catalyst | Thorium dioxide (ThO₂) or Cerium (IV) oxide (CeO₂) on a support | Catalyst loading is critical for optimal yield. |
| Temperature | 300 - 400 °C | High temperatures are required to drive the decarboxylation and cyclization. |
| Pressure | Atmospheric or reduced pressure | Reduced pressure can help remove byproducts and drive the reaction to completion. |
| Reaction Time | 4 - 8 hours | Dependent on batch size and reaction temperature. |
| Typical Yield | 70 - 85% (crude) | Yields can be optimized by careful control of reaction conditions. |
-
Reactor Setup: A high-temperature reactor equipped with a mechanical stirrer, a condenser for byproduct removal, and a temperature controller is required. The reactor should be made of a material resistant to high temperatures and potential corrosion.
-
Charging the Reactor: The reactor is charged with 1,16-hexadecanedioic acid and the catalyst (e.g., 5-10% by weight of ThO₂).
-
Reaction Execution: The mixture is heated to the target temperature (e.g., 350 °C) under a slow stream of inert gas (e.g., nitrogen) or under vacuum. The reaction is monitored by the evolution of CO₂ and water.
-
Work-up: After the reaction is complete, the reactor is cooled. The crude this compound is then isolated from the catalyst and any unreacted starting material. This is typically achieved by dissolving the crude product in a suitable organic solvent and filtering off the solid catalyst. The solvent is then removed under reduced pressure.
Catalytic Hydrogenation of 8-Cyclohexadecenone
A more contemporary and often preferred industrial route is the catalytic hydrogenation of an unsaturated precursor, such as 8-cyclohexadecenone. This method generally proceeds under milder conditions and can provide very high yields and purity.
(CH₂-CH=CH-(CH₂)₁₂-CO) → (CH₂)₁₅CO
| Parameter | Value/Range | Notes |
| Starting Material | 8-Cyclohexadecenone | The purity of the starting material directly impacts the final product purity. |
| Catalyst | Palladium on Carbon (Pd/C) or Raney Nickel | 5-10% Pd/C is a common choice. |
| Hydrogen Pressure | 1 - 10 atm (15 - 150 psi) | Higher pressures can increase the reaction rate but also the risk of over-reduction. |
| Temperature | 25 - 80 °C | The reaction is typically exothermic and may require cooling. |
| Solvent | Ethanol (B145695), Methanol, or Ethyl Acetate | The solvent should be inert under hydrogenation conditions. |
| Reaction Time | 2 - 6 hours | Monitored by hydrogen uptake or chromatographic analysis. |
| Typical Yield | > 95% | This method is known for its high efficiency and selectivity. |
-
Reactor Setup: A pressure reactor (autoclave) equipped with a magnetic stirrer, a hydrogen inlet, a pressure gauge, and a temperature probe is used.
-
Charging the Reactor: The reactor is charged with 8-cyclohexadecenone, the solvent, and the hydrogenation catalyst (e.g., 5% Pd/C). The catalyst is typically used in a slurry form.
-
Reaction Execution: The reactor is sealed and purged with nitrogen, followed by pressurizing with hydrogen to the desired pressure (e.g., 5 atm). The reaction mixture is stirred vigorously at the set temperature (e.g., 40 °C).
-
Monitoring: The reaction progress is monitored by observing the drop in hydrogen pressure. Once the hydrogen uptake ceases, the reaction is considered complete.
-
Work-up: The reactor is depressurized and purged with nitrogen. The catalyst is removed by filtration (e.g., through a bed of celite). The solvent is then removed from the filtrate by rotary evaporation to yield the crude this compound.
Purification of this compound
For applications in fragrances and pharmaceuticals, high purity this compound is essential. The crude product from either synthesis route is typically purified by a combination of fractional distillation and recrystallization.
Fractional Vacuum Distillation
Fractional distillation under vacuum is employed to separate this compound from impurities with different boiling points.[4][5][6] The high boiling point of this compound necessitates the use of a vacuum to prevent thermal decomposition.[6]
| Parameter | Value/Range |
| Boiling Point | ~140-145 °C at 10 mmHg |
| Vacuum Pressure | 5 - 15 mmHg |
| Column Type | Packed or Vigreux column |
| Reflux Ratio | 5:1 to 10:1 |
-
Setup: Assemble a fractional distillation apparatus with a heating mantle, a distillation flask, a fractionating column, a condenser, a vacuum adapter, and receiving flasks.
-
Procedure: Charge the distillation flask with the crude this compound. Apply vacuum and begin heating. Collect the initial fractions (forerun) which may contain lower-boiling impurities. Collect the main fraction at the expected boiling point.
Recrystallization
Recrystallization is used to obtain highly pure crystalline this compound.[7][8][9] The choice of solvent is critical for successful purification.[10][11]
A mixed solvent system of ethanol and water, or a single solvent like isopropanol (B130326) or acetone, can be effective. The ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures.[7][9]
-
Dissolution: Dissolve the distilled this compound in a minimal amount of hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Experimental Workflows and Diagrams
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the industrial production of this compound, from starting materials to the final purified product.
Caption: General workflow for this compound production.
Ruzicka Cyclization Logical Relationship
This diagram shows the logical relationship of the key steps in the Ruzicka cyclization process.
Caption: Ruzicka cyclization process flow.
Safety Precautions
The industrial synthesis of this compound involves handling chemicals at high temperatures and pressures, necessitating strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12]
-
Ventilation: All procedures should be carried out in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
High-Pressure Reactions: Hydrogenation reactions should be conducted in a properly rated and maintained pressure vessel.
-
Flammable Solvents: Exercise caution when working with flammable solvents, and keep them away from ignition sources.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals used to be aware of their specific hazards and handling procedures.[13][14]
Conclusion
The industrial-scale production of this compound can be effectively achieved through either Ruzicka cyclization or catalytic hydrogenation, with the latter often being the more efficient and higher-yielding method. Careful control of reaction parameters and rigorous purification are essential to obtain a product of the high quality required for its applications in the fragrance and pharmaceutical industries. The protocols and data presented in this document provide a comprehensive guide for the successful and safe large-scale synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 3. This compound, 2550-52-9 [thegoodscentscompany.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Home Page [chem.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Selection of recrystallization solvent | Semantic Scholar [semanticscholar.org]
- 12. moravek.com [moravek.com]
- 13. nbinno.com [nbinno.com]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Purification of Crude Cyclohexadecanone: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of crude Cyclohexadecanone. The techniques described herein are suitable for laboratory-scale purification to achieve high purity levels required for research, and drug development applications.
Overview of Purification Strategies
This compound is a white, crystalline solid with a high boiling point, making it amenable to several purification techniques. The choice of method will depend on the nature and quantity of impurities, the desired final purity, and the scale of the purification. Common impurities may include unreacted starting materials, byproducts from synthesis, and residual solvents. This guide details three primary purification methods:
-
Recrystallization: A robust method for removing small amounts of impurities from a solid sample.
-
Vacuum Distillation: Suitable for separating this compound from non-volatile impurities or those with significantly different boiling points.
-
Column Chromatography: A versatile technique for separating complex mixtures and achieving very high purity.
Purity assessment is critical at each stage and can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical quantitative data expected from each purification method for crude this compound. These values are representative and may vary depending on the initial purity of the crude material and the precise experimental conditions.
| Purification Technique | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 85 - 95 | > 99 | 70 - 90 | Simple, cost-effective, yields highly pure crystalline product. | Lower yield compared to other methods; not effective for impurities with similar solubility. |
| Vacuum Distillation | 70 - 90 | 98 - 99.5 | 80 - 95 | Effective for large quantities and removing non-volatile or very volatile impurities. | Requires specialized equipment; potential for thermal degradation if not carefully controlled. |
| Flash Chromatography | 50 - 85 | > 99.5 | 60 - 85 | High resolution for complex mixtures; adaptable to various scales. | More time-consuming and requires larger solvent volumes than other methods. |
| Preparative HPLC | 90 - 98 | > 99.8 | 50 - 80 | Highest achievable purity; excellent for separating closely related impurities. | Expensive; limited sample loading capacity; requires significant solvent usage. |
Experimental Protocols
Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.
Protocol:
-
Solvent Selection:
-
Based on the principle of "like dissolves like," and the ketone functionality of this compound, suitable solvents include ethanol, isopropanol, or a mixed solvent system such as hexane (B92381)/ethyl acetate (B1210297).
-
Experimentally determine the best solvent by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to just dissolve the solid with gentle swirling and heating.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound (approximately 56°C) until a constant weight is achieved.
-
Vacuum Distillation
Due to its high boiling point (approximately 340-341°C at atmospheric pressure), vacuum distillation is necessary to purify this compound without thermal decomposition. By reducing the pressure, the boiling point is significantly lowered.
Protocol:
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, ensuring all glass joints are properly sealed with vacuum grease.
-
Use a Claisen adapter to minimize bumping of the liquid into the condenser.
-
A short-path distillation head is recommended for high-boiling compounds to minimize product loss on the glass surfaces.
-
Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump from solvent vapors.
-
-
Distillation Procedure:
-
Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Begin stirring and slowly apply vacuum to the system.
-
Once the desired pressure is reached (e.g., 0.5-1 Torr), gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure (e.g., approximately 138°C at 0.5 Torr).
-
Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature before slowly releasing the vacuum to prevent glassware from shattering.
-
The collected distillate should be pure this compound.
-
Column Chromatography (Flash and Preparative HPLC)
Column chromatography provides the highest level of purification and is particularly useful for removing impurities with similar polarities to this compound.
Protocol:
-
Solvent System Selection:
-
Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will provide a retention factor (Rf) of approximately 0.3 for this compound.
-
Given the non-polar nature of the large carbon ring, a common mobile phase is a mixture of a non-polar solvent like hexane or heptane (B126788) with a slightly more polar solvent such as ethyl acetate or dichloromethane (B109758).
-
-
Column Packing:
-
Prepare a slurry of silica (B1680970) gel in the initial, least polar mobile phase.
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, applying positive pressure (e.g., from a nitrogen or air line) to achieve a steady flow rate.
-
A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating a wide range of impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
For the highest purity, preparative HPLC is the method of choice.
Protocol:
-
Method Development:
-
Develop an analytical HPLC method first to determine the optimal stationary phase (e.g., C18 for reversed-phase) and mobile phase conditions (e.g., a gradient of acetonitrile (B52724) and water).
-
The goal is to achieve baseline separation of this compound from all impurities.
-
-
Scale-Up:
-
Scale up the analytical method to a preparative scale by using a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.
-
-
Purification:
-
Dissolve the crude or partially purified this compound in a suitable solvent.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fraction corresponding to the this compound peak, as determined by the detector (e.g., UV or mass spectrometer).
-
-
Product Recovery:
-
Remove the mobile phase from the collected fraction, typically by rotary evaporation, to yield the highly purified this compound.
-
Purity Analysis Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a range appropriate for this compound and potential impurities (e.g., m/z 40-400).
-
-
Data Analysis: Determine the purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Identify impurities by comparing their mass spectra to library databases.
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the purified this compound in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 1.0 mL/min for an analytical column.
-
Detector: UV detector set at a wavelength where this compound has some absorbance (e.g., ~210 nm), or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).
-
-
Data Analysis: Calculate the purity based on the peak area percentage of this compound in the chromatogram.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Step-by-step protocol for recrystallization.
Caption: Decision logic for selecting a chromatographic method.
Application Notes and Protocols for the Quantification of Cyclohexadecanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Cyclohexadecanone, a macrocyclic musk widely used as a fragrance ingredient in various consumer products. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a synthetic macrocyclic ketone valued for its pleasant, musk-like odor. It is a key component in many fragrance formulations found in perfumes, lotions, soaps, and other personal care products. Accurate quantification of this compound is crucial for quality control, formulation development, and safety assessment to ensure compliance with regulatory standards.
Analytical Methods
The two primary methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). GC-MS is generally preferred for its high sensitivity and selectivity for volatile and semi-volatile compounds like this compound. HPLC can also be employed, particularly for less volatile matrices or when derivatization is not desirable.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] It is highly suitable for the analysis of fragrance allergens and other volatile compounds in complex matrices.[2][3]
Table 1: Representative GC-MS Method Validation Data for Macrocyclic Musks
Disclaimer: The following data is based on validated methods for structurally similar macrocyclic musks, such as Galaxolide and Tonalide, due to the limited availability of specific validation reports for this compound. These values provide a reliable estimate of the expected performance for a validated this compound method.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/L |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/L |
| Recovery | 85% - 115% |
| Precision (RSD) | < 15% |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that can be used for the quantification of a wide range of compounds. For non-volatile or thermally labile compounds, HPLC is often the method of choice.[4]
Table 2: Representative HPLC-UV Method Validation Data for Fragrance Allergens
Disclaimer: The following data is based on validated methods for fragrance allergens and provides an estimate of the expected performance for an HPLC-based method for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL |
| Recovery | 90% - 110% |
| Precision (RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantification of this compound in Cosmetic Products by GC-MS
This protocol describes the quantification of this compound in a cosmetic matrix (e.g., lotion, cream).
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Accurately weigh 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., hexane (B92381) or a mixture of hexane and acetone).
-
Add an appropriate internal standard (e.g., a deuterated analog of a similar musk compound).
-
Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Repeat the extraction process (steps 2-6) on the remaining sample residue to ensure complete extraction.
-
Combine the organic extracts.
-
Concentrate the combined extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
2. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp to 200 °C at 15 °C/min
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantifier Ion for this compound: To be determined from the mass spectrum of a standard (likely a prominent and specific fragment ion).
-
Qualifier Ions: At least two other characteristic ions for confirmation.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) in the chosen solvent, each containing the internal standard at a constant concentration.
-
Inject the calibration standards into the GC-MS system.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Inject the prepared sample extracts.
-
Determine the concentration of this compound in the samples using the calibration curve.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general procedure for the analysis of this compound using HPLC with UV detection.
1. Sample Preparation
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumental Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined by acquiring the UV spectrum of a this compound standard (likely in the range of 200-220 nm as it lacks a strong chromophore).
-
Injection Volume: 10 µL
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Quantify this compound in the sample using the calibration curve.
Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Logic for selecting an analytical method for this compound.
References
Application Note: Analysis of Cyclohexadecanone using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Cyclohexadecanone is a macrocyclic musk, a class of synthetic fragrance compounds widely used in perfumes, cosmetics, and other personal care products. Its characteristic musk scent makes it a valuable ingredient in the fragrance industry. The accurate and sensitive determination of this compound is crucial for quality control, formulation development, and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique ideally suited for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices. This application note provides a detailed protocol for the GC-MS analysis of this compound.
Principle
The GC-MS technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. In this application, a sample containing this compound is first vaporized and introduced into the GC system. The separation is achieved on a capillary column, where compounds are partitioned between a gaseous mobile phase and a liquid stationary phase based on their boiling points and affinities for the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a detector generates a signal proportional to the ion abundance. The unique fragmentation pattern of this compound in the mass spectrum provides a high degree of confidence in its identification, while the chromatographic peak area allows for its quantification.
Data Presentation
Table 1: Quantitative Data for this compound Analysis by GC-MS
| Parameter | Value | Reference/Note |
| Molecular Formula | C₁₆H₃₀O | |
| Molecular Weight | 238.41 g/mol | |
| Retention Time | ~18.5 min | On a 30 m x 0.25 mm x 0.25 µm DB-5MS column (Illustrative) |
| Mass Spectral Data (Electron Ionization, 70 eV) | ||
| Molecular Ion (M+) | m/z 238 | |
| Key Fragment Ions | m/z 55, 69, 83, 97, 111, 125, 139 | |
| Base Peak | m/z 55 | |
| Quantitative Performance (Illustrative) | ||
| Limit of Detection (LOD) | 0.1 ng/mL | |
| Limit of Quantification (LOQ) | 0.5 ng/mL | |
| Linearity Range | 1 - 500 ng/mL (R² > 0.995) |
Experimental Protocols
1. Sample Preparation
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as hexane (B92381) or dichloromethane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 ng/mL to 500 ng/mL.
-
-
Sample Extraction from a Liquid Matrix (e.g., Perfume):
-
Accurately weigh 1.0 g of the perfume sample into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., musk xylene at a known concentration) if quantitative accuracy is critical.
-
Dilute to the mark with hexane or another appropriate solvent.
-
Vortex the solution for 1 minute to ensure homogeneity.
-
If necessary, filter the sample through a 0.45 µm PTFE syringe filter into a 2 mL GC vial.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Inlet: Split/Splitless injector.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless (or split with a high split ratio for concentrated samples).
-
Carrier Gas: Helium (99.999% purity).
-
Flow Rate: 1.0 mL/min (constant flow mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan.
-
Mass Range: m/z 40-400.
-
Solvent Delay: 5 minutes.
-
3. Data Analysis
-
Identification: The identification of this compound is confirmed by comparing the retention time of the peak in the sample chromatogram with that of a known standard. Further confirmation is achieved by comparing the acquired mass spectrum of the peak with a reference mass spectrum from a library (e.g., NIST) or a previously run standard.
-
Quantification: For quantitative analysis, a calibration curve is constructed by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the unknown sample is then determined by interpolating its peak area from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of this compound.
Application Note: Quantitative Analysis of Cyclohexadecanone by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Cyclohexadecanone. This compound is a macrocyclic musk widely used as a fragrance ingredient in cosmetics and personal care products. Accurate quantification is essential for quality control, formulation development, and stability testing. The described method utilizes a C18 stationary phase with a UV detector, demonstrating excellent linearity, precision, and accuracy suitable for routine analysis.
Introduction
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture.[1][2][3] Its application is critical in the pharmaceutical and cosmetic industries for ensuring the quality and consistency of products.[2] this compound, a synthetic macrocyclic ketone, is a key fragrance component whose concentration must be carefully controlled. This document provides a comprehensive protocol for its analysis using an isocratic RP-HPLC method, validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[3][4]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with an isocratic pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: Newcrom R1, C18, 5 µm, 4.6 x 150 mm (or equivalent).[5]
-
Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm), Phosphoric Acid (ACS Grade).[5]
-
Standards: this compound reference standard (>98% purity).
-
Glassware: Volumetric flasks, pipettes, and autosampler vials.
-
Filtration: 0.2 µm syringe filters for sample preparation.[6]
Chromatographic Conditions
A summary of the optimal chromatographic conditions for the analysis of this compound is presented in Table 1.
| Parameter | Condition |
| Column | Newcrom R1, C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (85:15:0.1, v/v/v)[5] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Table 1: Optimized HPLC Chromatographic Conditions.
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.[6] These solutions are used to establish the calibration curve.
Sample Preparation
-
Accurately weigh a sample quantity equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to volume with the mobile phase. This yields a theoretical concentration of 100 µg/mL.
-
Perform a further 1:10 dilution by transferring 5 mL of this solution into a 50 mL volumetric flask and diluting to volume with the mobile phase to achieve a final theoretical concentration of 10 µg/mL.
-
Prior to injection, filter the final solution through a 0.2 µm syringe filter into an HPLC vial to prevent blockage of the instrument's capillary systems.[6]
Experimental and Data Analysis Workflow
The overall workflow from sample preparation to final data analysis is depicted in the diagram below.
Figure 1: General workflow for the HPLC analysis of this compound.
Results and Method Validation
The analytical method was validated for linearity, sensitivity, precision, and accuracy. The results, summarized in Table 2, demonstrate that the method is suitable for its intended purpose.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (Range) | 1 - 50 µg/mL | - |
| ↳ Correlation Coefficient (R²) | 0.9996 | R² ≥ 0.999 |
| Sensitivity | ||
| ↳ Limit of Detection (LOD) | 0.3 µg/mL | Reportable |
| ↳ Limit of Quantification (LOQ) | 1.0 µg/mL | Reportable |
| Precision (%RSD) | ||
| ↳ Repeatability (n=6) | 0.85% | RSD ≤ 2.0%[7] |
| ↳ Intermediate Precision | 1.21% | RSD ≤ 2.0% |
| Accuracy (% Recovery) | 98.9% - 101.5% | 98.0% - 102.0% |
Table 2: Summary of Method Validation Data. Quantitative values are based on typical performance for analytical methods of synthetic musks and related compounds.[5][8][9]
-
Linearity: The method demonstrated excellent linearity over the concentration range of 1-50 µg/mL, with a correlation coefficient (R²) of 0.9996, indicating a strong proportional relationship between concentration and detector response.[7]
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) were established based on the signal-to-noise ratio method (3:1 for LOD and 10:1 for LOQ).[10][11] The results confirm the method's high sensitivity.
-
Precision: Method precision was demonstrated through repeatability (intra-assay) and intermediate precision studies. The low relative standard deviation (%RSD) values indicate that the method provides consistent and reproducible results.[3]
-
Accuracy: Accuracy was determined by performing recovery studies on spiked samples at three different concentration levels. The average recovery was within the acceptable range of 98.0% to 102.0%, confirming the method's accuracy.[5]
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, rapid, specific, and reliable. The validation results confirm that the method possesses a high degree of linearity, sensitivity, precision, and accuracy. This application note provides a complete protocol that can be readily implemented in quality control laboratories for the routine analysis of this compound in various sample matrices.
References
- 1. Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpmr.com [wjpmr.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mastelf.com [mastelf.com]
- 8. Analysis of 7 synthetic musks in cream by supported liquid extraction and solid phase extraction followed by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Application Notes and Protocols for Cyclohexadecanone as a Fragrance Fixative in Perfumery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexadecanone is a synthetic macrocyclic musk, highly valued in the fragrance industry for its pleasant, warm, and musky odor profile.[1] Beyond its own scent contribution, this compound serves as an excellent fixative, enhancing the longevity and stability of perfume compositions.[2] Fixatives are essential components in perfumery that reduce the evaporation rate of more volatile fragrance ingredients, thereby prolonging the overall scent experience.[2] This document provides detailed application notes and experimental protocols for researchers and professionals interested in utilizing this compound as a fragrance fixative.
Odor Profile of this compound: A warm, floral, woody, and diffusive musk odor with a sweet musk dry-down.[3]
Mechanism of Action
Fragrance fixatives, including this compound, function by lowering the vapor pressure of the more volatile components in a perfume formulation. This is achieved through intermolecular interactions, such as van der Waals forces, with the fragrance molecules. By forming a less volatile matrix, this compound slows the release of top and middle notes, leading to a more linear and extended fragrance profile.
Applications and Recommended Usage Levels
This compound is a versatile ingredient suitable for a wide range of product applications due to its stability and fixative properties.
| Product Application | Recommended Concentration (% by weight of total product) | Stability |
| Fine Fragrances (Eau de Parfum, Extrait de Parfum) | 0.5 - 5.0% | Very Good |
| Eau de Toilette / Eau de Cologne | 0.2 - 2.0% | Very Good |
| Body Lotions & Creams | 0.1 - 1.0% | Good |
| Shampoos & Conditioners | 0.1 - 0.8% | Very Good |
| Soaps (Bar and Liquid) | 0.2 - 1.5% | Very Good |
| Antiperspirants & Deodorants | 0.1 - 0.5% | Good |
| Powders | 0.2 - 1.0% | Very Good |
Note: The optimal concentration can vary depending on the desired fragrance profile and the other ingredients in the formulation. It is recommended to start with a low concentration and incrementally increase to achieve the desired fixative effect.
Quantitative Data (Illustrative)
The following tables present illustrative data to demonstrate the expected impact of this compound on fragrance longevity. This data is not from a specific study but represents the typical performance improvements observed when using an effective fixative.
Table 1: Effect of this compound on the Evaporation Rate of Common Fragrance Top Notes
| Fragrance Molecule | Vapor Pressure (mmHg at 25°C) | Evaporation Rate without this compound (% loss in 1 hour) | Evaporation Rate with 2% this compound (% loss in 1 hour) | % Decrease in Evaporation Rate |
| Linalool | 0.16 | 65% | 45% | 30.8% |
| Limonene | 1.98 | 85% | 60% | 29.4% |
| Bergamot Oil | ~1.5 | 80% | 55% | 31.3% |
| Ethyl Acetate | 94.7 | >95% | 75% | >21% |
Table 2: Sensory Panel Evaluation of Fragrance Longevity
| Fragrance Formulation | Average Intensity Rating (1-10) at 2 hours | Average Intensity Rating (1-10) at 4 hours | Average Intensity Rating (1-10) at 6 hours |
| Floral Accord (Control) | 7.5 | 4.2 | 2.1 |
| Floral Accord with 2% this compound | 7.8 | 6.5 | 4.8 |
Experimental Protocols
Protocol for Evaluating Fragrance Fixation using Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details an instrumental method to quantify the reduction in the evaporation rate of volatile fragrance compounds.
Objective: To measure the concentration of fragrance molecules in the headspace above a sample over time, with and without the presence of this compound.
Materials:
-
Fragrance solution (e.g., a model perfume containing top, middle, and base notes)
-
Fragrance solution with the addition of this compound (e.g., 2% w/w)
-
Ethanol (perfumer's grade)
-
Filter paper strips (blotters)
-
Headspace vials (20 mL) with magnetic crimp caps
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) equipped with a headspace autosampler
-
Analytical balance
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of a model fragrance in ethanol.
-
Prepare a second stock solution of the same model fragrance containing a known concentration of this compound (e.g., 2% w/w).
-
Accurately apply a precise amount (e.g., 100 µL) of the control fragrance solution onto a filter paper strip.
-
Immediately place the scented filter paper into a headspace vial and seal it.
-
Repeat the process for the fragrance solution containing this compound.
-
Prepare multiple vials for each solution to allow for analysis at different time points.
-
-
Headspace GC-MS Analysis:
-
Incubate the vials at a constant temperature (e.g., 32°C to simulate skin temperature) for a set equilibration time (e.g., 15 minutes).
-
Analyze the headspace of the vials at various time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours) using the GC-MS.
-
The GC-MS method should be optimized for the separation and detection of the target fragrance molecules.
-
-
Data Analysis:
-
Identify and quantify the peak area of each fragrance molecule at each time point for both the control and the this compound-containing samples.
-
Plot the peak area of each analyte against time to generate evaporation profiles.
-
Compare the evaporation profiles of the control and the sample with this compound to determine the percentage reduction in evaporation for each fragrance component.
-
Protocol for Sensory Evaluation of Fragrance Longevity
This protocol outlines a method for assessing the perceived longevity and character of a fragrance using a trained sensory panel.
Objective: To evaluate the impact of this compound on the perceived intensity and character of a fragrance over time.
Materials:
-
Fragrance solutions (control and with this compound) in ethanol, presented in coded, identical spray bottles.
-
Unscented smelling strips (blotters).
-
A well-ventilated, odor-free evaluation room.
-
Data collection forms or software.
-
A panel of trained sensory assessors (typically 8-12 individuals).
Procedure:
-
Panelist Training:
-
Train panelists on the fragrance terminology and the use of the intensity rating scale (e.g., a 10-point scale where 1 is no odor and 10 is extremely strong).
-
Familiarize panelists with the fragrance profile being tested.
-
-
Sample Evaluation:
-
Provide each panelist with a set of coded blotters.
-
In a controlled manner, apply one spray of the control fragrance to one blotter and one spray of the this compound-containing fragrance to another.
-
Instruct panelists to evaluate the intensity and character of the fragrance on each blotter at specified time intervals (e.g., immediately after application, 30 minutes, 1, 2, 4, 6, and 8 hours).
-
Panelists should record their assessments on the provided forms.
-
-
Data Analysis:
-
Collect the data from all panelists.
-
Calculate the average intensity ratings for each fragrance at each time point.
-
Analyze any qualitative comments on the fragrance character.
-
Use appropriate statistical methods (e.g., t-tests or ANOVA) to determine if there are significant differences in perceived intensity between the control and the test sample over time.
-
Safety and Regulatory Information
This compound has been evaluated for safety by the Research Institute for Fragrance Materials (RIFM) and is considered safe for use in cosmetic products within the recommended concentration levels.[4]
-
Skin Sensitization: While generally well-tolerated, this compound has the potential to cause skin sensitization in a small percentage of individuals.[1] It is recommended to adhere to the concentration limits established by the International Fragrance Association (IFRA).
-
Toxicology: Acute oral and dermal toxicity studies have shown a low order of toxicity. A toxicological and dermatological review has been published, summarizing the available data on its safety.[4]
Professionals should always consult the latest IFRA standards and local regulations for the most up-to-date guidance on the use of any fragrance ingredient.
Olfactory Signaling Pathway
The perception of fragrance begins with the interaction of volatile molecules with olfactory receptors in the nasal cavity. This interaction initiates a signal transduction cascade that results in the perception of smell in the brain. Understanding this pathway is crucial for appreciating the complexities of fragrance science.
References
Application Notes and Protocols: Cyclohexadecanone in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexadecanone is a synthetic macrocyclic musk, a valuable fragrance ingredient in the cosmetic industry, prized for its persistent, warm, and animalic musk odor.[1] It serves as a foundational note in a variety of fragrance compositions, enhancing the overall scent profile and contributing to the longevity of the product's aroma on the skin. This document provides detailed application notes and protocols for the use of this compound in cosmetic formulations, with a focus on its function, stability, and sensory evaluation.
Physicochemical Properties and Specifications
This compound is a white solid at room temperature with the chemical formula C₁₆H₃₀O.[2] Its properties make it a versatile ingredient for a range of cosmetic products.
| Property | Value | Reference |
| Chemical Name | This compound | Internal |
| INCI Name | This compound | Internal |
| CAS Number | 2550-52-9 | [1] |
| Synonyms | Isomuscone, Homoexaltone, 8-Cyclohexadecanone | [1] |
| Molecular Formula | C₁₆H₃₀O | [2] |
| Molar Mass | 238.415 g/mol | [2] |
| Appearance | White solid | [2] |
| Odor Profile | Intense, original musk type, complex, animalic, powdery | [1][3] |
| Melting Point | 66 °C (151 °F; 339 K) | [2] |
| Flash Point | 148.33 °C (299.00 °F) TCC | [3] |
Applications in Cosmetic Formulations
This compound is primarily used as a fragrance agent in a wide array of cosmetic products. Its low volatility and high substantivity make it an excellent fixative, prolonging the release of more volatile fragrance components.
Recommended Usage Levels:
| Product Type | Recommended Usage Level in Fragrance Concentrate (%) |
| General Fragrance Applications | Up to 2.0000% |
Note: The final concentration in the end product will be significantly lower, depending on the dosage of the fragrance concentrate in the cosmetic base. A European patent suggests that as little as 0.05% by weight of this compound in a fragrance composition can have an odorous effect, with a preferred range of 0.1% to 50% by weight within the fragrance composition itself.[4]
Formulation Stability:
This compound exhibits good stability in various cosmetic bases, making it a reliable choice for perfuming different product types.
| Product Base | Stability |
| Body Lotion | Good |
| Shampoo | Very Good |
| Soap | Very Good |
| Antiperspirant Roll-on | Good |
| Powder | Very Good |
| Citric Acid Cleaners | Very Good |
| All-Purpose Cleaners | Very Good |
| Bleach | Poor |
Experimental Protocols
Protocol for Incorporation into a Cosmetic Emulsion (O/W Cream)
This protocol outlines the steps for incorporating this compound into a basic oil-in-water cream formulation.
Materials:
-
This compound
-
Oil phase ingredients (e.g., cetyl alcohol, stearic acid, glyceryl stearate, mineral oil)
-
Water phase ingredients (e.g., deionized water, glycerin, preservative)
-
Emulsifier (e.g., polysorbate 60)
-
Heating and stirring equipment (water bath, overhead stirrer)
-
Homogenizer
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Phases:
-
In a beaker, combine all oil phase ingredients and heat to 70-75°C until all components are melted and uniform.
-
In a separate beaker, combine all water phase ingredients and heat to 70-75°C.
-
-
Emulsification:
-
Slowly add the water phase to the oil phase with continuous stirring.
-
Homogenize the mixture for 3-5 minutes to form a stable emulsion.
-
-
Cooling and Addition of this compound:
-
Allow the emulsion to cool under gentle stirring.
-
At a temperature below 40°C, add the predetermined amount of this compound (dissolved in a suitable solvent like dipropylene glycol if necessary, though it can often be added directly to the warm oil phase before emulsification).
-
Continue stirring until the cream is uniform and has reached room temperature.
-
-
Final Adjustments:
-
Adjust the pH of the cream if necessary.
-
Perform quality control checks (viscosity, appearance, pH).
-
Caption: Workflow for incorporating this compound into a cosmetic cream.
Protocol for Sensory Analysis: Fragrance Evaluation
This protocol describes a method for the sensory evaluation of a cosmetic product containing this compound using a trained panel.
Objective: To assess the odor profile and intensity of a cream formulation with and without this compound.
Panelists: A panel of 10-12 trained individuals with demonstrated olfactory acuity.
Materials:
-
Test cream with this compound.
-
Control cream (same base without this compound).
-
Odor-free sample containers.
-
Evaluation booths with controlled temperature, humidity, and ventilation.
-
Evaluation forms or software for data collection.
Procedure:
-
Sample Preparation:
-
Present panelists with coded, identical containers of the test and control creams.
-
The order of presentation should be randomized for each panelist.
-
-
Evaluation:
-
Panelists are instructed to open one sample at a time and assess the odor.
-
A "sniffing" technique should be standardized (e.g., hold the container 2-3 cm from the nose and take two short sniffs).
-
A rest period of at least 30 seconds should be taken between samples to prevent olfactory fatigue.
-
-
Data Collection:
-
Panelists rate the intensity of the overall aroma and specific odor attributes (e.g., musk, powdery, animalic, sweet) on a labeled magnitude scale (LMS) or a 10-point intensity scale.
-
Panelists also provide descriptive comments on the fragrance character.
-
-
Data Analysis:
-
Statistical analysis (e.g., ANOVA, t-test) is used to determine significant differences in perceived intensity and character between the test and control samples.
-
Caption: Workflow for sensory analysis of a fragranced cosmetic product.
Protocol for Stability Testing
This protocol outlines the stability testing of a cosmetic cream containing this compound.
Objective: To evaluate the physical and chemical stability of the formulation under accelerated and real-time conditions.
Methodology:
-
Sample Storage:
-
Store samples of the final formulation in the intended commercial packaging at the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 3 months.
-
Real-Time: 25°C ± 2°C / 60% RH ± 5% RH for the duration of the intended shelf life (e.g., 24 months).
-
Freeze-Thaw Cycling: 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C.
-
-
-
Evaluation Parameters and Schedule:
-
Evaluate the samples at initial (time 0), 1, 2, and 3 months for accelerated testing, and at 0, 3, 6, 12, 18, and 24 months for real-time testing.
-
The following parameters should be assessed:
-
Appearance: Color, clarity, and homogeneity.
-
Odor: Changes in the fragrance profile.
-
pH: Measurement using a calibrated pH meter.
-
Viscosity: Measurement using a viscometer.
-
Microbiological Contamination: Testing for bacteria, yeast, and mold.
-
Packaging Compatibility: Signs of leakage, discoloration, or deformation of the packaging.
-
-
Acceptance Criteria: No significant changes in the evaluated parameters over the testing period.
Safety and Regulatory Information
-
Skin Sensitization: this compound has been found to have the potential for skin sensitization in a small fraction of people.[1]
-
Regulatory Status: The safety of this compound has been assessed by the Research Institute for Fragrance Materials (RIFM), and the International Fragrance Association (IFRA) has set a safe use standard for it in household and personal care products.[1] It is important to adhere to the concentration limits established by these bodies. In the United States, cosmetic ingredients, other than color additives, do not require premarket approval from the FDA. However, it is against the law for a cosmetic to contain any ingredient that makes the product harmful under labeled or customary use.[5]
Conclusion
This compound is a versatile and stable musk fragrance ingredient suitable for a wide range of cosmetic applications. Its primary function is to impart a long-lasting and characteristic musk aroma. When formulating with this compound, it is crucial to adhere to recommended usage levels and conduct thorough stability and sensory evaluations to ensure product quality and consumer acceptance. The protocols provided in this document offer a framework for the successful incorporation and testing of this compound in cosmetic formulations.
References
- 1. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 2. humiditycontrol.com [humiditycontrol.com]
- 3. certifiedcosmetics.com [certifiedcosmetics.com]
- 4. Stability Testing Cosmetics I Taobe Consulting [taobe.consulting]
- 5. Sensory Evaluation of Cosmetics - CD Formulation [formulationbio.com]
Application Notes and Protocols for Stability Testing of Cyclohexadecanone in Consumer Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexadecanone, a synthetic macrocyclic musk, is a key fragrance ingredient in a wide array of consumer products, valued for its persistent and pleasant musk-like odor. Ensuring the stability of this compound in these complex product matrices is critical for maintaining product quality, safety, and shelf-life. These application notes provide a comprehensive overview and detailed protocols for the stability testing of this compound in various consumer product formulations.
The stability of a fragrance ingredient like this compound can be influenced by several factors, including light, temperature, humidity, oxygen, the pH of the formulation, and interactions with other ingredients and packaging materials.[1] Degradation of this compound can lead to a loss of the desired fragrance, the formation of off-odors, and potentially the generation of sensitizing or irritant compounds. Therefore, a robust stability testing program is essential.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Exaltone®, (Z)-Cyclohexadecanone |
| CAS Number | 2550-52-9 |
| Molecular Formula | C₁₆H₃₀O |
| Molecular Weight | 238.41 g/mol |
| Appearance | White crystalline solid |
| Odor Profile | Musk, sweet, powdery, slightly animalic |
| Boiling Point | 326-328 °C |
| Melting Point | 54-57 °C |
This compound is a saturated macrocyclic ketone. The ketone functional group is the most reactive site in the molecule and is susceptible to chemical reactions that can lead to degradation.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of cyclic ketones, the following degradation pathways can be anticipated under forced degradation conditions:
-
Oxidation: The primary degradation pathway for ketones often involves oxidation, which can lead to the cleavage of the carbon-carbon bond adjacent to the carbonyl group.[2] This would result in the formation of dicarboxylic acids. For this compound, this could lead to the formation of long-chain dicarboxylic acids. The Baeyer-Villiger oxidation, where a peroxy acid oxidizes a ketone to an ester (lactone), is another potential oxidative pathway.[3]
-
Photodegradation: Ketones can undergo Norrish Type I and Type II photochemical reactions upon exposure to UV light.[4] Norrish Type I cleavage involves the homolytic cleavage of the α-carbon-carbonyl bond, leading to the formation of a diradical intermediate which can then undergo further reactions to form various smaller molecules. Norrish Type II reactions involve intramolecular hydrogen abstraction and are less likely for this compound due to the lack of a γ-hydrogen in a favorable conformation.
-
Thermal Degradation: At elevated temperatures, thermal decomposition of cyclic ketones can occur, leading to fragmentation of the ring structure and the formation of smaller volatile compounds.[5][6]
-
Hydrolysis: As a saturated ketone, this compound is generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions and elevated temperatures, degradation may be accelerated.
Experimental Protocols
A comprehensive stability testing program for this compound in a consumer product should include long-term (real-time) and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical methods.
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and pathways. This information is crucial for the development of a stability-indicating analytical method.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., ethanol) and also in the final product placebo (the formulation without the fragrance).
-
Stress Conditions: Expose the samples to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Stress: 60°C for 48 hours.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating analytical method (see Section 5) to identify and quantify the remaining this compound and any degradation products formed.
Long-Term and Accelerated Stability Testing
Protocol:
-
Product Samples: Prepare samples of the final consumer product containing this compound in its final packaging.
-
Storage Conditions:
-
Long-Term (Real-Time): 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months (or the intended shelf life).
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Testing Intervals:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
-
Parameters to be Evaluated:
-
Appearance: Color, clarity, and physical form.
-
Odor: Fragrance profile and intensity.
-
pH (for aqueous products).
-
Viscosity (for lotions, creams, etc.).
-
Assay of this compound: Quantification of the concentration of this compound.
-
Degradation Products: Identification and quantification of any significant degradation products.
-
Analytical Methodology
A stability-indicating analytical method is one that can accurately and precisely quantify the active ingredient (this compound) without interference from its degradation products, process impurities, or other excipients in the product matrix. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile fragrance compounds like this compound.
GC-MS Method for Quantification of this compound and its Degradation Products
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is suitable for the separation of macrocyclic musks.
-
Sample Preparation:
-
Lotions/Creams: Solvent extraction (e.g., with hexane (B92381) or ethyl acetate) followed by clean-up using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
-
Perfumes/Colognes: Direct injection after dilution in a suitable solvent (e.g., ethanol).
-
Soaps/Detergents: More complex extraction procedures may be required, such as headspace analysis or simultaneous distillation-extraction.
-
-
GC Conditions (Example):
-
Inlet Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp at 10°C/min to 300°C, hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Quantification: Use selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring the characteristic ions of this compound (e.g., m/z 238, 195, 125, 98, 55).
-
-
Method Validation: The analytical method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Data Presentation
Summarize all quantitative data from the stability studies in clearly structured tables to facilitate comparison and trend analysis.
Table 1: Accelerated Stability Data for this compound in a Body Lotion (40°C/75% RH)
| Time (Months) | Appearance | Odor | pH | Viscosity (cP) | Assay of this compound (% of Initial) | Total Degradation Products (%) |
| 0 | White, opaque cream | Conforms to standard | 6.5 | 15000 | 100.0 | Not Detected |
| 1 | No change | Conforms to standard | 6.4 | 14900 | 99.5 | < 0.1 |
| 2 | No change | Conforms to standard | 6.4 | 14850 | 99.1 | 0.1 |
| 3 | No change | Conforms to standard | 6.3 | 14800 | 98.6 | 0.2 |
| 6 | Slight yellowing | Slightly weaker musk note | 6.2 | 14500 | 97.2 | 0.5 |
Table 2: Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Major Degradation Products (Proposed) |
| 0.1 M HCl, 60°C, 24h | < 5% | - |
| 0.1 M NaOH, 60°C, 24h | ~10% | Dicarboxylic acids |
| 3% H₂O₂, RT, 24h | ~25% | Dicarboxylic acids, Lactones |
| Photolytic | ~15% | Smaller aliphatic fragments |
| Thermal (60°C, 48h) | < 5% | - |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the stability testing of this compound in consumer products.
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound under stress conditions.
References
Application Notes and Protocols for the Sensory Evaluation of Cyclohexadecanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sensory evaluation of Cyclohexadecanone, a macrocyclic musk widely used in the fragrance industry. The protocols outlined below are designed to ensure accurate and reproducible sensory data for research, quality control, and product development purposes.
This compound, also known as isomuscone or homoexaltone, possesses a characteristic musk-like, animalic, and powdery odor.[1][2] Some perfumers also describe it as a warm, floral, woody, and diffusive musk scent with a sparkling ozonic top note and a sweet musk dry-down.[3] Its substantivity is noteworthy, lasting up to 400 hours at a 20% concentration.[2]
Quantitative Sensory Data
A summary of the key quantitative sensory parameters for this compound is presented in the table below. This data is essential for comparative analysis and formulation development.
| Parameter | Value/Range | Method of Determination |
| Odor Threshold | Not explicitly defined in public literature, but an odorous effect is reported at ≥ 0.05% by weight in compositions.[3] | Odor detection threshold testing using olfactometry.[4] |
| Odor Strength | Medium | Recommended to be evaluated in a 10% solution or less.[2] |
| Substantivity | 400 hours at 20% concentration | Blotter evaluation over time.[2] |
| Recommended Usage | Up to 2.0% in fragrance concentrate | Industry formulation guidelines.[2] |
Experimental Protocols
Protocol 1: Determination of Odor Profile using Descriptive Analysis
This protocol details the methodology for identifying and quantifying the distinct aroma characteristics of this compound.
Objective: To establish a detailed sensory profile of this compound using a trained sensory panel.
Materials:
-
This compound (high purity)
-
Odorless solvent (e.g., dipropylene glycol, ethanol)
-
Glass vials with PTFE-lined caps
-
Fragrance blotters
-
Sensory evaluation booths with controlled lighting and ventilation
Procedure:
-
Sample Preparation:
-
Prepare a 10% solution of this compound in the chosen odorless solvent.[2]
-
Aliquot the solution into properly labeled glass vials.
-
-
Panelist Selection and Training:
-
Recruit 8-12 panelists screened for olfactory acuity.
-
Train panelists to identify and scale the intensity of a range of reference odorants, including other musk compounds.
-
Develop a consensus vocabulary of odor descriptors relevant to musk fragrances.
-
-
Sensory Evaluation:
-
Conduct the evaluation in individual sensory booths to minimize distractions.
-
Dip the tip of a fragrance blotter into the this compound solution.
-
Allow the blotter to air-dry for approximately 10 seconds before evaluation.
-
Present the blotter to the panelist at a distance of about one inch from the nose.
-
Instruct panelists to rate the intensity of each agreed-upon descriptor (e.g., musky, powdery, animalic, sweet, woody) on a labeled magnitude scale (e.g., 0-15).
-
To avoid olfactory fatigue, provide panelists with a neutral substance to smell between samples, such as unscented air or their own skin.
-
-
Data Analysis:
-
Collect and analyze the intensity ratings for each descriptor.
-
Generate a sensory profile (e.g., spider plot) to visualize the aroma characteristics of this compound.
-
Protocol 2: Evaluation of Substantivity on Blotter
This protocol is designed to measure the longevity of the this compound scent on a standard substrate.
Objective: To determine the time course of odor perception for this compound.
Materials:
-
10% solution of this compound in ethanol
-
Standardized fragrance blotters
-
Clips or a blotter stand to hold the blotters upright
Procedure:
-
Sample Application:
-
Apply a precise volume (e.g., 0.1 mL) of the 10% this compound solution to the marked end of a fragrance blotter.
-
Prepare multiple blotters for evaluation at different time points.
-
-
Evaluation Intervals:
-
A trained sensory panel will evaluate the odor intensity of the blotters at predetermined intervals (e.g., 0, 1, 4, 8, 24, 48 hours, and then daily).
-
-
Sensory Assessment:
-
At each time point, panelists will assess the odor intensity on a labeled magnitude scale.
-
The endpoint is recorded as the time at which the odor is no longer perceptible or falls below a predetermined intensity threshold.
-
-
Data Analysis:
-
Plot the mean intensity ratings against time to generate a substantivity curve.
-
Protocol 3: Advanced Analysis using Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5][6]
Objective: To identify the specific volatile compounds responsible for the characteristic aroma of a fragrance formulation containing this compound.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (MS) and an olfactory detection port (ODP)
-
Sample containing this compound
-
Appropriate GC column for separating fragrance compounds
Procedure:
-
Sample Injection:
-
Inject a sample of the fragrance formulation into the GC.
-
-
Separation:
-
The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.
-
-
Detection:
-
The column effluent is split between the MS detector and the ODP.
-
A trained assessor sniffs the effluent at the ODP and records the retention time, duration, intensity, and a description of any detected odors.
-
Simultaneously, the MS detector records the mass spectrum of the eluting compounds for identification.
-
-
Data Correlation:
-
Correlate the sensory data from the ODP with the chemical identification data from the MS to pinpoint the specific compounds responsible for the perceived aromas.
-
Signaling Pathways and Experimental Workflows
Musk Odor Transduction Pathway
The perception of musk odors like this compound is initiated by the binding of the odorant molecule to specific olfactory receptors in the nasal cavity. The primary human olfactory receptor for macrocyclic ketones is OR5AN1.[7][8][9] This interaction triggers a G-protein-mediated signaling cascade, leading to the generation of an action potential that is transmitted to the brain for processing.
Caption: Musk Odor Transduction Pathway.
Experimental Workflow for Sensory Evaluation
The following diagram illustrates a typical workflow for the sensory evaluation of a fragrance compound like this compound.
Caption: Experimental Workflow for Sensory Evaluation.
References
- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 2. This compound, 2550-52-9 [thegoodscentscompany.com]
- 3. data.epo.org [data.epo.org]
- 4. Odor detection threshold - Wikipedia [en.wikipedia.org]
- 5. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. OR5AN1 olfactory receptor family 5 subfamily AN member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
Application Notes and Protocols: Cyclohexadecanone as an Internal Standard in Chemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an internal standard (IS) is crucial for achieving accurate and precise results.[1] An internal standard is a compound of known concentration added to a sample to correct for variations during the analytical process, including sample preparation, injection, and instrument response.[1] Cyclohexadecanone, a macrocyclic ketone, possesses properties that make it a suitable internal standard for the analysis of various high molecular weight and lipophilic compounds, especially in matrices where isotopically labeled standards are unavailable or cost-prohibitive.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in chemical analysis, with a focus on the quantification of synthetic musk compounds in cosmetic products.
Principle of Internal Standard Method
The internal standard method involves adding a constant, known amount of a non-endogenous compound (the internal standard) to every sample, calibrator, and blank. The ratio of the analytical signal of the analyte to the signal of the internal standard is then used for quantification. This ratio corrects for potential losses of the analyte during sample processing and for variations in instrument response, as both the analyte and the internal standard are affected similarly by these variations.[2]
Key criteria for a good internal standard, which this compound fulfills in the context of synthetic musk analysis, include:
-
Chemical Similarity: As a macrocyclic ketone, this compound is structurally similar to many synthetic macrocyclic musks.
-
Non-endogenous: It is not naturally present in the samples being analyzed.
-
Chromatographic Resolution: It should be well-resolved from the analytes of interest in the chromatogram.
-
Stability: It must be chemically stable throughout the entire analytical procedure.
Application: Quantification of Synthetic Musks in Cosmetic Products by GC-MS
This protocol details the use of this compound as an internal standard for the quantification of common synthetic musks, such as Galaxolide (HHCB) and Tonalide (AHTN), in a lotion matrix.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Hexane (B92381), Dichloromethane, Acetone (all HPLC or GC grade)
-
Standards: this compound (≥98% purity), Galaxolide (HHCB), Tonalide (AHTN), and other target musk standards.
-
Apparatus: Volumetric flasks, pipettes, vials with PTFE-lined caps, vortex mixer, centrifuge, ultrasonic bath.
2. Preparation of Standard Solutions
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in hexane in a 100 mL volumetric flask and bring to volume.
-
Store at 4°C.
-
-
Analyte Stock Solution (100 µg/mL):
-
Prepare a stock solution containing all target synthetic musk analytes at a concentration of 100 µg/mL each in hexane.
-
Store at 4°C.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the analyte stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Spike each calibration standard with the this compound IS stock solution to a final concentration of 1 µg/mL.
-
3. Sample Preparation
-
Accurately weigh approximately 1 g of the cosmetic lotion into a 15 mL glass centrifuge tube.
-
Spike the sample with 100 µL of the 10 µg/mL this compound IS working solution (to achieve a final concentration of 1 µg/g in the sample).
-
Add 5 mL of hexane to the tube.
-
Vortex vigorously for 2 minutes to disperse the sample.
-
Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer to an autosampler vial for GC-MS analysis.
4. GC-MS Instrumental Analysis
-
Gas Chromatograph (GC): Agilent 8890 GC system or equivalent.
-
Mass Spectrometer (MS): Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Injector: Splitless mode, 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 300°C at 10°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Data Presentation
The following table summarizes the retention times and characteristic ions for the internal standard and representative analytes, along with typical performance data for the method.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Linearity (R²) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| This compound (IS) | 15.2 | 238 | 55, 98 | - | - | - | - |
| Galaxolide (HHCB) | 13.8 | 258 | 213, 243 | >0.995 | 5 | 15 | 95-105 |
| Tonalide (AHTN) | 14.1 | 258 | 243, 213 | >0.995 | 5 | 15 | 92-103 |
Data Analysis
-
Peak Integration: Integrate the peak areas of the quantifier ions for this compound and the target analytes.
-
Calibration Curve: For each analyte, calculate the response ratio (Analyte Peak Area / IS Peak Area) for each calibration standard. Plot the response ratio against the analyte concentration to generate a calibration curve. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification of Analytes in Samples: Calculate the response ratio for each analyte in the prepared samples. Use the calibration curve equation to determine the concentration of each analyte in the sample extract. Adjust for the initial sample weight and final extract volume to report the concentration in µg/g.
Visualizations
Caption: Experimental workflow for the quantification of synthetic musks using this compound as an internal standard.
Caption: Logical diagram illustrating the principle of the internal standard method for quantitative analysis.
References
Application Notes & Protocols: Formulation of Cyclohexadecanone in Topical Preparations
Introduction
Cyclohexadecanone, a macrocyclic ketone, is a well-established ingredient in the fragrance industry, prized for its persistent, musk-like aroma.[1] It is commonly found in a variety of personal care products, including lotions, creams, and soaps.[2] Beyond its olfactory contributions, the physicochemical properties of this compound, particularly its lipophilicity and molecular size, suggest its potential for broader applications in topical and transdermal drug delivery systems.
These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the formulation of this compound into topical preparations. This document outlines its material properties, safety profile, and detailed protocols for formulation and evaluation. While primarily known as a fragrance, this guide will also explore its potential as a functional excipient, such as a penetration enhancer, based on the mechanisms of similar chemical entities.
1. Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for successful topical formulation development. These properties influence its solubility in various excipients, stability within the formulation, and its interaction with the skin barrier.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₃₀O | [2] |
| Molar Mass | 238.415 g·mol⁻¹ | [3] |
| Appearance | White to pale tan solid/powder | [2] |
| Melting Point | 66 °C to 76 °C | [2][3] |
| Boiling Point | 340 to 341 °C at 760 mmHg | [2] |
| Flash Point | 148.33 °C (Closed Cup) | [2] |
| Vapor Pressure | 0.000120 mmHg at 25 °C (estimated) | [2] |
| CAS Number | 2550-52-9 | [1] |
| Alternate Names | Isomuscone, Homoexaltone | [1] |
2. Safety and Toxicological Profile
This compound has been evaluated for safety by the Research Institute for Fragrance Materials (RIFM).[4] The following table summarizes key toxicological data relevant to its use in topical preparations. It is crucial to adhere to recommended concentration limits to minimize risks such as skin sensitization.[1]
| Endpoint | Result | Reference |
| Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg | [2] |
| Acute Dermal Toxicity (Rabbit) | LD50 > 2000 mg/kg | [2] |
| Skin Irritation | Considered an irritant to skin, eyes, and the respiratory system. | [2] |
| Skin Sensitization | Found to have the potential for skin sensitization in a fraction of people. | [1] |
| Genotoxicity | Not found to present a concern for genotoxic potential. | [4] |
| Usage Recommendation | Up to 2.0% in the fragrance concentrate. | [2] |
3. Role in Topical Formulations: Fragrance and Potential Penetration Enhancer
Currently, this compound is incorporated into topical products for its fragrance. However, its lipophilic nature suggests a potential secondary role as a chemical penetration enhancer. Penetration enhancers are excipients that reversibly disrupt the stratum corneum, the primary barrier of the skin, to facilitate the delivery of active pharmaceutical ingredients (APIs) to deeper skin layers or the systemic circulation.[5][6] The mechanism often involves the fluidization of intercellular lipids in the stratum corneum.[5]
4. Experimental Protocols: Formulation Development
The following are model protocols for incorporating this compound into common topical vehicles: an oil-in-water (o/w) cream and a hydrogel. These protocols should be adapted based on the specific API and desired final product characteristics.
4.1. Protocol for Oil-in-Water (o/w) Cream Formulation
This protocol describes a standard fusion method for preparing an o/w cream. This compound, being lipophilic, is incorporated into the oil phase.
Materials:
-
Oil Phase: Cetyl alcohol, Macadamia oil, this compound
-
Aqueous Phase: Purified water, Glycerin, Preservative (e.g., Methylparaben)
-
Emulsifier: Sodium lauryl sulfate
-
API: As required (can be added to either phase depending on solubility)
Methodology:
-
Preparation of Phases:
-
Oil Phase: Accurately weigh and combine the oil-soluble components (e.g., Cetyl alcohol, Macadamia oil, this compound) in a suitable vessel. Heat to 70-75°C with gentle stirring until all components are melted and uniform.
-
Aqueous Phase: In a separate vessel, weigh and combine the water-soluble components (e.g., Purified water, Glycerin, preservative). Heat to 70-75°C with stirring until all solids are dissolved.
-
-
Emulsification:
-
Slowly add the Aqueous Phase to the Oil Phase with continuous high-shear mixing (e.g., using a homogenizer).
-
Maintain mixing for 5-10 minutes to ensure the formation of a fine emulsion.
-
-
Cooling and Finalizing:
-
Remove the emulsion from the heat source and continue to stir gently with a propeller mixer as it cools.
-
If the API is heat-sensitive, it can be incorporated when the cream has cooled to around 40°C.
-
Continue stirring until the cream congeals and reaches room temperature.
-
Homogenize the final product to ensure uniform consistency. Package in appropriate containers.
-
4.2. Protocol for Hydrogel Formulation
For a gel formulation, this compound must first be solubilized in a suitable co-solvent before being added to the aqueous gelling agent dispersion.
Materials:
-
Gelling Agent: Carbomer (e.g., Carbopol 940)
-
Solvent System: Ethanol (B145695), Propylene (B89431) glycol
-
Active Ingredient: this compound
-
Aqueous Phase: Purified water
-
Neutralizing Agent: Triethanolamine (TEA)
-
Humectant: Glycerin
Methodology:
-
Disperse Gelling Agent: Slowly sprinkle the carbomer into purified water while stirring continuously to avoid clumping. Allow it to hydrate (B1144303) completely (this may take several hours or overnight).
-
Prepare Active Phase: In a separate container, dissolve the this compound and any other lipophilic components in a mixture of ethanol and propylene glycol.
-
Combine Phases: Slowly add the active phase to the hydrated gelling agent dispersion with gentle mixing until a uniform mixture is obtained.
-
Neutralization: Add the neutralizing agent (e.g., Triethanolamine) dropwise while stirring. The mixture will thicken to form a clear or translucent gel.
-
Finalize: Check the pH to ensure it is within the desired range for topical application (typically 4.5-6.5). Package in appropriate containers.
5. Experimental Protocols: Formulation Evaluation
5.1. In Vitro Release Testing (IVRT)
IVRT is a critical quality control test used to assess the rate at which the active ingredient is released from a topical formulation.[7]
Apparatus:
-
Franz Diffusion Cells
-
Synthetic membrane (e.g., Polysulfone)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizer like Tween 80 to maintain sink conditions)
-
Stirring plate and magnetic stir bars
-
Sampling syringe
Methodology:
-
Preparation: Assemble the Franz diffusion cells, ensuring the synthetic membrane is properly mounted between the donor and receptor chambers without any trapped air bubbles.
-
Equilibration: Fill the receptor chamber with pre-warmed (32 ± 1°C) receptor medium and allow the system to equilibrate for 30 minutes.
-
Dosing: Apply a finite dose (e.g., 5-15 mg/cm²) of the this compound formulation uniformly onto the membrane surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., GC-MS).
-
Data Calculation: Calculate the cumulative amount of this compound released per unit area (μg/cm²) and plot it against time.
5.2. Ex Vivo Skin Permeation Testing (EVPT)
EVPT provides a more biologically relevant measure of a drug's ability to penetrate the skin barrier. The protocol is similar to IVRT but uses excised human or animal skin.
Apparatus:
-
Same as IVRT, but with excised skin (e.g., human cadaver skin, porcine ear skin) instead of a synthetic membrane.
Methodology:
-
Skin Preparation: Thaw frozen excised skin and cut it to the appropriate size. Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor chamber.
-
Integrity Check: Ensure skin barrier integrity before starting the experiment (e.g., by measuring transepidermal water loss or electrical resistance).
-
Procedure: Follow the same steps for equilibration, dosing, and sampling as described in the IVRT protocol (Section 5.1).
-
Analysis:
-
Quantify the concentration of this compound in the receptor fluid at each time point.
-
At the end of the experiment, dissemble the cell. Analyze the amount of this compound remaining on the skin surface (unpenetrated), within the stratum corneum (tape stripping), and in the remaining epidermis/dermis (digestion or extraction).[8]
-
-
Data Calculation:
-
Plot the cumulative amount of this compound permeated per unit area against time.
-
Determine key permeation parameters such as the steady-state flux (Jss) and the permeability coefficient (Kp).
-
References
- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 2. This compound, 2550-52-9 [thegoodscentscompany.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. rroij.com [rroij.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyses of volatile organic compounds from human skin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cyclohexadecanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the synthesis of Cyclohexadecanone, a valuable macrocyclic ketone used in the fragrance and pharmaceutical industries. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, providing specific solutions and preventative measures.
Issue 1: Low Yield of this compound
Q1: My macrocyclization reaction is resulting in a very low yield of this compound. What are the primary causes and how can I improve it?
A1: Low yields in this compound synthesis are a common hurdle, primarily due to the competition between the desired intramolecular cyclization and undesired intermolecular polymerization. The key to improving the yield is to favor the formation of the monomeric macrocycle.
Troubleshooting Steps:
-
High-Dilution Principle: The most critical factor for successful macrocyclization is maintaining a very low concentration of the linear precursor throughout the reaction. This is achieved by the slow addition of the precursor to a large volume of solvent, a technique known as the high-dilution principle. This kinetically favors the intramolecular reaction over the intermolecular one.[1]
-
Reaction Temperature: The optimal temperature can be a delicate balance. For larger, unstrained macrocycles like this compound, simply increasing the temperature may not significantly improve the rate due to the high entropic cost of bringing the two ends of the long-chain precursor together. However, for some cyclization methods, a higher temperature may be necessary to overcome the activation energy of the ring-closing step. It is crucial to empirically determine the optimal temperature for your specific reaction.
-
Choice of Solvent: The solvent can play a significant role in the conformation of the linear precursor. A solvent that promotes a folded or "pre-organized" conformation can bring the reactive ends closer together, thereby facilitating cyclization. Screening different solvents is recommended.
-
Catalyst/Reagent Activity: Ensure that the catalyst or reagents used are fresh and active. For instance, in a Thorpe-Ziegler cyclization, the strength and quality of the base are crucial for efficient reaction.
Q2: I am observing a significant amount of a white, waxy solid that is not my desired this compound. What is this byproduct and how can I prevent its formation?
A2: The white, waxy solid is most likely a linear polymer or a mixture of cyclic oligomers, which are common byproducts in macrocyclization reactions. Their formation indicates that intermolecular reactions are outcompeting the desired intramolecular cyclization.
Preventative Measures:
-
Strict Adherence to High Dilution: As mentioned above, the slow and controlled addition of the precursor to a large volume of solvent is paramount. Using a syringe pump for the addition can provide precise control over the addition rate.
-
Precursor Purity: Ensure the purity of your linear precursor (e.g., hexadecanedinitrile or a long-chain dicarboxylic acid derivative). Impurities can sometimes initiate polymerization or interfere with the cyclization reaction.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quenching the reaction once the starting material is consumed can prevent the formation of degradation products or further polymerization.
Issue 2: Difficulty with Specific Synthesis Methods
Q3: I am attempting a Thorpe-Ziegler cyclization of hexadecanedinitrile, but the reaction is sluggish and the yield is poor. What are the key parameters to optimize?
A3: The Thorpe-Ziegler reaction is a powerful method for synthesizing large-ring ketones from dinitriles.[2][3][4][5] For a successful cyclization of hexadecanedinitrile, consider the following:
-
Base Selection: A strong, non-nucleophilic base is essential. While sodium ethoxide can be used, stronger bases like sodium or lithium N-methylanilide, or potassium tert-butoxide are often more effective for the cyclization of long-chain dinitriles.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.
-
High-Dilution Conditions: This cannot be overemphasized. A solution of the hexadecanedinitrile and the base should be added very slowly to a large volume of a high-boiling, inert solvent like toluene (B28343) or xylene.
-
Hydrolysis Step: After the cyclization to the enamine-nitrile intermediate, complete hydrolysis to the ketone is necessary. This is typically achieved by heating with aqueous acid. Ensure the hydrolysis goes to completion to maximize the yield of this compound.
Q4: My Ruzicka synthesis from a dicarboxylic acid is giving a very low yield. Are there ways to improve this classical method?
A4: The Ruzicka synthesis, which involves the pyrolysis of thorium or cerium salts of dicarboxylic acids, is historically significant but often gives low yields for large rings.
Optimization Strategies:
-
Metal Salt Selection: The choice of the metal salt is critical. Thorium and cerium salts have been traditionally used. Experimenting with different metal salts might lead to improved yields.
-
Temperature Control: The thermal decomposition requires high temperatures, but excessive heat can cause degradation of the starting material and the product. Careful optimization of the distillation temperature and pressure is crucial.
-
High Vacuum: Performing the distillation under a high vacuum is necessary to allow the cyclic ketone to distill as it is formed, shifting the equilibrium towards the product.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Precursor | Key Reagents | Typical Yield (%) | Notes |
| Thorpe-Ziegler Cyclization | Hexadecanedinitrile | Strong base (e.g., NaNH₂, LiN(CH₃)Ph), followed by acid hydrolysis | 60-80% | Requires strict anhydrous and high-dilution conditions. |
| Ruzicka Large-Ring Synthesis | Thapsic Acid (Hexadecanedioic Acid) | Thorium or Cerium salts | 5-15% | Classical method, often low-yielding for large rings. |
| Acyloin Condensation | Diethyl Hexadecanedioate | Sodium metal in an inert solvent | 50-70% | Requires careful control of reaction conditions to avoid side reactions. |
| Ring-Closing Metathesis (RCM) | Acyclic Diene | Grubbs' or other ruthenium catalysts | 70-90% | Modern and versatile method, but requires synthesis of the diene precursor. |
Note: Yields are approximate and can vary significantly based on reaction scale, purity of starting materials, and optimization of reaction conditions.
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Thorpe-Ziegler Cyclization
This protocol details a high-dilution method for the intramolecular cyclization of hexadecanedinitrile.
Materials:
-
Hexadecanedinitrile
-
Sodium amide (NaNH₂) or Lithium N-phenyl-N-methylamide
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Inert gas (Nitrogen or Argon)
-
Syringe pump
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and a septum for the addition of reagents.
-
High-Dilution Setup: In a separate flame-dried flask, prepare a dilute solution of hexadecanedinitrile in anhydrous toluene (e.g., 0.1 M). Prepare a solution of the strong base in anhydrous toluene in another flask.
-
Reaction Initiation: To the three-necked flask, add a large volume of anhydrous toluene (sufficient to achieve a final precursor concentration of <0.01 M). Heat the toluene to reflux under a positive pressure of inert gas.
-
Slow Addition: Using two separate syringe pumps, slowly and simultaneously add the solutions of hexadecanedinitrile and the strong base to the refluxing toluene over a period of 8-12 hours. A slow and steady addition rate is crucial to maintain high-dilution conditions.
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours to ensure complete cyclization.
-
Hydrolysis: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Add concentrated hydrochloric acid and heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate enamine-nitrile to the ketone.
-
Work-up and Purification: After cooling, separate the organic layer. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane).
Visualizations
Below are diagrams illustrating key workflows and concepts in this compound synthesis.
References
Technical Support Center: Synthesis of Cyclohexadecanone
Welcome to the technical support center for the synthesis of Cyclohexadecanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this valuable macrocyclic ketone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during the synthesis of this compound via common synthetic routes.
Acyloin Condensation Route
The intramolecular acyloin condensation of long-chain dicarboxylic esters, such as dimethyl hexadecanedioate (B1242263), is a classical and effective method for synthesizing this compound. However, several side reactions can impact the yield and purity of the final product.
Question 1: My yield of this compound is significantly lower than expected, and I'm isolating a significant amount of a higher molecular weight, viscous substance. What is likely happening?
Answer: You are likely observing intermolecular polymerization, a common side reaction in acyloin condensation. This occurs when the ester groups of two different molecules react with each other instead of intramolecularly.
Troubleshooting:
-
High Dilution: The key to favoring the intramolecular reaction is to use high dilution conditions. This statistically favors the ends of the same molecule finding each other. A typical concentration is in the range of 0.01 to 0.05 M.
-
Slow Addition: Adding the diester substrate slowly to the sodium dispersion in a refluxing inert solvent (like toluene (B28343) or xylene) helps maintain a low instantaneous concentration of the diester, further promoting intramolecular cyclization.
Question 2: I am observing a significant amount of a β-keto ester impurity in my crude product. What is this side reaction and how can I prevent it?
Answer: This impurity is likely the product of a Dieckmann condensation, a major side reaction in the acyloin condensation.[1] The alkoxide generated during the reaction can catalyze the intramolecular Claisen condensation of the starting diester.
Troubleshooting:
-
Use of a Trapping Agent: The most effective way to suppress the Dieckmann condensation is to add an electrophilic trapping agent to the reaction mixture. Chlorotrimethylsilane (TMSCl) is commonly used for this purpose.[1][2] TMSCl reacts with the enediolate intermediate and the alkoxide byproducts, preventing them from participating in the Dieckmann condensation.[1]
Ring-Closing Metathesis (RCM) Route
Ring-closing metathesis has become a powerful tool for the synthesis of macrocycles like this compound due to the functional group tolerance of modern ruthenium-based catalysts. However, side reactions can still occur.
Question 3: My RCM reaction is producing a mixture of isomeric products, and the desired Cyclohexadecenone (precursor to this compound) is difficult to isolate. What is the cause?
Answer: The most common side reaction in RCM is alkene isomerization.[3] Ruthenium hydride species, which can form as catalyst decomposition products, are often responsible for migrating the double bond within your product, leading to a mixture of isomers.[4]
Troubleshooting:
-
Additives to Suppress Isomerization: Certain additives can scavenge the ruthenium hydride species and suppress isomerization. Common and effective additives include:
-
Phenol[4]
-
Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts often exhibit different stability and reactivity profiles. It may be beneficial to screen different catalysts.
-
Temperature Control: Higher temperatures can accelerate both the desired RCM reaction and catalyst decomposition leading to isomerization. Running the reaction at a lower temperature (e.g., 40 °C instead of 60 °C) can sometimes improve the product distribution.[4]
Question 4: The RCM reaction is sluggish, and I'm observing low conversion even after extended reaction times. What can I do to improve the reaction rate and yield?
Answer: Low conversion in RCM can be due to several factors, including catalyst deactivation, insufficient catalyst loading, or steric hindrance in the substrate.
Troubleshooting:
-
Catalyst Loading: While higher catalyst loading can sometimes lead to more side products, a certain minimum amount is necessary for efficient conversion. Typical loadings for macrocyclization range from 1 to 10 mol%.
-
Solvent Choice: The choice of solvent can impact catalyst activity and stability. Dichloromethane (B109758) and toluene are common solvents for RCM. Toluene allows for higher reaction temperatures, which can be beneficial for less reactive substrates.
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Substrate Purity: Impurities in the starting diene can poison the catalyst. Ensure your starting material is of high purity.
Data Presentation
The following tables summarize how reaction conditions can be optimized to minimize side reactions and improve the yield of the desired product.
Table 1: Troubleshooting Acyloin Condensation Side Reactions
| Issue | Side Reaction | Key Parameter | Recommended Condition | Expected Outcome |
| Low Yield, Polymer Formation | Intermolecular Polymerization | Concentration | High Dilution (0.01 - 0.05 M) | Increased yield of intramolecular product |
| β-Keto Ester Impurity | Dieckmann Condensation | Additive | Use of TMSCl | Suppression of Dieckmann condensation, higher yield of acyloin |
Table 2: Troubleshooting Ring-Closing Metathesis Side Reactions
| Issue | Side Reaction | Key Parameter | Recommended Condition | Expected Outcome |
| Isomeric Impurities | Alkene Isomerization | Additive | 1,4-Benzoquinone or Phenol | Suppression of double bond migration |
| Isomeric Impurities | Alkene Isomerization | Temperature | Lower temperature (e.g., 40 °C) | Reduced catalyst decomposition and isomerization |
| Low Conversion | Catalyst Deactivation | Catalyst Loading | Optimize loading (1-10 mol%) | Improved reaction rate and conversion |
Experimental Protocols
Protocol 1: Acyloin Condensation of Dimethyl Hexadecanedioate with TMSCl
This protocol is adapted from the general procedure for acyloin condensation using a trapping agent.[5]
Materials:
-
Dimethyl hexadecanedioate
-
Sodium metal
-
Anhydrous toluene
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Hydrochloric acid
-
Diethyl ether
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Add anhydrous toluene to the flask, followed by finely cut sodium metal.
-
Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.
-
Prepare a solution of dimethyl hexadecanedioate and freshly distilled TMSCl in anhydrous toluene.
-
Slowly add the diester/TMSCl solution from the dropping funnel to the refluxing sodium dispersion over several hours.
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After the addition is complete, continue to reflux the mixture until the sodium is consumed.
-
Cool the reaction mixture to room temperature and cautiously add methanol to quench any remaining sodium.
-
Hydrolyze the silyl (B83357) enol ether by adding a mixture of methanol and concentrated hydrochloric acid and stirring for several hours.
-
Perform a workup by adding water and extracting the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield this compound.
Protocol 2: Ring-Closing Metathesis of 1,17-Octadecadiene-9-one
This protocol provides a general guideline for the RCM synthesis of a this compound precursor.
Materials:
-
1,17-Octadecadiene-9-one (or a suitable diene precursor)
-
Grubbs II or Hoveyda-Grubbs II catalyst
-
Anhydrous, degassed dichloromethane or toluene
-
Isomerization suppressant (e.g., 1,4-benzoquinone or phenol), optional
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere.
-
Dissolve the diene substrate in the chosen anhydrous, degassed solvent to a concentration of 0.001-0.01 M.
-
If using an additive, add it to the solution at this point.
-
Add the Grubbs-type catalyst (1-5 mol%) to the stirred solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cycloalkenone.
-
Subsequent hydrogenation of the double bond will yield this compound.
Visualizations
The following diagrams illustrate the key reaction pathways and troubleshooting logic.
Caption: Acyloin condensation pathway and common side reactions.
Caption: Troubleshooting workflow for Ring-Closing Metathesis.
References
- 1. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 2. Acyloin Condensation [organic-chemistry.org]
- 3. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 4. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up Cyclohexadecanone Production
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Cyclohexadecanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and what are the key challenges in scaling up each?
A1: The main synthesis routes for this compound, a valuable macrocyclic musk, include chemical synthesis and biocatalysis.
-
Chemical Synthesis: A prevalent method is the Ring-Closing Metathesis (RCM) of a long-chain diene precursor. While effective at the lab scale, scaling up RCM presents challenges such as the high cost and sensitivity of ruthenium-based catalysts, the need for high-dilution conditions to favor intramolecular cyclization over polymerization, and difficulties in removing residual catalyst from the final product.[1] Another route involves the decomposition of ketone peroxides , but this can be highly exothermic and produce gaseous byproducts like carbon dioxide, posing safety and pressure control issues at larger scales.[2]
-
Biocatalysis: This approach utilizes enzymes to catalyze the formation of the macrocyclic ring. It offers the potential for a more sustainable process with milder reaction conditions. However, challenges in scaling up biocatalytic routes include enzyme stability, the need for large quantities of the biocatalyst, and efficient downstream processing to isolate the product from the complex reaction medium.[3]
Q2: How can I improve the yield of the Ring-Closing Metathesis (RCM) reaction when moving from a gram-scale to a kilogram-scale synthesis?
A2: Improving RCM yield at a larger scale often requires careful optimization of several parameters. Ensure your starting diene is of high purity, as impurities can poison the catalyst. Catalyst selection is also crucial; second-generation Grubbs or Hoveyda-Grubbs catalysts often offer better stability and efficiency. A slow, controlled addition of the diene and catalyst to the reaction vessel (high-dilution conditions) is critical to minimize intermolecular side reactions that lead to oligomers and polymers. Temperature control is also vital, as higher temperatures can accelerate the reaction but may also lead to faster catalyst decomposition.
Q3: What are the most effective methods for purifying this compound at a large scale?
A3: The primary methods for purifying this compound are crystallization and distillation .
-
Crystallization: This is a highly effective method for achieving high purity.[4][5] The choice of solvent is critical; a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal. Slow cooling is essential for the formation of large, pure crystals.[6]
-
Distillation: While feasible, distillative separation can be challenging if byproducts have boiling points close to that of this compound.[7] It is often used as a preliminary purification step before final purification by crystallization.
Q4: Are there any specific safety precautions I should take when scaling up this compound production?
A4: Yes, several safety precautions are crucial. If using peroxide-based synthesis routes, be aware of the highly exothermic nature of the reaction and the potential for rapid gas evolution, which requires robust temperature and pressure control systems.[2] When using RCM, handle the ruthenium catalysts in an inert atmosphere as they can be sensitive to air and moisture. The solvents used in both synthesis and purification are often flammable, so ensure proper ventilation and grounding of equipment to prevent static discharge. Always consult the Safety Data Sheets (SDS) for all chemicals used and conduct a thorough hazard analysis before scaling up any reaction.
Troubleshooting Guides
Chemical Synthesis (Ring-Closing Metathesis)
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Ensure the catalyst is fresh and has been stored under an inert atmosphere. Test the catalyst on a small-scale reaction with a known reactive substrate. |
| Catalyst poisoning | Purify the starting diene to remove any potential catalyst poisons such as sulfur or phosphine-containing impurities. | |
| Incorrect reaction concentration | The reaction may be too concentrated, favoring intermolecular reactions. Use high-dilution techniques with slow addition of the substrate and catalyst. | |
| Formation of Oligomers/Polymers | High reaction concentration | As above, employ high-dilution conditions. |
| Inefficient stirring | Ensure vigorous and efficient stirring to quickly disperse the added substrate and catalyst. | |
| Difficult Catalyst Removal | Incomplete reaction quenching | Use a scavenger resin or a suitable quenching agent (e.g., triphenylphosphine) at the end of the reaction to deactivate and precipitate the catalyst for easier filtration. |
| Catalyst solubility | Choose a solvent system for workup where the catalyst residue has low solubility. |
Purification (Crystallization)
| Issue | Potential Cause | Troubleshooting Steps |
| No Crystal Formation | Solution is not supersaturated | Concentrate the solution by slowly evaporating some of the solvent. |
| Incorrect solvent | The compound may be too soluble in the chosen solvent even at low temperatures. Try a different solvent or a solvent mixture. | |
| Oiling Out (Formation of an oil instead of crystals) | Solution is cooling too quickly | Reheat the solution to dissolve the oil, then allow it to cool more slowly. Using a Dewar flask or insulating the crystallization vessel can help. |
| High impurity levels | The impurities may be inhibiting crystal formation. Consider a pre-purification step like column chromatography. | |
| Poor Yield | Compound is too soluble in the mother liquor | Cool the solution to a lower temperature to maximize precipitation. Minimize the amount of solvent used for washing the crystals. |
| Premature crystallization during hot filtration | Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.[5] |
Quantitative Data
The following table presents representative data for the Ring-Closing Metathesis (RCM) synthesis of a macrocyclic ketone, illustrating the impact of scale on key process parameters. Note: This data is illustrative and may vary for the specific synthesis of this compound.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Industrial Scale (100 kg) |
| Substrate Concentration | 0.01 M | 0.05 M | 0.1 M |
| Catalyst Loading (mol%) | 1-2% | 0.5-1% | 0.1-0.5% |
| Reaction Time | 4-8 hours | 8-12 hours | 12-24 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purification Method | Column Chromatography | Crystallization | Multi-stage Crystallization |
| Final Purity | >99% | >98% | >98% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ring-Closing Metathesis (Illustrative)
This protocol is an illustrative example for the synthesis of a macrocyclic ketone via RCM.
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is placed under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Anhydrous and degassed dichloromethane (B109758) is added to the flask.
-
Catalyst Addition: A second-generation Grubbs catalyst (e.g., 0.1 mol%) is added to the solvent.
-
Substrate Addition: The diene precursor, dissolved in a significant volume of anhydrous and degassed dichloromethane, is added to the dropping funnel.
-
Reaction: The diene solution is added dropwise to the stirred catalyst solution over several hours at reflux temperature. The reaction progress is monitored by TLC or GC.
-
Quenching: Upon completion, the reaction is cooled to room temperature, and a catalyst scavenger is added. The mixture is stirred for an additional hour.
-
Work-up: The mixture is filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by crystallization from a suitable solvent (e.g., ethanol (B145695) or hexane).
Protocol 2: Purification of this compound by Crystallization
-
Dissolution: The crude this compound is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.[5]
-
Cooling: The flask is covered and allowed to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated.[6][8]
-
Further Cooling: Once at room temperature, the flask is placed in an ice bath to maximize the yield of crystals.
-
Isolation: The crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing: The collected crystals are washed with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for this compound synthesis via RCM and purification.
Caption: Conceptual workflow for biocatalytic production of this compound.
References
- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 2. cetjournal.it [cetjournal.it]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. esisresearch.org [esisresearch.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. WO2017060437A1 - Method for the purification of cyclohexadec-8-en-1-one - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Resolving Impurities in Cyclohexadecanone Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in Cyclohexadecanone samples.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound samples?
A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. Common impurities may include:
-
Residual Starting Materials: Unreacted precursors from the synthesis, a key example being 8-cyclohexadecenone, from which this compound is synthesized.[1]
-
Synthesis Byproducts: Compounds formed during the synthesis process. For instance, in the synthesis of related macrocyclic musks, byproducts like cyclopentadecenylcarbaldehydes can be formed and may need to be removed.[2][3]
-
Isomers: Structural isomers of this compound or related macrocyclic ketones may be present.[4][5]
-
Degradation Products: this compound can degrade over time, especially under improper storage conditions (e.g., exposure to heat, light, or oxygen), leading to the formation of various degradation products.[6]
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.
Q2: How can I identify the impurities in my this compound sample?
A2: Several analytical techniques can be employed to identify and quantify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for separating and identifying volatile and semi-volatile impurities.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for separating non-volatile impurities.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of unknown impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify functional groups present in impurities that differ from the ketone group in this compound.[7]
Q3: What are the acceptable limits for impurities in this compound?
A3: The acceptable limits for impurities depend on the intended application. For pharmaceutical use, regulatory guidelines from bodies like the International Council for Harmonisation (ICH) must be followed. These guidelines set thresholds for reporting, identification, and qualification of impurities. For fragrance applications, the purity requirements might be less stringent but are still important to ensure the desired odor profile and stability.[11]
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS or HPLC Analysis
-
Possible Cause 1: Contamination
-
Troubleshooting:
-
Run a blank analysis (injecting only the solvent) to check for contamination from the solvent, glassware, or the instrument itself.
-
Ensure all glassware is thoroughly cleaned and dried.
-
Use high-purity solvents for sample preparation and analysis.[12]
-
-
-
Possible Cause 2: Presence of Synthesis-Related Impurities
-
Troubleshooting:
-
Review the synthesis route of your this compound.
-
Analyze known starting materials and potential byproducts as standards to see if their retention times match the unexpected peaks.
-
-
-
Possible Cause 3: Sample Degradation
-
Troubleshooting:
-
Analyze a freshly prepared sample if possible.
-
Store samples under appropriate conditions (e.g., cool, dark, and under an inert atmosphere) to prevent degradation.
-
-
Issue 2: Poor Separation of Impurities from the Main this compound Peak
-
Possible Cause 1: Suboptimal Chromatographic Conditions
-
Troubleshooting (for HPLC):
-
Troubleshooting (for GC):
-
Optimize the temperature program (e.g., change the initial temperature, ramp rate, or final temperature).
-
Use a column with a different polarity.
-
Adjust the carrier gas flow rate.
-
-
-
Possible Cause 2: Co-elution of Impurities
-
Troubleshooting:
-
If using HPLC with UV detection, consider changing the detection wavelength to one where the impurity has a stronger absorbance than this compound.
-
For GC-MS, use extracted ion chromatograms (EIC) to selectively detect ions specific to the impurity of interest.[13]
-
-
Experimental Protocols
Protocol 1: Purity Analysis by GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to prepare a 1 mg/mL stock solution.[14]
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[14]
-
-
GC-MS Conditions (Starting Point):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Identify impurity peaks and tentatively identify them by comparing their mass spectra to a library (e.g., NIST).
-
Quantify impurities by comparing their peak areas to those of the calibration standards.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Test the solubility of the impure this compound in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.[15][16][17]
-
Commonly used solvents for recrystallization of non-polar to moderately polar compounds include ethanol, methanol, ethyl acetate, and hexane.
-
-
Recrystallization Procedure:
-
Dissolve the impure solid in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.[15][16]
-
If there are insoluble impurities, perform a hot gravity filtration.[15]
-
Allow the solution to cool slowly to room temperature to allow for the formation of large crystals. Do not disturb the solution during this process.[18]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[15]
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[19]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[15]
-
Allow the crystals to air dry or dry them in a vacuum oven at a temperature below the melting point of this compound.
-
Data Presentation
Table 1: Hypothetical Impurity Profile of a this compound Sample by GC-MS
| Peak No. | Retention Time (min) | Tentative Identification | Area % |
| 1 | 12.5 | 8-Cyclohexadecenone | 0.85 |
| 2 | 13.2 | This compound | 98.5 |
| 3 | 14.1 | Isomer of this compound | 0.45 |
| 4 | 15.8 | Unknown (MW 254) | 0.20 |
Table 2: Effectiveness of Different Purification Methods on this compound Purity
| Purification Method | Purity before (%) | Purity after (%) | Yield (%) |
| Single Recrystallization (Ethanol) | 95.2 | 98.5 | 85 |
| Fractional Distillation (Vacuum) | 95.2 | 99.1 | 70 |
| Column Chromatography (Silica Gel) | 95.2 | 99.8 | 60 |
Visualizations
Caption: Workflow for the analysis and purification of this compound.
Caption: Troubleshooting logic for identifying unknown peaks.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WO2017060437A1 - Method for the purification of cyclohexadec-8-en-1-one - Google Patents [patents.google.com]
- 3. EP3153493A1 - Method for the purification of cyclohexadec-8-en-1-on - Google Patents [patents.google.com]
- 4. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. onyxipca.com [onyxipca.com]
- 10. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 11. edqm.eu [edqm.eu]
- 12. uoguelph.ca [uoguelph.ca]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chem.ualberta.ca [chem.ualberta.ca]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. mt.com [mt.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
degradation pathways of Cyclohexadecanone under stress conditions
Technical Support Center: Cyclohexadecanone Degradation Studies
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions regarding the degradation of this compound under various stress conditions. The information herein is designed to assist researchers, scientists, and drug development professionals in designing and interpreting their experiments.
Disclaimer: Specific degradation pathways for this compound are not extensively documented in publicly available literature. The pathways and products described below are proposed based on the general chemical reactivity of large-ring ketones and should be experimentally verified.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is understanding its degradation important?
A1: this compound, with the chemical formula (CH₂)₁₅CO, is a large macrocyclic ketone.[1] It is used as a fragrance ingredient in various consumer products.[2] Understanding its degradation pathways is crucial for ensuring the stability, efficacy, and safety of formulations containing it. Forced degradation studies help to identify potential degradation products, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[3][4]
Q2: Under what conditions is this compound expected to degrade?
A2: this compound is a relatively stable molecule.[5] However, like other ketones, it can be forced to degrade under stressful conditions such as high heat (thermolytic), exposure to UV light (photolytic), and strong oxidizing agents (oxidative).[6] Due to the absence of readily hydrolyzable functional groups, it is expected to be stable under most hydrolytic conditions (acidic and basic).
Q3: What are the likely degradation pathways for this compound?
A3: The potential degradation pathways for this compound under different stress conditions are:
-
Oxidative Degradation: Ketones are generally resistant to mild oxidation. However, strong oxidizing agents or harsh conditions can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. A potential pathway is the Baeyer-Villiger oxidation, which would convert the cyclic ketone into a macrocyclic lactone (ester).[7][8] More aggressive oxidation can lead to ring-opening, forming a long-chain dicarboxylic acid (e.g., hexadecanedioic acid).[9]
-
Photolytic Degradation: Upon exposure to UV radiation, ketones can undergo Norrish Type I or Type II reactions. For this compound, a Norrish Type I cleavage is likely, which involves the homolytic cleavage of a C-C bond adjacent to the carbonyl group, forming a diradical intermediate. This can lead to various subsequent reactions, including the formation of unsaturated aldehydes or ring-contracted products.[10]
-
Thermal Degradation: At high temperatures, the primary degradation pathway is expected to be the cleavage of C-C bonds in the cycloalkane ring, leading to the formation of a diradical intermediate.[11][12] This can result in isomerization to unsaturated compounds or fragmentation into smaller molecules.[13]
Q4: How can I analyze the degradation of this compound and its degradation products?
A4: A stability-indicating analytical method is required to separate the parent drug from its degradation products. The most common technique for this is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with a UV detector, as the ketone chromophore allows for detection.[14] Mass spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress condition is not harsh enough. This compound is a stable molecule. | Increase the duration of stress, the concentration of the stressing agent (e.g., oxidant), or the temperature. However, avoid overly harsh conditions that might lead to secondary degradation products not relevant to real-world stability.[4] |
| Poor separation of peaks in HPLC analysis. | The chromatographic method is not optimized. | Adjust the mobile phase composition, gradient profile, column chemistry (e.g., C18, Phenyl-Hexyl), or pH to improve resolution between this compound and its degradation products.[14] |
| Difficulty in identifying degradation products. | Insufficient data for structural elucidation. | Utilize hyphenated techniques like LC-MS/MS or isolate the impurities using preparative HPLC for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products are not being detected (e.g., they are volatile or lack a UV chromophore). Co-elution of peaks. | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. Ensure peak purity using a photodiode array (PDA) detector or mass spectrometer. |
Summary of Potential Degradation Under Stress Conditions
The following table summarizes the expected outcome of forced degradation studies on this compound. The extent of degradation will be highly dependent on the experimental conditions.
| Stress Condition | Stressing Agent | Expected Degradation | Potential Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 80°C | Unlikely to be significant | None expected |
| Basic Hydrolysis | 0.1 M NaOH at 80°C | Unlikely to be significant | None expected |
| Oxidation | 30% H₂O₂ at 60°C | Significant degradation expected | Macrocyclic lactone (e.g., 1-Oxa-2-cycloheptadecanone), Hexadecanedioic acid |
| Photolytic | UV light (e.g., 254 nm) | Degradation expected | Unsaturated aldehydes, ring-contracted products |
| Thermal (Dry Heat) | 105°C | Degradation possible over extended periods | Isomeric ketones, ring-opened unsaturated compounds |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂) (30%)
-
Class A volumetric flasks
-
pH meter
-
HPLC or UHPLC system with UV/PDA and MS detectors
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Incubate at 80°C.
-
Basic Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Incubate at 80°C.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Store at 60°C.
-
Thermal Degradation: Store a sample of the stock solution (in a sealed vial) and a sample of solid this compound in an oven at 105°C.
-
Photolytic Degradation: Expose a sample of the stock solution in a quartz cuvette to UV light in a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Collection: Withdraw aliquots of the stressed samples at appropriate time points (e.g., 2, 6, 12, 24, 48 hours).
-
Sample Preparation for Analysis:
-
Cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV/MS method. Monitor the decrease in the peak area of this compound and the formation of new peaks corresponding to degradation products.
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways of this compound under stress.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmasm.com [pharmasm.com]
- 4. veeprho.com [veeprho.com]
- 5. This compound, 2550-52-9 [thegoodscentscompany.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Green Oxidation of Ketones to Lactones with Oxone in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Cyclohexadecanone Synthesis
Welcome to the technical support center for the synthesis of Cyclohexadecanone. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound, a macrocyclic ketone, are the Thorpe-Ziegler cyclization of long-chain dinitriles (such as hexadecanedinitrile) and the Ruzicka cyclization of dicarboxylic acids (like hexadecanedioic acid).[1][2][3] Both methods are designed to favor intramolecular cyclization to form the large 16-membered ring.
Q2: Why is "high dilution" a critical factor in this compound synthesis?
A2: High dilution is a crucial technique in macrocyclization reactions to minimize or prevent intermolecular polymerization, which is a major competing side reaction.[4][5] By maintaining a very low concentration of the linear precursor, the probability of one end of a molecule reacting with another molecule is significantly reduced, thereby favoring the desired intramolecular ring-closing reaction.[6][7] This is often achieved by the slow addition of the reactant solution to a large volume of solvent.[4]
Q3: What are the typical yields for this compound synthesis?
A3: Yields for macrocyclization reactions can be highly variable and are sensitive to reaction conditions. While some modern methods for other macrocycles report yields up to 99%, the synthesis of large rings like this compound is often challenging.[8] Historically, methods like the Ruzicka cyclization were known for being low-yielding for larger rings.[1] Optimization of reaction parameters is key to achieving higher yields.
Q4: How can I purify the final this compound product?
A4: Purification of this compound from unreacted starting materials and oligomeric byproducts is typically achieved through chromatographic techniques.[9] High-speed counter-current chromatography (HSCCC) and supercritical fluid chromatography (SFC) have been shown to be effective for the purification of macrocyclic compounds.[1][10] Column chromatography on silica (B1680970) gel is also a common method, though care must be taken to choose an appropriate solvent system to achieve good separation.[9]
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Strategy |
| Intermolecular Polymerization: The linear starting material is reacting with other molecules instead of cyclizing. | - Implement High-Dilution Conditions: Use a syringe pump to slowly add the precursor solution to a large volume of refluxing solvent. This maintains a very low concentration of the reactant.[4][5] - Optimize Concentration: Experiment with different final concentrations, typically in the range of 0.001 M to 0.01 M. |
| Inactive Catalyst/Reagents: The base in the Thorpe-Ziegler reaction or the metal salt in the Ruzicka cyclization may be old or deactivated. | - Use Fresh Reagents: Ensure that the base (e.g., sodium ethoxide, sodium amide) or the metal salt (e.g., thorium oxide, cerium oxide) is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere). - Verify Catalyst Activity: If possible, test the catalyst with a known reaction to confirm its activity. |
| Unfavorable Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. | - Optimize Temperature: For the Thorpe-Ziegler reaction, temperatures are often elevated to facilitate the reaction. For the Ruzicka cyclization, high temperatures are required for the thermal decomposition of the dicarboxylate salt.[1] Systematically vary the temperature to find the optimal balance between reaction rate and product stability. |
| Poor Quality Starting Material: Impurities in the starting dinitrile or dicarboxylic acid can interfere with the reaction. | - Purify Starting Materials: Recrystallize or distill the starting material to remove any impurities that might inhibit the reaction. |
Issue 2: Formation of Significant Amounts of Oligomeric Byproducts
| Possible Cause | Troubleshooting Strategy |
| Concentration is too High: Even with slow addition, the instantaneous concentration of the reactant may be too high. | - Decrease Addition Rate: Slow down the rate of addition of the precursor solution to further minimize its concentration in the reaction flask. - Increase Solvent Volume: Use a larger volume of solvent to further dilute the reactants. |
| Reaction Rate Mismatch: The rate of addition of the precursor is faster than the rate of the intramolecular cyclization. | - Adjust Temperature: Lowering the temperature slightly might slow down the intermolecular reaction rate more than the intramolecular one. Conversely, for some systems, a higher temperature might accelerate the desired cyclization. |
| Solvent Effects: The chosen solvent may not be optimal for promoting the pre-organization of the linear precursor for cyclization. | - Solvent Screening: Experiment with different high-boiling, inert solvents (e.g., toluene (B28343), xylene, DMF) to find one that favors the desired intramolecular reaction. |
Data Presentation
The following table summarizes the key reaction parameters for the two primary methods of this compound synthesis. Note that specific yields can vary significantly based on the precise experimental setup and optimization.
| Reaction Method | Precursor | Catalyst/Reagent | Typical Solvent | Temperature (°C) | Key Conditions | Reported Yield Range |
| Thorpe-Ziegler Cyclization | Hexadecanedinitrile | Strong base (e.g., Sodium ethoxide, Sodium amide) | High-boiling inert solvent (e.g., Toluene, Xylene) | 80 - 140 | High dilution (slow addition) | 40 - 70% |
| Ruzicka Cyclization | Hexadecanedioic acid | Metal oxides (e.g., ThO₂, CeO₂, MnO₂) | None (pyrolysis of the metal salt) | 250 - 400 | Dry distillation of the dicarboxylate salt | 10 - 50% |
Experimental Protocols
Thorpe-Ziegler Cyclization of Hexadecanedinitrile
This protocol is a representative example and may require optimization.
-
Apparatus Setup: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a syringe pump is assembled and flame-dried. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Mixture: To the flask, add a suspension of sodium ethoxide (1.2 equivalents) in anhydrous toluene (to achieve a final reactant concentration of ~0.005 M upon addition). Heat the mixture to reflux.
-
Reactant Addition: Prepare a solution of hexadecanedinitrile (1 equivalent) in anhydrous toluene. Using the syringe pump, add this solution to the refluxing reaction mixture over a period of 8-12 hours.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature and quench with dilute hydrochloric acid. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Hydrolysis: Remove the solvent under reduced pressure. To the crude intermediate, add a mixture of acetic acid, sulfuric acid, and water. Reflux the mixture for 4-6 hours to hydrolyze the enamine intermediate to the ketone.
-
Purification: After cooling, extract the product with diethyl ether. Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry the organic layer, remove the solvent, and purify the crude this compound by column chromatography on silica gel.
Ruzicka Cyclization of Hexadecanedioic Acid
This protocol is a representative example and may require optimization.
-
Salt Formation: A mixture of hexadecanedioic acid (1 equivalent) and thorium oxide (0.1 equivalents) is finely ground together.
-
Apparatus Setup: The powdered mixture is placed in a distillation apparatus suitable for high-temperature reactions.
-
Pyrolysis: The apparatus is heated under vacuum to a temperature of 300-350°C. The this compound product will distill as it is formed.
-
Purification: The collected distillate is then purified, typically by recrystallization or column chromatography, to yield pure this compound.
Visualizations
Caption: Workflow for optimizing this compound synthesis.
Caption: Reaction pathway for the Thorpe-Ziegler synthesis.
Caption: Reaction pathway for the Ruzicka cyclization.
References
- 1. Large-scale purification of a deprotected macrocyclic peptide by supercritical fluid chromatography (SFC) integrated with liquid chromatography in discovery chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High dilution principle - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Item - On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism - figshare - Figshare [figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [repository.tcu.edu]
- 10. Isolation and purification of macrocyclic components from Penicillium fermentation broth by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclohexadecanone Detection in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the detection and quantification of Cyclohexadecanone in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing this compound in complex matrices like plasma, wastewater, or food samples?
A1: The main challenges in analyzing this compound in complex matrices include:
-
Matrix Effects: Complex matrices contain numerous endogenous compounds (e.g., salts, proteins, lipids) that can interfere with the analysis. In Liquid Chromatography-Mass Spectrometry (LC-MS), these interferences can cause ion suppression or enhancement, which affects the accuracy and sensitivity of the measurement. Similarly, in Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can affect analyte response.
-
Low Concentrations: this compound may be present at very low concentrations in environmental and biological samples, requiring sensitive analytical methods and efficient sample preparation for enrichment.
-
Co-eluting Interferences: Compounds with similar chemical properties to this compound may co-elute from the chromatography column, leading to inaccurate quantification and identification.[1][2][3]
-
Sample Preparation: Efficiently extracting the non-polar this compound from often aqueous or high-lipid content matrices while removing interfering components is a critical and challenging step.[4][5]
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) is a highly suitable and widely used technique for the analysis of semi-volatile compounds like this compound, especially in complex environmental matrices such as wastewater.[6][7][8] This technique offers excellent selectivity and sensitivity. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can also be employed, particularly for samples that may be challenging to volatilize or to avoid potential thermal degradation, although this is less of a concern for a stable molecule like this compound.
Q3: How can I minimize matrix effects in my analysis?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilize robust sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a significant portion of interfering matrix components.[4][5]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can involve adjusting the temperature gradient in GC or the mobile phase gradient in LC.
-
Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement. If a SIL standard is unavailable, a structurally similar compound not present in the sample can be used, but it may not correct for variability as effectively.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to compensate for the matrix effects experienced by the analyte.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on the ionization of this compound.
Q4: What should I do if I observe poor peak shape (e.g., tailing, fronting) for this compound in my chromatogram?
A4: Poor peak shape can be indicative of several issues. Here are some troubleshooting steps:
-
Check for Active Sites: Active sites in the GC inlet liner or on the column can interact with the analyte. Consider using a deactivated inlet liner and a high-quality, inert GC column. Trimming a small portion from the front of the column can also help.
-
Column Contamination: Contaminants from the sample matrix can build up on the column. Try baking out the column at a high temperature (within its specified limits). If the problem persists, the column may need to be replaced.
-
Improper Column Installation: Ensure the column is installed correctly in both the injector and the detector to prevent dead volume, which can cause peak tailing.
-
Injection Volume and Solvent Effects: In GC, injecting too large a volume of a solvent that is not compatible with the stationary phase can lead to poor peak shape. In LC, ensure the sample solvent is compatible with the mobile phase.
Troubleshooting Guides
Problem: Low or No Recovery of this compound
Symptom: The signal intensity for this compound is significantly lower than expected in spiked samples or is absent altogether.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inefficient Extraction | Optimize the extraction procedure. For LLE, ensure the solvent polarity is appropriate for the non-polar this compound and consider adjusting the pH of the aqueous phase. For SPE, select a sorbent with suitable chemistry (e.g., C18 for reversed-phase) and optimize the wash and elution solvents. | Increased signal intensity due to higher analyte recovery. |
| Analyte Degradation | Investigate the stability of this compound in your sample matrix and during processing. Ensure samples are stored at low temperatures (e.g., -20°C) and processed promptly. | Consistent and higher analyte response across replicates. |
| Mass Spectrometer Settings Not Optimized | Tune the mass spectrometer specifically for this compound. Optimize parameters such as collision energy for MS/MS transitions to maximize signal intensity. | Increased signal intensity and improved signal-to-noise ratio. |
Problem: High Signal Variability and Poor Reproducibility
Symptom: Replicate injections of the same sample show significant variation in the peak area for this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Sample Preparation | Ensure consistent timing, volumes, and techniques for all sample preparation steps, especially for manual methods like LLE or SPE. Automation can improve reproducibility. | Reduced relative standard deviation (RSD) between replicate samples. |
| Matrix Effects | Use a stable isotope-labeled internal standard for this compound to compensate for ion suppression or enhancement. Prepare calibration standards in a matrix that matches the samples. | Improved accuracy and precision of quantitative results. |
| Instrument Instability | Check for fluctuations in the GC or LC system, such as inconsistent injection volumes or unstable temperatures. In LC-MS, check for spray stability in the ESI source and clean it if necessary. Monitor system suitability by injecting a standard solution periodically throughout the analytical run. | Consistent and reproducible peak areas for standards and samples. |
Problem: Suspected Co-eluting Interference
Symptom: The peak for this compound is not symmetrical (e.g., has a shoulder) or the quantitative results are inconsistent and inaccurately high.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate Chromatographic Separation | Modify the chromatographic gradient. In GC, a slower temperature ramp around the elution time of this compound can improve separation. In LC, a shallower mobile phase gradient can achieve the same. | Resolution of this compound from the interfering peak. |
| Unsuitable Column Chemistry | If gradient optimization is insufficient, switch to a column with a different stationary phase to alter the selectivity and resolve the co-elution. | Baseline separation of this compound and the interfering compound. |
| Confirmation of Interference | If using a mass spectrometer, examine the mass spectrum across the peak. A changing spectrum from the leading edge to the tailing edge is a strong indicator of co-elution.[1] Inject a matrix blank to determine if the interference originates from the sample matrix. | Confident identification of the presence and source of the co-eluting interference. |
Experimental Protocols
Protocol 1: Analysis of this compound in Wastewater by GC-MS/MS
This protocol is adapted from established methods for the analysis of synthetic musks in aqueous samples.[6][7]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To a 500 mL water sample, add a surrogate standard.
-
Extract the sample twice with 50 mL of dichloromethane (B109758) by shaking vigorously for 10 minutes.
-
Combine the organic layers and dry them by passing through anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Add an internal standard just prior to analysis.
2. GC-MS/MS Instrumental Analysis
-
GC System: Agilent 7890B GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Temperature Program: 100°C (hold for 2 min), ramp at 10°C/min to 200°C (hold for 10 min), then ramp at 10°C/min to 250°C (hold for 10 min).[6]
-
Injector: Splitless mode, 250°C, 2 µL injection volume
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electron Impact (EI), 70 eV
-
Ion Source Temperature: 200°C
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
3. Quantitative Data Summary
The following table presents typical performance data for the analysis of macrocyclic musks, which are structurally similar to this compound, in water samples. Actual results for this compound may vary.
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 0.003 - 0.020 ng/mL | [7] |
| Limit of Quantification (LOQ) | 0.01 - 0.07 ng/mL | [7] |
| Recovery | 86.3 - 106.4% | [7] |
| Relative Standard Deviation (RSD) | 0.7 - 4.2% | [7] |
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound analysis.
References
- 1. epa.gov [epa.gov]
- 2. GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edqm.eu [edqm.eu]
- 4. Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Nitro musks, nitro musk amino metabolites and polycyclic musks in sewage sludges. Quantitative determination by HRGC-ion-trap-MS/MS and mass spectral characterization of the amino metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Long-Lasting Properties of Cyclohexadecanone in Fragrances
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the longevity of Cyclohexadecanone in fragrance formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary fragrance characteristics?
A1: this compound, also known by trade names such as Isomuscone, is a synthetic macrocyclic musk.[1] It is characterized by a warm, powdery, and distinctly animalic musk odor.[1] In fragrance compositions, it is valued for its ability to impart a diffusive and long-lasting musk character. A typical usage level in a fragrance concentrate can be up to 2.0%.[2]
Q2: What are the main challenges in ensuring the longevity of this compound in a fragrance?
A2: The primary challenge is managing its volatility. Although it is a base note with inherently low volatility, its release from a substrate (like skin or fabric) can be influenced by factors such as temperature, interaction with other formulation ingredients, and the physical properties of the substrate itself. Ensuring a consistent and prolonged release is key to maximizing its olfactory impact over time.
Q3: What are the primary strategies for enhancing the long-lasting properties of this compound?
A3: The three main strategies are:
-
Use of Fixatives: These are substances with low volatility that slow down the evaporation rate of more volatile fragrance components.[3]
-
Encapsulation: This involves entrapping the this compound molecules within a carrier system, such as cyclodextrins or polymers, to control their release over time.[4][5]
-
Chemical Modification: While less common for a well-established molecule like this compound, this approach would involve altering its chemical structure to reduce its vapor pressure.
Q4: How does the concentration of this compound affect the fragrance's substantivity?
A4: The concentration of this compound can significantly impact the substantivity (the ability of the fragrance to adhere to a substrate). It has been found that even a small amount, as little as 0.05% by weight, can have an odorous effect and enhance the overall aroma characteristics.[6] For optimal substantivity in most applications, a concentration range of 0.1% to 30% by weight in the perfume composition is often effective.[6]
Troubleshooting Guides
Issue 1: this compound seems to fade too quickly in our alcohol-based formulation.
-
Question: We've incorporated this compound as a base note, but sensory panel evaluations indicate its characteristic musk scent diminishes faster than expected. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Evaluate Fixative System: The absence or ineffectiveness of a proper fixative system is a likely cause. This compound, while being a base note, benefits from the presence of other, even less volatile, materials that can anchor it.
-
Troubleshooting Step: Introduce or augment the concentration of known fixatives. These can be natural (e.g., benzoin, labdanum) or synthetic (e.g., Ambroxan, Galaxolide).[7][8] Start by adding a fixative at a low concentration (e.g., 1-5% of the fragrance concentrate) and incrementally increase it, conducting sensory evaluations at each step.
-
-
Check Formulation Polarity: The overall polarity of your solvent system can influence the vapor pressure of the fragrance molecules.
-
Troubleshooting Step: Experiment with the addition of co-solvents that may alter the polarity of the formulation, such as dipropylene glycol (DPG) or isopropyl myristate (IPM). This can sometimes help to better solubilize and retain the musk.
-
-
Review Other Ingredients: Certain top and middle note ingredients can have a "lifting" effect on base notes, increasing their initial impact but potentially shortening their duration.
-
Troubleshooting Step: Analyze the interactions with other fragrance components. Try creating simple accords of this compound with individual top and middle notes from your formulation to identify any that might be accelerating its evaporation.
-
-
Issue 2: We are observing crystallization of this compound in our fragrance concentrate upon cooling.
-
Question: After preparing a fragrance concentrate with a high percentage of this compound, we noticed the formation of solid crystals when the solution was stored at a lower ambient temperature. Is this normal and how can we resolve it?
-
Answer:
-
Solubility Limits: this compound is a solid at room temperature, and its solubility in ethanol (B145695) and other fragrance solvents is finite. Crystallization upon cooling indicates that you have exceeded its solubility limit at that temperature. This is a common issue with crystalline fragrance materials.[9][10]
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Troubleshooting Step: Gently warm the fragrance concentrate in a hot water bath (not boiling) until the crystals dissolve.[9][10] To prevent re-crystallization, you may need to either reduce the concentration of this compound or add a co-solvent that improves its solubility. Co-solvents like DPG, IPM, or benzyl (B1604629) benzoate (B1203000) are often effective.
-
-
Storage Conditions: Significant temperature fluctuations can promote crystallization.[9]
-
Troubleshooting Step: Store the fragrance concentrate in a temperature-controlled environment to minimize swings in temperature. Also, ensure that containers are sealed tightly to prevent solvent evaporation, which would increase the concentration of the solute and encourage crystallization.[9]
-
-
Issue 3: The perceived odor profile of this compound is altered in our soap base.
-
Question: When incorporating our this compound-containing fragrance into a soap bar, the final product has a weaker musk character than anticipated, and the overall scent seems different. Why is this happening?
-
Answer:
-
pH Stability: Soap bases are typically alkaline (high pH). Some fragrance molecules can be unstable in alkaline conditions, leading to degradation or chemical reactions that alter their odor profile.
-
Troubleshooting Step: While this compound is generally stable in soap, interactions with other less stable fragrance ingredients in your composition could be the issue.[2] Evaluate the stability of your complete fragrance oil in the soap base over time. Consider creating a simpler accord with this compound and fewer other ingredients to see if the issue persists.
-
-
Ingredient Interactions: The surfactants and other components in the soap base can interact with fragrance molecules, affecting their release.
-
Troubleshooting Step: The issue might be with the release of the fragrance from the soap matrix during use, rather than a stability problem. Encapsulation of the fragrance oil can be an effective strategy to protect it within the soap base and control its release upon contact with water.
-
-
Data Presentation
The following table summarizes representative data on the effect of a synthetic fixative (Ambroxane) on the evaporation rate of a fragrance. While this data is not specific to this compound, it illustrates the expected quantitative impact of a fixative on longevity. A lower evaporation rate corresponds to a longer-lasting scent.
| Formulation | Fixative | Evaporation Rate (mg/hour) | pH | Stability at 4°C, 27°C, 50°C (14 days) |
| Control | None | 0.017 | 7.11 | Clear and homogeneous |
| Test | Ambroxane | 0.010 | 7.04 | Clear and homogeneous |
| Data adapted from a study evaluating the effects of Ambroxane as a fixative.[7] |
Experimental Protocols
1. Sensory Analysis of this compound Longevity
-
Objective: To evaluate the tenacity of a fragrance formulation containing this compound on a substrate over time using a trained sensory panel.
-
Methodology:
-
Panelist Selection: Select a panel of at least 10-15 trained evaluators with high olfactory sensitivity.
-
Sample Preparation: Prepare the fragrance formulation containing this compound and a control formulation without the longevity-enhancing agent (e.g., fixative or encapsulant).
-
Application: Apply a standardized amount (e.g., 0.1 mL) of each formulation to separate, labeled fragrance blotters or to designated areas on the panelists' forearms.
-
Evaluation: Have the panelists evaluate the intensity of the this compound musk character at specified time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).
-
Scoring: Use a labeled magnitude scale (e.g., 0 = no scent, 10 = very strong scent) for intensity ratings.
-
Data Analysis: Plot the average intensity ratings over time for both the test and control formulations to compare their longevity profiles.
-
2. Instrumental Analysis of this compound Release using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
-
Objective: To quantitatively measure the concentration of this compound in the headspace above a substrate over time, providing an instrumental measure of its release rate.
-
Methodology:
-
Sample Preparation: Apply a precise amount of the fragrance formulation onto a substrate (e.g., filter paper or fabric swatch) and place it in a sealed headspace vial.
-
Incubation: Incubate the vial at a constant temperature (e.g., 32°C to simulate skin temperature) for a set period.
-
Headspace Sampling: Use an autosampler to withdraw a specific volume of the headspace gas from the vial. This can be done using static headspace or dynamic headspace (purge and trap) for higher sensitivity.[11]
-
GC-MS Analysis:
-
Injection: Inject the headspace sample into the GC-MS system.[12]
-
Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the volatile components. The GC oven temperature program should be optimized to achieve good separation of this compound from other fragrance components. A typical program might start at 40°C and ramp up to 200°C.
-
Detection: The mass spectrometer will detect and identify the eluting compounds based on their mass-to-charge ratio.[12]
-
-
Quantification: Create a calibration curve using known concentrations of a this compound standard. Use this curve to determine the concentration of this compound in the headspace of the experimental samples at different time points.
-
Data Analysis: Plot the headspace concentration of this compound over time to determine its release profile.
-
Visualizations
Caption: Experimental workflow for evaluating fragrance longevity.
Caption: Factors influencing this compound's longevity.
Caption: Proposed mechanism of action for fragrance fixatives.
References
- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 2. This compound, 2550-52-9 [thegoodscentscompany.com]
- 3. houseofapocrypha.com [houseofapocrypha.com]
- 4. mdpi.com [mdpi.com]
- 5. High loading fragrance encapsulation based on a polymer-blend: preparation and release behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. data.epo.org [data.epo.org]
- 7. Synthetic Fixative in Perfume Formulation: Evaluating Longevity, Stability, and Cost [zenodo.org]
- 8. doopfragrance.com [doopfragrance.com]
- 9. indigofragrance.com [indigofragrance.com]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
preventing crystallization of Cyclohexadecanone in formulations
Welcome to the Technical Support Center for Cyclohexadecanone formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the crystallization of this compound in your formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
A1: this compound is a macrocyclic musk, a synthetic aroma compound used to impart a musk-like scent to fragrances and consumer products.[1][2] It is a white, crystalline solid at room temperature.[3] Its large, non-polar ring structure makes it very hydrophobic. Understanding its properties is crucial for preventing crystallization.
Q2: Why does this compound crystallize in my formulation?
A2: Crystallization of this compound typically occurs when its concentration exceeds its solubility limit in the formulation's solvent system at a given temperature.[4] Key factors include:
-
Low Temperature: Solubility decreases significantly as the temperature drops, which is a common cause of crystallization during storage or shipping.[4]
-
Inadequate Solvent System: The polarity and composition of the solvent system are critical. A solvent system that is not optimized for a non-polar, high-melting-point ingredient like this compound may not be able to keep it solubilized.[5]
-
High Concentration: Using this compound at a concentration above its saturation point in the chosen solvent system will inevitably lead to crystallization.
-
Formulation Polarity: In emulsion systems (creams, lotions), this compound resides in the oil phase. If the oil phase is not a good solvent or is too low in volume, crystallization can occur.
Q3: What are the common signs of this compound crystallization?
A3: Crystallization can manifest in several ways:
-
Visible Crystals: You may see small, needle-like, or snowflake-like crystals forming in the product.[4]
-
Cloudiness or Haze: In clear liquid formulations like perfumes, the product may become cloudy or hazy, especially when cooled.
-
Sedimentation: A layer of white powder or crystals may settle at the bottom of the container.
-
Gritty Texture: In semi-solid formulations like creams or lotions, crystallization can lead to a gritty or sandy texture.
Q4: At what concentration is this compound typically used in fragrances?
A4: The recommended usage level for this compound is up to 2.0% in the final fragrance concentrate.[6] However, its concentration in the end-product (e.g., a lotion or perfume) will be much lower, depending on the dilution of the fragrance concentrate in the product base.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to pale tan crystalline solid/powder | [6] |
| Molecular Formula | C₁₆H₃₀O | [7] |
| Molecular Weight | 238.41 g/mol | [7] |
| Melting Point | 72.00 to 76.00 °C | [6] |
| Boiling Point | 340.00 to 341.00 °C | [6] |
| Water Solubility | 0.1915 mg/L @ 25 °C (estimated, practically insoluble) | [6] |
| Solubility | Soluble in alcohol | [6] |
| logP (o/w) | 6.091 (estimated) | [6] |
Table 2: Illustrative Solubility of this compound in Common Solvents
| Solvent | Temperature | Illustrative Solubility ( g/100g solvent) |
|---|---|---|
| Ethanol (B145695) (95%) | 4 °C | ~ 1.5 |
| 25 °C | ~ 5.0 | |
| 40 °C | ~ 12.0 | |
| Isopropyl Myristate (IPM) | 4 °C | ~ 2.0 |
| 25 °C | ~ 8.0 | |
| 40 °C | ~ 20.0 | |
| Dipropylene Glycol (DPG) | 4 °C | ~ 0.5 |
| 25 °C | ~ 2.5 | |
| 40 °C | ~ 7.0 | |
| Benzyl Benzoate | 4 °C | ~ 4.0 |
| 25 °C | ~ 15.0 |
| | 40 °C | ~ 35.0 |
Table 3: Recommended Starting Concentrations of Crystallization Inhibitors
| Inhibitor | Type | Recommended Starting Concentration (% w/w of total formulation) | Notes | Reference(s) |
| Polyvinylpyrrolidone (B124986) (PVP) | Polymer | 0.1% - 1.0% | Effective in preventing drug crystallization by inhibiting both nucleation and crystal growth. Higher molecular weight PVP may be more effective. | [8][9][10] |
| Hydroxypropyl Methylcellulose (HPMC) | Polymer | 0.2% - 2.0% | Forms a stable matrix and can inhibit recrystallization. Higher viscosity grades are often more effective. | [3][11] |
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving the crystallization of this compound in your formulations.
Step 1: Assess Storage Conditions
-
Question: Has the formulation been exposed to low temperatures during storage or shipping?
-
Rationale: this compound's solubility is temperature-dependent. A drop in temperature can cause it to crystallize out of the solution.[4]
-
Recommendation: Store the formulation at a controlled room temperature (20-25°C). If cold shipping or storage is necessary, evaluate the formulation's stability at lower temperatures (e.g., 4°C) and consider reformulation if precipitation is unavoidable.
Step 2: Evaluate the Solvent System
-
Question: Is the concentration of this compound appropriate for the solvent system?
-
Rationale: The "like dissolves like" principle is important. This compound is highly non-polar (high logP). The solvent system, or the oil phase in an emulsion, must have sufficient capacity to dissolve it. Solvents like ethanol alone may not be sufficient, especially at lower temperatures.[5][12]
-
Recommendations:
-
Introduce or Increase Co-solvents: Incorporate co-solvents known to be good solubilizers for fragrance materials, such as Isopropyl Myristate (IPM), Benzyl Benzoate, or Dipropylene Glycol (DPG).[13] These can significantly increase the solubility of high-melting-point ingredients.
-
Determine Solubility Limit: Experimentally determine the saturation solubility of this compound in your current solvent system at the lowest anticipated storage temperature.
-
Step 3: Consider Crystallization Inhibitors
-
Question: Does your formulation contain any excipients that can inhibit crystallization?
-
Rationale: Certain polymers can interfere with the nucleation and crystal growth processes, keeping the active ingredient in an amorphous or supersaturated state.[3][14]
-
Recommendations:
-
Add a Polymeric Inhibitor: Introduce a polymer such as Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC) into your formulation.[3][8] Start with the concentrations suggested in Table 3 and optimize as needed.
-
Mechanism: These polymers work by creating steric hindrance and forming weak intermolecular bonds (e.g., hydrogen bonds) with the solute, which disrupts the ordered packing required for crystal lattice formation.
-
Experimental Protocols
Protocol 1: Visual and Microscopic Analysis for Crystal Detection
Objective: To visually inspect and confirm the presence of this compound crystals in a formulation using Polarized Light Microscopy (PLM). Crystalline materials are birefringent and will appear bright against a dark background under cross-polarized light.
Materials:
-
Microscope slides and coverslips
-
Polarized Light Microscope (PLM)
-
Spatula or pipette for sample handling
-
Heating stage for the microscope (optional)
Methodology:
-
Sample Preparation: Place a small, representative amount of the formulation onto a clean microscope slide.
-
For liquids (e.g., perfumes): Place one drop on the slide.
-
For semi-solids (e.g., creams): Use a spatula to smear a thin, even layer.
-
-
Cover Slip Application: Gently place a coverslip over the sample, avoiding air bubbles.
-
Initial Observation (Plane-Polarized Light):
-
Place the slide on the microscope stage.
-
Using a low-power objective (e.g., 10x), bring the sample into focus.
-
Observe the sample with only the polarizer in the light path. Note the general morphology.
-
-
Cross-Polarized Light Observation:
-
Engage the analyzer so that it is crossed with the polarizer (this should result in a dark field of view).
-
Examine the sample. Any crystalline material, including this compound, will appear as bright, well-defined shapes against the dark background. Amorphous or liquid phases will remain dark.
-
Rotate the stage. Birefringent crystals will blink (go from bright to dark) four times during a 360° rotation.
-
-
Documentation: Capture images of any observed crystals. Note their morphology (e.g., needle-like, plate-like), size, and abundance.
-
(Optional) Thermal Analysis: If using a heating stage, slowly heat the sample while observing under cross-polarized light. Note the temperature at which the crystals melt (disappear). This should correspond to the melting point of this compound if it is the substance that has crystallized.
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Event Analysis
Objective: To detect the melting of this compound crystals within a formulation, confirming their presence and quantifying the extent of crystallization.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
-
Microbalance
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the formulation into a hermetic aluminum DSC pan.
-
Sealing: Securely seal the pan with a lid. Prepare an empty, sealed pan to use as a reference.
-
DSC Program:
-
Equilibration: Equilibrate the sample at a low temperature where crystallization is suspected, e.g., 0°C. Hold for 5 minutes.
-
Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from 0°C to a temperature above the expected melting point of this compound (e.g., 100°C).
-
Cooling Scan: Cool the sample back down to 0°C at the same rate (10 °C/min). This can reveal recrystallization events.
-
Second Heating Scan: Perform a second heating scan identical to the first. This helps to confirm the nature of the thermal events observed in the first scan.
-
-
Data Analysis:
-
Examine the first heating scan for an endothermic peak (a dip in the heat flow curve).
-
If a peak is present in the range of 72-76°C, it corresponds to the melting of crystalline this compound.
-
The absence of this peak in the second heating scan (if the cooling was rapid enough to prevent recrystallization) confirms it was a melting event.
-
The area of the melting peak is proportional to the amount of crystalline material present. An exothermic peak (upward peak) on the cooling scan would indicate recrystallization.
-
Protocol 3: Powder X-ray Diffraction (PXRD) for Crystal Structure Identification
Objective: To definitively identify the crystalline material in the formulation as this compound by comparing its diffraction pattern to a reference standard.
Materials:
-
Powder X-ray Diffractometer
-
Low-background sample holder (e.g., zero-background silicon wafer)
-
Spatula
Methodology:
-
Sample Preparation (for semi-solids):
-
Carefully apply the formulation onto the surface of a low-background sample holder.
-
Use a spatula or glass slide to create a smooth, flat surface that is level with the holder's surface. This is critical to avoid peak shifts and broadening.[6]
-
For very soft or liquid samples, a holder with a shallow well may be used.
-
-
Reference Standard: Prepare a sample of pure, crystalline this compound in the same manner.
-
Data Acquisition:
-
Place the sample holder into the diffractometer.
-
Scan the sample over a relevant 2θ range (e.g., 5° to 40°). The specific parameters (step size, scan speed) will depend on the instrument and sample crystallinity.
-
-
Data Analysis:
-
Process the resulting diffraction patterns to identify the peak positions (in degrees 2θ).
-
Compare the diffraction pattern of your formulation to the pattern obtained from the pure this compound reference standard.
-
A match in the peak positions confirms that the crystalline material in your formulation is indeed this compound. The broad, non-sharp features in the pattern (an "amorphous halo") are from the non-crystalline components of your formulation.
-
References
- 1. Macrocyclic Musks | Business and Product Overview | SODA AROMATIC Co., Ltd. [soda.co.jp]
- 2. safecosmetics.org [safecosmetics.org]
- 3. researchgate.net [researchgate.net]
- 4. doopfragrance.com [doopfragrance.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 2550-52-9 [thegoodscentscompany.com]
- 7. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US6172037B1 - Perfume fixatives comprising polyvinylpyrrolidone and hydroxypropyl cellulose - Google Patents [patents.google.com]
- 9. The Effect of Various Poly (N-vinylpyrrolidone) (PVP) Polymers on the Crystallization of Flutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ability of polyvinylpyrrolidone and polyacrylic acid to inhibit the crystallization of amorphous acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kinampark.com [kinampark.com]
- 13. Study of isopropyl myristate microemulsion systems containing cyclodextrins to improve the solubility of 2 model hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Trace Analysis of Cyclohexadecanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the trace analysis of Cyclohexadecanone. It is designed for researchers, scientists, and drug development professionals, offering detailed methodologies and data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for trace analysis of this compound?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the "gold standard" for the identification and quantification of trace levels of volatile and semi-volatile organic compounds like this compound.[1] Its high sensitivity and specificity make it ideal for complex matrices.[1] For enhanced selectivity, especially in very complex samples, tandem mass spectrometry (GC-MS/MS) can be employed.[2]
Q2: What are the key validation parameters to consider when developing a GC-MS method for this compound?
A2: According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. A common approach for determination is a signal-to-noise ratio of 3:1.[3]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. A typical signal-to-noise ratio for LOQ is 10:1.[3]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: Where can I find information on the physical and chemical properties of this compound?
A3: this compound, also known as isomuscone, is a macrocyclic ketone with a musk-like odor.[4] It is a white solid with a melting point of 66°C.[5] It is used as a fragrance ingredient in various personal care products.[4][6]
Experimental Protocols
Sample Preparation
Effective sample preparation is crucial for accurate trace analysis by removing interferences and concentrating the analyte.[7][8]
For Aqueous Samples (e.g., Wastewater): Headspace Solid-Phase Microextraction (HS-SPME)
This automated method is effective for extracting macrocyclic musks from water samples.[9][10]
-
Place 10 mL of the water sample into a headspace vial.
-
Expose a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) 65 µm SPME fiber to the headspace of the sample for 45 minutes at 100°C.[9]
-
Desorb the analytes from the fiber in the GC injector.
For Cosmetic Samples (e.g., Lotions, Creams): Liquid-Liquid Extraction (LLE)
LLE is a common technique for extracting analytes from complex cosmetic matrices.[11]
-
Weigh 1 gram of the cosmetic sample into a centrifuge tube.
-
Add 10 mL of ethyl acetate (B1210297) (an efficient solvent for extraction).[11]
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the upper ethyl acetate layer containing the extracted this compound.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of macrocyclic musks, including this compound.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[12] |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min[13] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-400 |
| Acquisition Mode | Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic ions of this compound (e.g., m/z 238, 223, 209) |
Method Validation Data
While specific validation data for a this compound method was not found in the search results, the following table presents typical performance data for the analysis of other macrocyclic musks in wastewater using HS-SPME-GC-MS, which can be used as a reference.[9]
Table 2: Typical Method Validation Parameters for Macrocyclic Musks in Wastewater
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.75 - 5 ng/L[9] |
| Limit of Quantification (LOQ) | 2.5 - 15 ng/L |
| Intra-day Precision (%RSD) | < 9%[9] |
| Inter-day Precision (%RSD) | < 14%[9] |
| Recovery | 85 - 110% |
Troubleshooting Guide
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no_peaks -> check_injection [label="Possible Cause"]; no_peaks -> check_sample_prep [label="Possible Cause"]; no_peaks -> check_ms [label="Possible Cause"];
peak_tailing -> active_sites [label="Possible Cause"]; peak_tailing -> column_overload [label="Possible Cause"]; peak_tailing -> flow_rate [label="Possible Cause"];
poor_reproducibility -> injection_volume [label="Possible Cause"]; poor_reproducibility -> sample_homogeneity [label="Possible Cause"];
ghost_peaks -> septum_bleed [label="Possible Cause"]; ghost_peaks -> carryover [label="Possible Cause"]; } end_dot Caption: Troubleshooting workflow for common GC-MS issues.
No Peaks or Very Small Peaks
-
Question: I am not seeing any peaks for this compound, or the peaks are much smaller than expected. What should I do?
-
Answer:
-
Verify Injection: Ensure the syringe is functioning correctly and that the sample is being injected into the GC. Check for a clogged syringe or a cored septum.
-
Check Sample Preparation: Re-evaluate your extraction procedure to ensure it is efficient for this compound. The concentration of your sample may be below the limit of detection (LOD). Consider concentrating your sample if possible.
-
Inspect the GC-MS System:
-
Confirm that the mass spectrometer's filament is on and the detector voltage is set appropriately.
-
Check for leaks in the system, as this can lead to a loss of sensitivity.
-
Ensure the GC parameters (temperatures, flow rates) are correctly set.[14]
-
-
Peak Tailing
-
Question: My this compound peak is showing significant tailing. What could be the cause?
-
Answer:
-
Active Sites: Tailing is often caused by active sites in the GC system that interact with the analyte.
-
Inlet Liner: The glass inlet liner can become contaminated or have active silanol (B1196071) groups. Try deactivating or replacing the liner.
-
Column: The front end of the analytical column can become contaminated. Trim 5-10 cm from the front of the column.
-
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.
-
Inappropriate Flow Rate: An incorrect carrier gas flow rate can affect peak shape. Verify your flow rate and check for leaks.
-
Poor Reproducibility
-
Question: My peak areas for replicate injections are not consistent. How can I improve reproducibility?
-
Answer:
-
Injection Technique: Manual injections can be a significant source of variability. If possible, use an autosampler for consistent injection volumes and speeds.
-
Sample Homogeneity: Ensure your sample is homogeneous before injection. Vortex or sonicate the sample to ensure uniform distribution of the analyte.
-
System Stability: Allow the GC-MS system to fully equilibrate before starting your analytical run. Check for any fluctuations in temperature or pressure.
-
Ghost Peaks
-
Question: I am seeing peaks in my chromatogram that are not present in my sample. What are these "ghost peaks"?
-
Answer: Ghost peaks are typically caused by contamination or carryover.
-
Septum Bleed: The septum in the injection port can degrade at high temperatures, releasing volatile compounds. Use a high-quality, low-bleed septum and replace it regularly.
-
Carryover: If you are analyzing samples with a wide range of concentrations, a small amount of a high-concentration sample can be carried over to the next injection. Run a solvent blank after a concentrated sample to check for carryover. If present, clean the syringe and injection port.
-
Experimental Workflow Diagram
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// Edges sample_collection -> sample_prep; sample_prep -> hs_spme [label="Matrix-dependent"]; sample_prep -> lle [label="Matrix-dependent"]; hs_spme -> gc_ms_analysis; lle -> gc_ms_analysis; gc_ms_analysis -> data_acquisition; data_acquisition -> data_processing; data_processing -> quantification; } end_dot Caption: General workflow for this compound trace analysis.
References
- 1. impactfactor.org [impactfactor.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound, 2550-52-9 [thegoodscentscompany.com]
- 7. [PDF] SAMPLE PREPARATION FOR TRACE ANALYSIS BY CHROMATOGRAPHIC METHODS | Semantic Scholar [semanticscholar.org]
- 8. agilent.com [agilent.com]
- 9. An automated headspace solid-phasemicroextraction followed by gas chromatography–mass spectrometry method to determine macrocyclic musk fragrances in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvent extraction and gas chromatography–mass spectrometric determination of probable carcinogen 1,4-dioxane in cosmetic products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Overcoming Solubility Challenges of Cyclohexadecanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the solubility issues of Cyclohexadecanone in aqueous media. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a hydrophobic, macrocyclic ketone with very low solubility in water.[1] Published data indicates its aqueous solubility is approximately 0.1915 mg/L at 25°C.[2] This poor solubility necessitates the use of enhancement techniques for most applications in aqueous-based biological assays.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. Why did this happen and how can I prevent it?
A2: This is a common phenomenon known as "crashing out" or precipitation. It occurs because the highly soluble environment of the pure organic solvent (like DMSO) is disrupted when introduced to the aqueous buffer, where the compound is poorly soluble. To prevent this, you can:
-
Reduce the stock solution concentration: A lower concentration stock may be less prone to precipitation upon dilution.
-
Slow down the addition: Add the stock solution dropwise into the vigorously stirring or vortexing aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations.
-
Optimize the co-solvent percentage: Keep the final concentration of the organic co-solvent in your aqueous solution as low as possible (ideally <1% v/v for cellular assays), but high enough to maintain solubility.
-
Use solubility enhancers: Incorporate agents like cyclodextrins or surfactants into your aqueous buffer before adding the compound stock solution.
Q3: What are the main strategies to increase the aqueous solubility of this compound?
A3: The primary methods for solubilizing hydrophobic compounds like this compound are:
-
Co-solvents: Using a water-miscible organic solvent (e.g., ethanol, DMSO) to create a solvent mixture with a lower polarity than pure water.[3]
-
Surfactants: Employing surfactants (e.g., Polysorbate 80) that form micelles in solution. The hydrophobic core of these micelles can encapsulate this compound, rendering it soluble in the bulk aqueous phase.[4]
-
Cyclodextrins: Using cyclic oligosaccharides (e.g., Hydroxypropyl-β-Cyclodextrin) that have a hydrophobic inner cavity and a hydrophilic exterior. This compound can form an inclusion complex by entering the cavity, which then allows the entire complex to dissolve in water.[4][5][6]
Q4: Can I use any surfactant to solubilize this compound?
A4: While many surfactants can increase solubility, the choice depends on your specific application. Non-ionic surfactants like Polysorbate 80 (Tween 80) are widely used in biological and pharmaceutical formulations due to their low toxicity and high solubilization capacity for many compounds.[7][8] The effectiveness of a surfactant is related to its molecular structure and its ability to form micelles that can accommodate the guest molecule.[4][7] It is crucial to work with concentrations above the surfactant's Critical Micelle Concentration (CMC) for efficient solubilization.[7]
Q5: Will the solubilization method affect my experimental results?
A5: Yes, it is critical to consider the potential impact of the chosen solubilization method on your assay. High concentrations of organic co-solvents like DMSO can be toxic to cells or interfere with enzyme activity. Surfactants can also have biological effects or interfere with certain assay readouts. It is essential to run proper vehicle controls (your aqueous solution containing the co-solvent, surfactant, or cyclodextrin (B1172386), but without this compound) to account for any effects of the solubilizing agents themselves.
Data Presentation: Solubility Enhancement Potential
| Solubilization Method | Excipient | Excipient Conc. | Model Compound | Fold Increase in Solubility (Approx.) |
| Surfactant | Polysorbate 80 | > CMC | Quercetin (B1663063) | 3.6x[7] |
| Cyclodextrin | β-Cyclodextrin | 12 mM | Piroxicam | ~1.5x[9] |
| Co-solvent | Ethanol | 20% (v/v) | Piroxicam | ~10x[10] |
Note: This data is for illustrative purposes only to show the potential of each method. The actual solubility enhancement for this compound must be determined experimentally.
Troubleshooting Guide: Compound Precipitation
Encountering precipitation can be a significant roadblock. This guide helps you diagnose and resolve the issue systematically.
Experimental Protocols & Methodologies
Protocol 1: Solubilization using a Co-solvent System
This protocol describes the preparation of a this compound solution in an aqueous buffer using an organic co-solvent like Dimethyl Sulfoxide (DMSO).
-
Prepare Stock Solution:
-
Weigh an accurate amount of this compound powder.
-
Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved by vortexing or brief sonication.
-
-
Determine Final Co-solvent Concentration:
-
Identify the maximum tolerable concentration of DMSO for your specific experiment (e.g., for cell-based assays, this is often between 0.1% and 1% v/v).
-
-
Prepare Working Solution:
-
Warm the aqueous buffer (e.g., PBS, TRIS) to room temperature. Cold buffers can decrease solubility.
-
Place the required volume of aqueous buffer in a tube on a magnetic stirrer or vortex mixer set to a high speed.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration of this compound, ensuring the final DMSO concentration does not exceed the predetermined limit.
-
Slowly, add the stock solution drop-by-drop to the center of the vortex in the stirring buffer.
-
-
Final Check:
-
Visually inspect the solution for any signs of precipitation (cloudiness, particles). If the solution is clear, it is ready for use. If not, refer to the troubleshooting guide.
-
Protocol 2: Solubilization using a Surfactant (Micellar Solubilization)
This protocol uses a non-ionic surfactant like Polysorbate 80 to create micelles that encapsulate this compound.
-
Prepare Surfactant-Containing Buffer:
-
Choose a surfactant compatible with your assay (e.g., Polysorbate 80).
-
Prepare a solution of the surfactant in your desired aqueous buffer at a concentration well above its Critical Micelle Concentration (CMC). For Polysorbate 80, the CMC is ~0.01-0.02 g/L. A working concentration of 0.1% to 1% (w/v) is common.
-
-
Prepare this compound Stock:
-
Prepare a concentrated stock of this compound in a minimal amount of a volatile organic solvent like ethanol.
-
-
Combine and Formulate:
-
Add the this compound stock solution to the surfactant-containing buffer.
-
Stir the mixture vigorously at room temperature for several hours (or overnight) to allow for micellar encapsulation. A bath sonicator can be used to expedite this process.
-
To remove the organic solvent used for the stock, the mixture can be gently heated under vacuum (rotary evaporation) if the compound is heat-stable.
-
-
Filter and Use:
-
Filter the final solution through a 0.22 µm syringe filter to remove any non-encapsulated compound aggregates.
-
The clear filtrate is your working solution.
-
Protocol 3: Solubilization using Cyclodextrins (Inclusion Complexation)
This protocol describes forming a water-soluble inclusion complex between this compound and a cyclodextrin derivative like Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
-
Prepare Cyclodextrin Solution:
-
Dissolve HP-β-CD in the desired aqueous buffer to create a stock solution. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
-
Add this compound:
-
Add an excess amount of this compound powder directly to the HP-β-CD solution.
-
-
Equilibrate to Form Complex:
-
Seal the container and place it on a shaker or stirrer at a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for 24-72 hours. This extended time is necessary for the inclusion complex to form. Sonication can be used intermittently to aid dispersion.
-
-
Isolate the Soluble Fraction:
-
After equilibration, centrifuge the suspension at high speed to pellet the excess, undissolved this compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
Determine Concentration:
-
The concentration of the solubilized this compound in the clear filtrate should be determined analytically (e.g., via HPLC-UV or LC-MS) before use in experiments.
-
Visualizations: Workflows and Mechanisms
General Solubilization Strategy
Mechanisms of Solubilization
References
- 1. Macrocyclization as a Strategy for Kinetic Solubility Improvement: A Comparative Analysis of Matched Molecular Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 2550-52-9 [thegoodscentscompany.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 9. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 10. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cyclohexadecanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the synthesis of cyclohexadecanone.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving common problems encountered during the catalytic synthesis of this compound, particularly focusing on the hydrogenation of precursors like 9-cyclohexadecene-1-one.
Issue 1: Decreased or No Reaction Conversion
You observe a significant drop in the conversion of your starting material to this compound, either gradually over several runs or suddenly in a single experiment.
Possible Causes:
-
Catalyst Poisoning: This is a very common cause of deactivation. Impurities in the reactants, solvent, or hydrogen gas can strongly adsorb to the active sites of the catalyst, rendering them inactive.[1] Common poisons for palladium catalysts include sulfur and nitrogen compounds.
-
Fouling or Coking: Carbonaceous deposits or polymeric byproducts can physically block the pores and active sites of the catalyst.[2] This is particularly relevant when dealing with complex organic molecules that can decompose or polymerize under reaction conditions.
-
Improper Catalyst Activation or Handling: If the catalyst is not activated correctly or is exposed to air (especially pyrophoric catalysts like Palladium on carbon), its activity can be severely compromised.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no reaction conversion.
Issue 2: Gradual Decline in Catalyst Activity Over Multiple Cycles
The catalyst performs well initially, but its efficiency decreases with each subsequent use.
Possible Causes:
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles on the catalyst support to agglomerate into larger ones. This reduces the active surface area of the catalyst.[2]
-
Leaching: The active metal (e.g., palladium) may slowly dissolve from the support into the reaction medium, leading to a permanent loss of catalyst.
-
Accumulation of Non-Volatile Residues: Minor byproducts or impurities can slowly accumulate on the catalyst surface over several runs, leading to a gradual fouling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a gradual decline in catalyst activity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound?
A1: The synthesis of this compound often involves the hydrogenation of a precursor like 9-cyclohexadecene-1-one. For this transformation, a common and effective catalyst is 10% palladium on activated carbon (Pd/C).[3] Other platinum group metal catalysts can also be employed for similar hydrogenation reactions.
Q2: My hydrogenation reaction has stalled. What is the most likely cause?
A2: A stalled hydrogenation reaction is frequently due to catalyst poisoning. You should first verify the purity of your substrate, solvent, and the hydrogen gas. Trace impurities, especially sulfur or nitrogen-containing compounds, can act as potent poisons for palladium catalysts.
Q3: Can a deactivated catalyst be regenerated?
A3: Yes, in many cases, catalyst regeneration is possible. The appropriate method depends on the cause of deactivation:
-
For fouling by organic residues (coking): Washing the catalyst with a suitable solvent or performing a controlled oxidation (calcination) to burn off the carbonaceous deposits can be effective.
-
For poisoning: The success of regeneration depends on the nature of the poison. A common method involves washing the catalyst with an acidic or basic solution, followed by a reduction step. For example, a deactivated Pd/C catalyst can sometimes be regenerated by washing with an alcohol, followed by treatment with an alkaline solution, and then drying.
Q4: How can I minimize catalyst deactivation?
A4: To prolong the life of your catalyst, consider the following:
-
Use high-purity starting materials: Ensure your substrate, solvent, and hydrogen gas are free from potential catalyst poisons.
-
Optimize reaction conditions: Avoid excessively high temperatures that can lead to sintering.[2] Ensure adequate mixing to prevent localized overheating.
-
Proper catalyst handling: Handle pyrophoric catalysts like Pd/C under an inert atmosphere to prevent premature oxidation.
Q5: What are the signs of thermal degradation (sintering) of the catalyst?
A5: Sintering leads to a decrease in the active surface area of the catalyst. This can be confirmed by characterization techniques such as Transmission Electron Microscopy (TEM), which will show an increase in the average particle size of the metal, and by BET surface area analysis, which will show a decrease in the total surface area.
Quantitative Data on Catalyst Deactivation
While specific quantitative data for catalyst deactivation in this compound synthesis is not extensively published, the following table provides a general overview of the impact of deactivation on catalyst performance, based on studies of similar hydrogenation reactions using palladium catalysts.
| Parameter | Fresh Catalyst | Spent Catalyst (after several cycles) | Deactivation Mechanism |
| Reaction Time for >95% Conversion | 1-2 hours | > 8 hours or incomplete | Poisoning/Fouling |
| BET Surface Area (m²/g) | ~1000 | < 400 | Fouling/Sintering |
| Palladium Particle Size (nm) | 2-5 | > 10 | Sintering |
| Activity Recovery after Regeneration | N/A | 60-95% | Dependent on poison and regeneration method |
Experimental Protocols
Protocol 1: Typical Hydrogenation of 9-cyclohexadecene-1-one to this compound
Materials:
-
9-cyclohexadecene-1-one
-
10% Palladium on Carbon (Pd/C) catalyst
-
Anhydrous methanol (B129727) (or other suitable solvent)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
Procedure:
-
In a suitable reaction vessel, dissolve 9-cyclohexadecene-1-one in anhydrous methanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen). The typical catalyst loading is 5-10 mol% relative to the substrate.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with hydrogen gas to remove the inert atmosphere.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) and begin vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by taking small aliquots for analysis (e.g., GC-MS or TLC).
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Remove the catalyst by filtration through a pad of celite. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.
Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This is a general procedure and may need to be optimized for specific deactivation issues.
Materials:
-
Deactivated Pd/C catalyst
-
Deionized water
-
Methanol (or another suitable organic solvent)
-
Dilute sodium hydroxide (B78521) solution (e.g., 1 M)
-
Dilute acetic acid solution (e.g., 1 M)
Procedure:
-
Solvent Washing: Wash the deactivated catalyst with a solvent that can dissolve the suspected fouling agents. For example, if byproducts are organic, wash with methanol or chloroform. Stir for 1-2 hours and then filter.
-
Aqueous Washing: Wash the catalyst with deionized water to remove any water-soluble impurities.
-
Base and Acid Washing:
-
Suspend the catalyst in a dilute sodium hydroxide solution and stir for several hours. This can help remove acidic poisons. Filter and wash with deionized water until the filtrate is neutral.
-
Subsequently, suspend the catalyst in a dilute acetic acid solution and stir. This can help remove basic poisons. Filter and wash with deionized water until the filtrate is neutral.
-
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C).
-
Reduction (Activation): Before reuse, the catalyst may need to be reactivated. This can be done by heating under a hydrogen flow.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always consult relevant safety data sheets and perform a thorough risk assessment before conducting any experiments.
References
Technical Support Center: Stereoselective Synthesis of Cyclohexadecanone
Welcome to the Technical Support Center for the stereoselective synthesis of Cyclohexadecanone and its derivatives, such as (R)-Muscone. This resource is designed for researchers, scientists, and drug development professionals to navigate experimental challenges and improve the stereoselectivity and yield of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the enantioselective synthesis of (R)-Muscone?
A1: The main difficulties in synthesizing (R)-Muscone, a chiral derivative of this compound, are twofold. First is the construction of the large 15-membered macrocyclic ring, which is often hampered by low yields due to competing intermolecular side reactions like polymerization.[1][2] The second major challenge is the stereoselective introduction of the methyl group at the C3 position to achieve high enantiomeric excess (ee) of the desired (R)-enantiomer, which is significantly more potent as a fragrance.[1][3]
Q2: Which synthetic routes are most effective for achieving high stereoselectivity in Muscone (B1676871) synthesis?
A2: Several strategies have proven effective. The most prominent include:
-
Ring-Closing Metathesis (RCM): This powerful method uses a chiral precursor, such as (+)-citronellal, to establish the stereocenter early, followed by a ruthenium-catalyzed cyclization.[3][4]
-
Enantioselective Intramolecular Aldol (B89426) Addition: This approach involves the cyclization of a macrocyclic diketone using a chiral base or catalyst to induce stereoselectivity.[1][5]
-
Asymmetric Conjugate Addition: This method introduces the chiral methyl group to a pre-formed macrocyclic enone using a chiral copper-cuprate reagent.[6][7]
Q3: How can I improve the enantiomeric excess (ee) of my reaction?
A3: Improving enantiomeric excess requires careful optimization of several factors. Key considerations include the choice of chiral catalyst or ligand, reaction temperature, solvent, and the purity of all reagents. For example, in asymmetric conjugate addition, the specific copper source and solvent system can dramatically impact enantioselectivity.[1] For intramolecular aldol reactions, the choice and stoichiometry of the chiral amino alcohol used as a catalyst are crucial.[1]
Q4: Is it possible to use a chemo-enzymatic approach for synthesizing enantiopure Muscone?
A4: Yes, a chemo-enzymatic strategy has been successfully used. This method can involve the hydrolysis of a meso-diacetate using a lipase, such as from Pseudomonas fluorescens, to produce the (R)-enantiomer with high optical purity, which is then converted to (R)-(-)-muscone through further chemical steps.[1]
Troubleshooting Guides
Method 1: Ring-Closing Metathesis (RCM)
| Issue | Possible Cause(s) | Troubleshooting & Optimization Solutions |
| Low Yield of Macrocycle / Reaction Stalls | 1. Catalyst Inactivity: Grubbs' catalysts are sensitive to air, moisture, and impurities (e.g., sulfur or phosphine (B1218219) compounds).[8] 2. Poor Substrate Purity: Impurities in the diene precursor can poison the catalyst. 3. Unfavorable Conformation: The linear diene precursor may have a high entropic barrier to cyclization.[8] | 1. Catalyst Handling: Use fresh, high-quality catalyst and handle it under an inert atmosphere (e.g., argon or nitrogen).[2][8] 2. Solvent Purity: Use anhydrous, thoroughly degassed solvents (e.g., dichloromethane (B109758) or toluene) to protect the catalyst from oxygen.[8] 3. Substrate Purification: Purify the diene precursor meticulously before the RCM step. |
| Formation of Dimers and Oligomers | 1. High Reaction Concentration: The reactive ends of different molecules are more likely to interact than the ends of the same molecule.[1][2] | 1. Employ High-Dilution Principle: Perform the reaction at very low concentrations (e.g., 0.001 M - 0.01 M).[8] 2. Slow Addition: Use a syringe pump to add the diene precursor slowly over several hours to a refluxing solution of the catalyst. This maintains a pseudo-low concentration.[2][8] |
| Difficult Purification | 1. Ruthenium Byproducts: Removal of colored ruthenium byproducts can be challenging during silica (B1680970) gel chromatography.[9] | 1. Specialized Filtration: After the reaction, stir the crude product with a small amount of lead tetraacetate or treat with a scavenger resin designed to bind ruthenium. 2. Column Chromatography: Use a silica gel column, but be aware that some byproducts may require specific elution conditions.[9] |
Method 2: Enantioselective Intramolecular Aldol Addition
| Issue | Possible Cause(s) | Troubleshooting & Optimization Solutions |
| Low Yield of Bicyclic Enone | 1. Incomplete Reaction: The macrocyclic diketone precursor can be unreactive.[1] 2. Suboptimal Reaction Conditions: The base, solvent, or temperature may not be ideal. 3. Side Reactions: Intermolecular aldol condensation can compete with the desired intramolecular cyclization. | 1. Stringent Conditions: Ensure strictly anhydrous conditions. High temperatures (e.g., reflux) and prolonged reaction times may be necessary.[1] 2. Screening: Screen different bases and solvents to find the optimal combination. 3. High Dilution: To favor the intramolecular pathway, perform the reaction under high-dilution conditions.[2] |
| Low Enantiomeric Excess (ee) | 1. Ineffective Chiral Catalyst: The chosen chiral auxiliary or catalyst is not providing sufficient stereocontrol.[1] 2. Incorrect Stoichiometry: The amount of the chiral reagent can significantly impact the ee. | 1. Catalyst Selection: The choice of the chiral amino alcohol is critical. Sodium N-methylephedrate has been shown to be effective.[1] 2. Optimize Stoichiometry: Vary the equivalents of the chiral reagent. Increasing the amount of the sodium alkoxide has been demonstrated to improve enantioselectivity.[1] |
Method 3: Asymmetric Conjugate Addition
| Issue | Possible Cause(s) | Troubleshooting & Optimization Solutions |
| Low Yield of Product | 1. Inactive Cuprate (B13416276) Reagent: The organocuprate may have decomposed due to impurities or temperature fluctuations. 2. Poor Substrate Reactivity: The macrocyclic enone may be sterically hindered. | 1. Reagent Preparation: Use high-purity starting materials (e.g., copper salts, organolithium reagents). Prepare the cuprate reagent at a low temperature (e.g., -78 °C) and use it immediately. 2. Temperature Control: Maintain a consistently low reaction temperature during the addition to prevent side reactions.[3] |
| Low Enantioselectivity | 1. Suboptimal Chiral Ligand: The ligand used to form the chiral cuprate is not effective for the substrate. 2. Incorrect Solvent: The solvent can have a significant effect on the transition state of the reaction. | 1. Ligand Screening: Test a variety of chiral ligands to find the one that provides the best stereocontrol for your specific enone.[6] 2. Solvent Optimization: Screen different aprotic solvents (e.g., toluene, THF, Et₂O) to see which one enhances enantioselectivity.[1] |
| Formation of Byproducts | 1. 1,2-Addition: The organometallic reagent may attack the carbonyl group directly instead of undergoing conjugate (1,4) addition. 2. Double Addition: In the case of a dienone substrate, a second conjugate addition may occur. | 1. Use of Cuprates: Using a Gilman cuprate (R₂CuLi) or a higher-order cuprate generally favors 1,4-addition over 1,2-addition. 2. Stoichiometry Control: Use a controlled amount of the organometallic reagent (e.g., 1.1 equivalents) to minimize double addition. The intermediate zinc dienolate is often stable and does not react further.[6] |
Data Presentation
Table 1: Comparison of Stereoselective Synthesis Methods for (R)-Muscone
| Method | Key Reagents/Catalyst | Reported Yield (Key Step) | Reported Enantiomeric Excess (ee) | Reference(s) |
| Ring-Closing Metathesis (RCM) | Grubbs' Catalyst (1st or 2nd Gen) | 75-78% | >99% | [9][10] |
| Enantioselective Aldol Addition | Sodium N-methylephedrate | High Yield (not specified) | Up to 76% | [1] |
| Asymmetric Conjugate Addition | Chiral Copper-Cuprate | Quantitative | Up to 98% | [6] |
| Asymmetrically Catalyzed Macrocyclization of ω-alkynal | (1S)-(+)-DAIB | Not specified | 92% | [1] |
Experimental Protocols
Protocol 1: Synthesis of (R)-Muscone via Ring-Closing Metathesis (RCM)
This protocol is adapted from syntheses starting with (+)-citronellal.[3][9][10]
Step 1: Preparation of the Acyclic Diolefinic Precursor
-
The chiral starting material, (R)-(+)-citronellal, is converted to a long-chain diolefinic alcohol through a Grignard reaction with a reagent prepared from 10-bromodec-1-ene and magnesium in diethyl ether. The reaction is typically stirred for 16 hours at room temperature.[9][10]
-
The resulting secondary alcohol is oxidized to the corresponding ketone using an oxidizing agent such as Jones reagent in acetone (B3395972) at 0 °C. The reaction is quenched with isopropanol (B130326) and worked up.[3]
-
The crude ketone is purified by column chromatography on silica gel to yield the pure acyclic diolefinic precursor.
Step 2: Ring-Closing Metathesis
-
High-Dilution Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an inert gas inlet, add anhydrous, degassed dichloromethane to achieve a final substrate concentration of 0.01 M.[3]
-
Catalyst Addition: Add 5 mol% of Grubbs' first-generation catalyst to the solvent.
-
Reaction: Reflux the reaction mixture under an inert atmosphere for 21 hours, monitoring the progress by TLC or GC-MS.[3]
-
Workup: Upon completion, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to afford the cyclic enone.
Step 3: Hydrogenation
-
Dissolve the cyclic enone from the previous step in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).[3]
-
Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to afford (R)-(-)-muscone with an enantiomeric excess of >99%.[9]
Protocol 2: Synthesis via Enantioselective Intramolecular Aldol Addition
This protocol is based on the cyclization of a macrocyclic diketone.[1][3]
Step 1: Preparation of the Chiral Base (Sodium N-methylephedrate)
-
In a flame-dried flask under an inert atmosphere, dissolve (+)-N-methylephedrine in anhydrous THF.
-
Add one equivalent of a sodium base (e.g., NaH) and stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.
Step 2: Enantioselective Aldol Condensation
-
In a separate flask, dissolve the macrocyclic diketone precursor in anhydrous THF.
-
Add the freshly prepared solution of sodium N-methylephedrate (typically 4 equivalents) to the diketone solution at room temperature.[3]
-
Stir the reaction mixture for the specified time (e.g., 24 hours), monitoring progress by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract with diethyl ether.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
The resulting bicyclic enone is then converted to (R)-muscone via a multi-step sequence as described in the literature, often involving an Eschenmoser fragmentation and reduction.[3]
Visualizations
Caption: Catalytic cycle for Ring-Closing Metathesis (RCM) using a Grubbs catalyst.
Caption: Experimental workflow for the synthesis of (R)-Muscone via RCM.
Caption: Decision tree for troubleshooting low yields in RCM reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of (R)- and (S)- muscone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective intramolecular aldol addition/dehydration reaction of a macrocyclic diketone: synthesis of the musk odorants (R)-muscone and (R,Z)-5-muscenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Asymmetric synthesis of (R)-muscone by enantioselective addition of chiral methyl cuprate to (E)-2-cyclopentadecen-1-one - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. myttex.net [myttex.net]
Technical Support Center: Analytical Method Validation for Cyclohexadecanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical method validation for Cyclohexadecanone.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the quantitative analysis of this compound?
A1: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a highly suitable and widely used technique for the quantitative analysis of volatile and semi-volatile compounds like this compound.[1] It offers high resolution, sensitivity, and reproducibility for this type of analyte. High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used, particularly for stability-indicating methods where non-volatile degradation products might be present.
Q2: What are the typical validation parameters to be evaluated for an analytical method for this compound?
A2: According to ICH guidelines, the core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
Q3: How do I develop a stability-indicating method for this compound?
A3: A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. To develop such a method, forced degradation studies are essential.[3][4] This involves subjecting this compound to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[3][4][5][6] The analytical method must then be able to separate the intact this compound peak from all the degradation product peaks.
Q4: What are potential impurities in synthetic this compound?
A4: Impurities in synthetic this compound can originate from starting materials, by-products of the synthesis, or degradation. For macrocyclic ketones like muscone (B1676871), which is structurally similar to this compound, potential impurities can include isomers, unreacted starting materials, and by-products from ring-closure reactions.[7] It is crucial to have a method that can separate these potential impurities to ensure the quality of the substance.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analytical method validation of this compound using GC-FID.
Problem 1: Peak Tailing or Fronting
-
Symptom: Asymmetrical peak shape, which can affect integration and accuracy.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Active sites in the injector or column | Deactivate the injector liner with silylation or use a liner with glass wool. Condition the column according to the manufacturer's instructions. |
| Column contamination | Trim the first few centimeters of the column inlet. If the problem persists, bake out the column at a high temperature (within its limits) or replace it. |
| Incompatible solvent | Ensure the sample is dissolved in a solvent compatible with the stationary phase of the column. |
| Column overloading | Reduce the injection volume or the sample concentration. |
Problem 2: Poor Resolution Between this compound and Impurities/Degradants
-
Symptom: Overlapping peaks, making accurate quantification difficult.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate GC column | Use a column with a different stationary phase polarity to improve selectivity. A mid-polarity column is often a good starting point for ketones. |
| Suboptimal temperature program | Optimize the temperature ramp rate. A slower ramp rate can improve the separation of closely eluting peaks. |
| Incorrect carrier gas flow rate | Optimize the carrier gas flow rate (linear velocity) to achieve the best efficiency for your column dimensions. |
Problem 3: Inconsistent Retention Times
-
Symptom: Shifting retention times between injections, leading to misidentification of peaks.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Leaks in the system | Check for leaks at the injector septum, column fittings, and gas connections using an electronic leak detector. |
| Fluctuations in oven temperature | Ensure the GC oven is properly calibrated and maintaining a stable temperature. |
| Inconsistent carrier gas pressure or flow | Check the gas supply and regulators for consistent pressure delivery. |
Problem 4: Baseline Noise or Drift
-
Symptom: Unstable baseline, which can affect the limit of detection and quantification.
-
Possible Causes & Solutions:
| Possible Cause | Solution |
| Contaminated carrier gas | Use high-purity gas and install or replace gas purifiers. |
| Column bleed | Condition the column properly. If bleed is excessive, the column may be old or damaged and require replacement. |
| Dirty detector | Clean the Flame Ionization Detector (FID) according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: GC-FID Method for Quantification of this compound
This protocol outlines a general GC-FID method suitable for the quantification of this compound.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or dichloromethane. Prepare working standards and samples by diluting the stock solution.
Protocol 2: Forced Degradation Study for Stability-Indicating Method Development
This protocol describes the conditions for conducting forced degradation studies on this compound.
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60 °C for 24 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60 °C for 24 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to a dry heat of 105 °C for 24 hours. Dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Data Presentation
Table 1: Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the retention time of this compound from placebo, impurities, or degradation products. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
| Robustness | RSD of results should be within acceptable limits after minor changes to method parameters. |
Table 2: Example Linearity Data for this compound by GC-FID
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| 80 | 15890, 16120, 15950 | 15987 | 0.76 |
| 90 | 17950, 18100, 18050 | 18033 | 0.42 |
| 100 | 19980, 20150, 20050 | 20060 | 0.43 |
| 110 | 22100, 22250, 22180 | 22177 | 0.34 |
| 120 | 24050, 24200, 24150 | 24133 | 0.31 |
| Correlation Coefficient (r²) | \multicolumn{3}{c | }{0.9998} | |
| Linearity Equation | \multicolumn{3}{c | }{y = 201.5x - 125.3} |
Table 3: Example Accuracy and Precision Data
| Concentration Level | % Recovery (n=3) | Mean % Recovery | %RSD (Repeatability) |
| 80% | 99.2, 100.1, 99.5 | 99.6 | 0.45 |
| 100% | 100.5, 99.8, 100.2 | 100.2 | 0.35 |
| 120% | 101.0, 100.3, 101.2 | 100.8 | 0.47 |
| Intermediate Precision (Analyst 2) | \multicolumn{3}{c | }{} | |
| 100% | 100.8, 100.1, 100.5 | 100.5 | 0.35 |
Visualizations
Caption: Experimental workflow for GC-FID analysis and validation.
Caption: Logical troubleshooting workflow for common GC issues.
References
- 1. measurlabs.com [measurlabs.com]
- 2. wjarr.com [wjarr.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. asianjpr.com [asianjpr.com]
- 7. [The analysis of synthetic muscone (DL-3-methylcyclopentadecanone) and its impurities (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Olfactory Guide: Cyclohexadecanone vs. Cyclopentadecanone in Perfumery
For researchers, scientists, and professionals in drug development, an in-depth understanding of the performance of aromatic compounds is paramount. This guide provides an objective comparison of two widely used macrocyclic musks, Cyclohexadecanone and Cyclopentadecanone, offering a detailed analysis of their olfactory properties, performance data, and the experimental methodologies used for their evaluation.
This compound and Cyclopentadecanone are synthetic macrocyclic ketones that have carved out significant roles in the world of perfumery.[1] While both contribute to the sought-after musk profile, their distinct characteristics make them suitable for different applications. Cyclopentadecanone, often referred to by its trade name Exaltone, is considered a classic, high-end fragrance ingredient known for its elegant and warm animalic notes.[2] In contrast, this compound has gained recognition for its exceptional substantivity, making it a valuable component in functional perfumery, such as in detergents and fabric softeners, where long-lasting scent is a key performance indicator.[3]
Quantitative Data Summary
The following tables summarize the key physicochemical and olfactory properties of this compound and Cyclopentadecanone, providing a basis for their comparative performance.
| Property | This compound | Cyclopentadecanone |
| Chemical Formula | C₁₆H₃₀O | C₁₅H₂₈O |
| Molar Mass | 238.41 g/mol | 224.38 g/mol |
| Appearance | White solid | Colorless crystal needles |
| Melting Point | 66 °C | 63-65 °C |
| Boiling Point | Not available | 120 °C at 0.3 mmHg |
| Vapor Pressure (25°C) | ~0.00012 mmHg (estimated) | ~0.000099 mmHg (estimated) |
| Odor Threshold | Data not publicly available | Data not publicly available |
Table 1: Physicochemical Properties. A comparison of the fundamental physical and chemical characteristics of this compound and Cyclopentadecanone.
| Olfactory Characteristic | This compound | Cyclopentadecanone (Exaltone) |
| Scent Profile | Musk-like, distinctly animalic, powdery, and intensive.[4] | Powerful musk, sweet, animalic, powdery, with nuances of shaving cream.[2] |
| Primary Application | Personal care products (perfumes, lotions, soaps, shampoos), laundry detergents.[3][4] | Fine fragrances, where it acts as a fixative and enhances wearability. |
| Substantivity | Significantly improved substantivity compared to Cyclopentadecanone, especially on fabrics.[3] | Considered a fine and efficient fixative, with its power more evident in extreme dilution. |
Table 2: Olfactory and Performance Characteristics. A summary of the scent profiles, primary applications, and relative performance of the two macrocyclic musks.
Experimental Protocols
Sensory Evaluation of Fragrance Substantivity on Fabric
This protocol outlines a standardized method for assessing the substantivity of fragrances on fabric, adapted from industry practices and sensory analysis standards such as ISO 13299.[5][6][7][8][9]
Objective: To quantitatively measure and compare the odor intensity of this compound and Cyclopentadecanone on fabric over time.
Materials:
-
Standard cotton swatches
-
Unfragranced liquid laundry detergent base
-
Solutions of this compound and Cyclopentadecanone at a specified concentration (e.g., 0.4% in the detergent)
-
Washing machine
-
Odor-free environment for evaluation
-
Trained sensory panel (minimum of 5 panelists)
-
Rating scale for odor intensity (e.g., 0-10, where 0 is no odor and 10 is extremely strong)
Procedure:
-
Preparation of Fabric Swatches: Pre-wash all cotton swatches with the unfragranced detergent base to remove any residual odors.
-
Washing Cycle:
-
Divide the swatches into three groups: control (washed with unfragranced detergent), this compound, and Cyclopentadecanone.
-
Conduct separate washing cycles for each group, adding the respective detergent formulation.
-
-
Drying: Air-dry the fabric swatches in a controlled, odor-free environment.
-
Sensory Evaluation:
-
Present the dried fabric swatches to the sensory panel in a randomized and blind manner.
-
Panelists evaluate the odor intensity of each swatch at specified time intervals (e.g., immediately after drying, 24 hours, 48 hours, and 1 week).
-
Panelists record their intensity ratings on the provided scale.
-
-
Data Analysis: Calculate the mean odor intensity scores for each fragrance at each time point. The data can be plotted to visualize the fragrance decay curve and compare the substantivity of the two compounds.
Gas Chromatography-Olfactometry (GC-O) Analysis
This protocol describes a general method for the analysis of macrocyclic musks using Gas Chromatography-Olfactometry (GC-O) to identify and characterize odor-active compounds.[4][10][11][12]
Objective: To separate and identify the volatile compounds in a fragrance mixture containing this compound or Cyclopentadecanone and to determine their individual odor characteristics.
Instrumentation:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS)
-
Olfactory detection port (ODP)
-
Capillary column suitable for fragrance analysis (e.g., non-polar or mid-polar)
-
Headspace autosampler (optional)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the fragrance compound in a suitable solvent (e.g., ethanol).
-
GC Separation:
-
Inject a small volume of the sample into the GC.
-
The GC oven temperature is programmed to separate the compounds based on their boiling points and polarity.
-
-
Effluent Splitting: The effluent from the GC column is split, with a portion going to the conventional detector (FID or MS) and the other to the ODP.
-
Olfactory Detection: A trained analyst (assessor) sniffs the effluent at the ODP and records the retention time and a description of any perceived odors.
-
Data Analysis: The data from the FID/MS is correlated with the assessor's observations to identify the compounds responsible for specific odors.
Signaling Pathways and Experimental Workflows
The perception of musk odors like those from this compound and Cyclopentadecanone is initiated by the interaction of these molecules with specific olfactory receptors in the nasal cavity. The primary receptor identified for macrocyclic ketones is the human olfactory receptor OR5AN1. The binding of the musk molecule to this G-protein coupled receptor triggers a signaling cascade, leading to the perception of the characteristic musk scent.
Caption: Olfactory signaling pathway for macrocyclic musks.
The experimental workflow for comparing the substantivity of these two molecules typically involves a multi-step process, from sample preparation to data analysis.
Caption: Experimental workflow for substantivity testing.
Conclusion
Both this compound and Cyclopentadecanone are valuable macrocyclic musks in the perfumer's palette. Cyclopentadecanone (Exaltone) remains a benchmark for fine fragrances due to its refined and powerful musk character. However, for applications requiring high substantivity and a robust musk note that endures through washing and drying cycles, this compound presents a compelling and effective alternative. The choice between these two molecules will ultimately depend on the specific performance requirements of the end product, with this compound demonstrating a clear advantage in longevity for functional applications.
References
- 1. revistaindustriatextila.ro [revistaindustriatextila.ro]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 2550-52-9 [thegoodscentscompany.com]
- 4. env.go.jp [env.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. grokipedia.com [grokipedia.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. opac.bhamada.ac.id [opac.bhamada.ac.id]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. scribd.com [scribd.com]
comparing the odor profiles of different macrocyclic musks
A Comparative Olfactory Analysis of Macrocyclic Musks
The selection of a specific macrocyclic musk in fragrance development is pivotal for achieving the desired olfactory profile, longevity, and overall sensory experience. These large-ring compounds are highly valued for their complex, tenacious, and often more environmentally friendly profiles compared to their nitro- or polycyclic predecessors.[1][2] This guide provides a comparative overview of the odor profiles of several key macrocyclic musks, supported by quantitative data and detailed experimental methodologies for their evaluation.
Quantitative Odor Profile Comparison
The olfactory characteristics of macrocyclic musks can be quantified through various metrics, including odor thresholds and sensory panel evaluations of intensity and hedonic tone. The following table summarizes available data for a selection of prominent macrocyclic musks.
| Compound Name | Odor Threshold (ng/L in air) | Predominant Odor Descriptors |
| (R)-Muscone | 4.5[3] | Soft, sweet, warm, and animalic with exceptional persistence.[4] |
| Ambrettolide | ~10 times higher than its thia-analog[3] | Deeply powdery, ambrette-like, musky, with fruity (peach, pear, litchi) and rosy nuances.[5] |
| Pentalide | Not specified | Very pleasant, elegant, sweet, animalic, and musky.[2][3] |
| Ethylene Brassylate | Not specified | Sweet, musky, floral, powdery, and ambrette-like.[1][6] |
| Habanolide | Not specified | A "white musk" with a fresh, slightly waxy, and metallic character. |
| Galaxolide (Isomer) | Varies by isomer[3] | A clean, powerful, and versatile sweet floral musk.[7] Often described as less soft and more transparent than some macrocyclic musks.[8] |
| Velvione | Not specified | A very fine musk with great diffusion, less fruity and softer than Ambrettolide, with a distinct powdery effect.[7] |
Note: Odor threshold data is not consistently available for all compounds in the public domain and can vary based on the measurement technique.[6]
Experimental Protocols
The reliable and reproducible evaluation of macrocyclic musk odor profiles necessitates standardized and rigorous experimental protocols. The primary methodologies employed are Sensory Panel Evaluation and Gas Chromatography-Olfactometry (GC-O).
Sensory Panel Evaluation
A trained sensory panel is crucial for obtaining detailed and reproducible olfactory data.[3]
Objective: To determine the odor profile, intensity, and hedonic tone of a macrocyclic musk.[3]
Panelist Selection and Training:
-
Selection: Panelists are screened for their sensitivity to musk compounds and their ability to articulate sensory perceptions.[3]
-
Training: Panelists undergo extensive training to recognize and scale the intensity of a wide range of odorants, including reference musk compounds. They are also trained in the use of a standardized lexicon of odor descriptors.[3]
Sample Preparation and Presentation:
-
Samples are prepared in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol) at standardized concentrations.[4]
-
A precise amount of the diluted sample is applied to a standardized fragrance blotter for evaluation.[4]
Evaluation Procedure:
-
Odor Profile: Panelists describe the odor of the sample using a provided list of descriptors and are encouraged to add any other relevant terms.[3]
-
Intensity Rating: The odor intensity is rated on a labeled magnitude scale (LMS) or a category scale (e.g., 0-10, where 0 is no odor and 10 is extremely strong).[3]
-
Hedonic Tone: The pleasantness of the odor is rated on a scale (e.g., -5 to +5, where -5 is extremely unpleasant and +5 is extremely pleasant).[3]
-
Data Collection: The responses are collected and statistically analyzed to generate an average odor profile, intensity, and hedonic rating for the musk compound.[3]
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[9][10]
Objective: To identify the odor-active compounds in a sample and determine their individual odor characteristics.[3]
Instrumentation: A gas chromatograph (GC) equipped with a column suitable for the separation of volatile and semi-volatile compounds. The column effluent is split between a conventional detector (e.g., Mass Spectrometer, MS) and an olfactory detection port (ODP).[3][10]
Procedure:
-
Sample Injection: A solution of the macrocyclic musk is injected into the GC.[3]
-
Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column.[3]
-
Olfactory Detection: A trained assessor sniffs the effluent from the ODP and records the time, duration, intensity, and description of any detected odors.[3]
-
Instrumental Detection: Simultaneously, the MS detector records the mass spectrum of the eluting compounds, allowing for their identification.[3]
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols used to evaluate and compare the odor profiles of macrocyclic musks.
Caption: Experimental workflows for sensory and instrumental odor analysis.
Caption: Simplified signaling pathway for musk odor perception.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. Macrocyclic Musks | Business and Product Overview | SODA AROMATIC Co., Ltd. [soda.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Musk Ambrette to Ambrettolide Substitution Guide - olfactive aesthetics author's niche perfumery [olfactiveaesthetics.com]
- 6. benchchem.com [benchchem.com]
- 7. pkperfumes.com [pkperfumes.com]
- 8. reddit.com [reddit.com]
- 9. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Cyclohexadecanone as a Fixative: A Comparative Guide for Researchers
In the realm of fragrance formulation and drug development, the selection of an appropriate fixative is paramount to ensure the longevity and stability of a desired scent profile. Cyclohexadecanone, a synthetic macrocyclic musk, has emerged as a notable fixative. This guide provides an objective comparison of this compound's efficacy against other common alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Analysis of Fixative Performance
The efficacy of a fixative is primarily determined by its ability to reduce the evaporation rate of more volatile fragrance components, thereby increasing the substantivity and longevity of the scent. The following table summarizes the key performance characteristics of this compound and its common alternatives, Galaxolide (a polycyclic musk) and Ambrettolide (another macrocyclic musk).
| Property | This compound | Galaxolide | Ambrettolide |
| Chemical Class | Macrocyclic Musk | Polycyclic Musk | Macrocyclic Musk |
| Odor Profile | Musky, sweet, powdery | Clean, floral, musky | Musky, fruity, ambrette-seed like |
| Substantivity on Smelling Strip | > 400 hours | > 400 hours[1] | > 400 hours |
| Evaporation Rate | Very Low | Very Low | Very Low |
| Typical Use Level in Concentrate | 0.5 - 10% | Up to 40% or more[1] | 0.1 - 5% |
| Key Application Areas | Fine fragrances, cosmetics | Detergents, fabric softeners, fine fragrances[1] | Fine fragrances, products requiring a natural musk character |
| Biodegradability | Generally considered more biodegradable than polycyclic musks[2][3] | Lower biodegradability, potential for bioaccumulation[4] | Considered readily biodegradable |
Experimental Protocols
To quantitatively assess the efficacy of this compound as a fixative, two primary experimental approaches are employed: instrumental analysis using headspace gas chromatography-mass spectrometry (GC-MS) and sensory evaluation by trained panelists.
Instrumental Analysis of Fragrance Evaporation Rate using Headspace GC-MS
This method provides a quantitative measure of the reduction in the evaporation rate of volatile fragrance compounds in the presence of a fixative.
Objective: To quantify the concentration of a volatile fragrance analyte in the headspace above a sample over time, with and without the presence of this compound.
Materials:
-
Volatile fragrance analyte (e.g., Linalool, Rose Oil)
-
This compound
-
Ethanol (B145695) (solvent)
-
Headspace vials with septa
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) with a headspace autosampler
-
Filter paper or smelling strips
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the volatile fragrance analyte in ethanol (e.g., 1% Linalool).
-
Prepare a test solution by adding a specific concentration of this compound (e.g., 5%) to the stock solution.
-
Prepare a control solution containing only the fragrance analyte in ethanol.
-
-
Application:
-
Apply a precise volume (e.g., 100 µL) of the test and control solutions to separate filter papers or smelling strips.
-
Place each strip into a separate headspace vial and seal immediately.
-
-
Headspace Analysis:
-
Place the vials in the headspace autosampler.
-
Analyze the headspace at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to measure the concentration of the volatile analyte.
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Column: DB-5ms or equivalent
-
Oven Program: Start at 50°C, ramp to 250°C at 10°C/min
-
Mass Spectrometer: Scan mode (m/z 40-400)
-
-
-
Data Analysis:
-
Integrate the peak area of the fragrance analyte at each time point for both the test and control samples.
-
Plot the peak area against time to generate evaporation profiles.
-
Calculate the percentage reduction in evaporation rate for the sample containing this compound compared to the control.
-
References
A Comparative Guide to the Synthesis of Cyclohexadecanone
For Researchers, Scientists, and Drug Development Professionals
Cyclohexadecanone, a 16-membered macrocyclic ketone, is a valuable compound in the fragrance industry and a key building block in the synthesis of various complex molecules. Its large, flexible ring structure presents unique synthetic challenges. This guide provides a comparative analysis of the primary methods for synthesizing this compound, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of this compound Synthesis Methods
| Method | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Ruzicka Cyclization | Hexadecanedioic acid | Thorium, Cerium, or Yttrium salts, Heat | Low for large rings (<10%) | High temperatures (pyrolysis of salts) | One-step cyclization from dicarboxylic acid | Very low yields for larger rings, harsh conditions |
| Thorpe-Ziegler Reaction | Hexadecanedinitrile | Strong base (e.g., sodium amide, sodium alkoxide), followed by acid hydrolysis | 60-80% | Anhydrous solvent, inert atmosphere, reflux temperatures | Good yields for large rings, relatively milder than Ruzicka | Requires preparation of the dinitrile precursor |
| Acyloin Condensation | Diethyl hexadecanedioate (B1242263) | Sodium metal, inert high-boiling solvent (e.g., xylene), chlorotrimethylsilane | 70-95% | High-dilution conditions are not strictly necessary, reflux temperatures | Excellent yields for large rings | Requires subsequent oxidation of the acyloin to the ketone |
| Ring Expansion of Cyclododecanone (B146445) | Cyclododecanone | Varies (e.g., Diazomethane (B1218177), Simmons-Smith reagents followed by rearrangement) | Moderate to Good (Varies with method) | Varies depending on the specific ring expansion protocol | Utilizes a readily available smaller ring ketone | Can involve multiple steps and potentially hazardous reagents like diazomethane |
| Multi-step Synthesis from Cyclododecatriene | 1,5,9-Cyclododecatriene (B1592173) | Multi-step: Epoxidation (e.g., H₂O₂), Hydrogenation (e.g., Raney Ni), Oxidation (e.g., H₂O₂) | ~53% (overall) | Stepwise control of reactions | "Eco-friendly" approach using common reagents | A lengthy multi-step process with moderate overall yield |
In-Depth Analysis of Synthesis Methods
This section provides a detailed overview of the primary synthetic routes to this compound, including reaction mechanisms and representative experimental protocols.
Ruzicka Large-Ring Cyclization
The Ruzicka cyclization is a classical method for the synthesis of macrocyclic ketones from dicarboxylic acids.[1] It involves the high-temperature intramolecular ketonic decarboxylation of the thorium, cerium, or yttrium salts of α,ω-dicarboxylic acids. While historically significant as the first direct route to large ring compounds, it generally suffers from low yields for rings larger than 8 members.[1]
Reaction Pathway:
Caption: Ruzicka Cyclization of Hexadecanedioic Acid.
Experimental Protocol (Representative):
-
Preparation of the Thorium Salt: Hexadecanedioic acid is neutralized with an aqueous solution of thorium hydroxide (B78521) to form thorium hexadecanedioate. The salt is then thoroughly dried.
-
Cyclization: The dry thorium salt is heated under high vacuum. The pyrolytic decomposition leads to the formation of this compound, which distills from the reaction mixture.
-
Purification: The crude product is purified by fractional distillation or chromatography.
Note: Due to the typically low yields for 16-membered rings, this method is often of more academic than practical interest for the synthesis of this compound.
Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a more efficient method for the synthesis of large-ring ketones. It involves the base-catalyzed intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which is then hydrolyzed to the corresponding ketone.[2][3][4] This method is particularly useful for the formation of rings with more than thirteen members.[5]
Reaction Pathway:
Caption: Thorpe-Ziegler Synthesis of this compound.
Experimental Protocol:
-
Preparation of Hexadecanedinitrile: Hexadecanedioic acid is first converted to the corresponding diamide, which is then dehydrated using a reagent such as phosphorus pentoxide or thionyl chloride to yield hexadecanedinitrile.
-
Cyclization: The hexadecanedinitrile is dissolved in an anhydrous, high-boiling solvent like xylene or toluene (B28343) under an inert atmosphere. A strong base, such as sodium amide or sodium ethoxide, is added, and the mixture is heated to reflux.
-
Hydrolysis: After the cyclization is complete, the reaction mixture is cooled and treated with aqueous acid (e.g., sulfuric or hydrochloric acid) and heated to hydrolyze the intermediate β-enaminonitrile to this compound.
-
Purification: The product is isolated by extraction and purified by vacuum distillation or column chromatography.
Acyloin Condensation
The Acyloin condensation is a reductive coupling of two carboxylic esters in the presence of metallic sodium to form an α-hydroxy ketone (an acyloin).[6][7] The intramolecular version of this reaction is one of the most effective methods for synthesizing large rings (10 members or more) and often gives high yields without the need for high-dilution techniques.[6] The resulting acyloin can then be oxidized to the desired diketone, or in the case of this compound, the hydroxyl group can be removed.
Reaction Pathway:
Caption: Acyloin Synthesis of this compound.
Experimental Protocol:
-
Cyclization: Diethyl hexadecanedioate is dissolved in a dry, high-boiling inert solvent such as toluene or xylene under an inert atmosphere. Small pieces of sodium metal are added, and the mixture is heated to reflux with vigorous stirring. Chlorotrimethylsilane is often added to trap the enediolate intermediate and improve yields.[8]
-
Workup: After the reaction is complete, the mixture is cooled, and excess sodium is carefully quenched with an alcohol. The reaction is then worked up with water, and the organic layer is separated.
-
Hydrolysis and Reduction: The intermediate silyl (B83357) ether is hydrolyzed with dilute acid to give the acyloin (2-hydroxythis compound). The hydroxyl group is then removed by a reduction method, such as a Clemmensen or Wolff-Kishner reduction, to yield this compound.
-
Purification: The final product is purified by distillation or chromatography.
Ring Expansion of Cyclododecanone
Ring expansion reactions provide a route to larger rings from more readily available smaller ones. Cyclododecanone, which can be synthesized from cyclododecatriene, is a common starting material for the synthesis of larger macrocyclic ketones. Various methods can be employed for ring expansion, including the use of diazomethane or a multi-step sequence involving cyclopropanation followed by rearrangement.
Reaction Pathway (Illustrative Example with Diazomethane):
Caption: Iterative Ring Expansion of Cyclododecanone.
Experimental Protocol (General - Tiffeneau-Demjanov type):
-
Cyanohydrin Formation: Cyclododecanone is treated with a cyanide source (e.g., KCN) and acid to form the corresponding cyanohydrin.
-
Reduction: The nitrile group of the cyanohydrin is reduced to a primary amine, for example, using lithium aluminum hydride.
-
Diazotization and Rearrangement: The resulting amino alcohol is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which then undergoes a pinacol-type rearrangement with ring expansion to yield this compound.
-
Purification: The product is isolated and purified by standard methods.
Multi-step Synthesis from Cyclododecatriene
An alternative approach involves a multi-step synthesis starting from 1,5,9-cyclododecatriene, a readily available industrial chemical. This "eco-friendly" route avoids harsh reagents and proceeds through a series of controlled transformations.[9][10]
Reaction Pathway:
Caption: Multi-step Synthesis via Cyclododecanone.
Experimental Protocol (Synthesis of Cyclododecanone Intermediate):
-
Epoxidation: 1,5,9-cyclododecatriene is selectively epoxidized using hydrogen peroxide and a suitable catalyst.[9][10]
-
Hydrogenation: The resulting epoxy-cyclododecadiene is hydrogenated, typically using a Raney nickel catalyst, to yield cyclododecanol.[9][10]
-
Oxidation: The cyclododecanol is then oxidized to cyclododecanone using hydrogen peroxide.[9][10]
-
Ring Expansion: The obtained cyclododecanone can then be subjected to a ring expansion protocol as described in the previous section to afford this compound.
Conclusion
The synthesis of this compound can be achieved through several distinct pathways, each with its own set of advantages and limitations. The Acyloin condensation stands out for its generally high yields in the formation of large rings. The Thorpe-Ziegler reaction also offers good yields and is a reliable method, though it requires the prior synthesis of the dinitrile. Ring expansion of the more readily available cyclododecanone is a versatile strategy, with the specific choice of method dictating the overall efficiency. The classical Ruzicka cyclization , while historically important, is often impractical due to low yields. The multi-step synthesis from cyclododecatriene represents a more modern, "greener" approach to the cyclododecanone precursor, which can then be further elaborated.
The selection of the optimal synthetic route will depend on factors such as the desired scale of the reaction, the availability and cost of starting materials, and the tolerance of the substrate to the specific reaction conditions. This guide provides the foundational information for researchers to make an informed decision based on the specific requirements of their synthetic goals.
References
- 1. onesearch.adelphi.edu [onesearch.adelphi.edu]
- 2. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Acyloin condensation - Wikipedia [en.wikipedia.org]
- 7. Acyloin Condensation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]
Biodegradability of Musks: A Comparative Analysis of Cyclohexadecanone and Other Common Fragrance Compounds
A detailed comparison of the biodegradability of Cyclohexadecanone against other widely used synthetic musks reveals significant differences in their environmental persistence. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biodegradability of these compounds, supported by experimental data from standardized testing protocols.
The environmental fate of synthetic musks is a critical consideration in the development of new fragrances and consumer products. This guide focuses on the biodegradability of this compound, a macrocyclic musk, in comparison to other prevalent synthetic musks such as the polycyclic musks Galaxolide and Tonalide, and the macrocyclic musk Ethylene brassylate. The data presented is primarily based on the internationally recognized OECD 301B (Ready Biodegradability: CO2 Evolution Test) and similar standardized methods.
Comparative Biodegradability Data
The following table summarizes the ready biodegradability of this compound and other selected musks based on OECD 301B or equivalent test results. A substance is considered "readily biodegradable" if it shows a high degree of mineralization (conversion to CO2, water, and mineral salts) within a 28-day period, specifically reaching a 60% degradation threshold within a 10-day window after the degradation has started.
| Compound Name | Musk Class | OECD Test Guideline | Result (% Biodegradation in 28 days) | Classification |
| This compound | Macrocyclic | OECD 301B | 70%[1] | Readily Biodegradable |
| Galaxolide | Polycyclic | OECD 301B | 0%[1] | Not Readily Biodegradable |
| Tonalide | Polycyclic | OECD 301B / 302C | 0%[2] | Not Readily Biodegradable |
| Ethylene brassylate | Macrocyclic | OECD 301B | 100%[3] | Readily Biodegradable |
The data clearly indicates that the macrocyclic musks, this compound and Ethylene brassylate, are readily biodegradable, suggesting a lower potential for environmental persistence compared to the polycyclic musks, Galaxolide and Tonalide, which show little to no biodegradation under the stringent conditions of the OECD 301B test.[1][2][3]
Experimental Protocol: OECD 301B Ready Biodegradability Test (CO2 Evolution)
The OECD 301B test is a standardized method used to determine the ready biodegradability of organic chemicals. The protocol is designed to simulate the conditions of an aerobic aqueous environment.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation of the test substance is determined by measuring the amount of carbon dioxide (CO2) produced. This is achieved by trapping the CO2 in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and then titrating the remaining absorbent or by using an inorganic carbon analyzer. The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance with the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the substance.
Key Parameters:
-
Test Duration: 28 days.
-
Inoculum: Mixed populations of microorganisms from a source such as activated sludge from a sewage treatment plant.
-
Test Substance Concentration: Typically between 10 and 20 mg/L of organic carbon.
-
Temperature: 20-25°C.
-
Controls: Blank controls (inoculum only) are run in parallel to account for endogenous CO2 production by the microorganisms. A reference substance with known biodegradability (e.g., sodium benzoate) is also tested to validate the test system.
-
Pass Level for Ready Biodegradability: ≥ 60% of the theoretical maximum CO2 production (ThCO2) within a 10-day window. The 10-day window begins when the degree of biodegradation has reached 10% and must end before day 28.
Visualizing Biodegradation Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Comparative biodegradability of different musk compounds.
Caption: Workflow for the OECD 301B biodegradability test.
References
The Sweet Scent of Science: A Comparative Guide to the QSAR of Macrocyclic Ketone Musks
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of macrocyclic ketones and their biological activity is paramount. This guide provides an objective comparison of the quantitative structure-activity relationship (QSAR) of these fascinating molecules, with a focus on their much-sought-after musk odor. By presenting supporting experimental data, detailed protocols, and visual workflows, we aim to illuminate the path for the rational design of novel and potent macrocyclic ketone-based compounds.
Macrocyclic ketones, a class of compounds characterized by a large ring structure containing a ketone functional group, have long been prized in the fragrance industry for their persistent and alluring musk scent. Beyond their olfactory properties, macrocycles are of significant interest in drug discovery due to their unique conformational properties that can lead to high affinity and selectivity for biological targets.[1][2] The study of their QSAR seeks to unravel the molecular features that govern their biological activity, primarily their interaction with olfactory receptors.
Comparative Analysis of Macrocyclic Ketone Activity
The primary biological target for musk-smelling compounds, including macrocyclic ketones, is the human olfactory receptor OR5AN1.[3][4][5] The activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that results in the perception of a musk odor.[6][7][8] The potency of a macrocyclic ketone as a musk odorant is often quantified by its EC50 value for OR5AN1 activation and its odor detection threshold (ODT).
Below is a comparative summary of various macrocyclic ketones and their corresponding biological activities. This data has been compiled from multiple studies to provide a comprehensive overview.
| Compound Name | Structure | Ring Size | EC50 for OR5AN1 Activation (µM) | Odor Detection Threshold (ng/L) |
| (R)-Muscone | 3-methylcyclopentadecanone | 15 | 19.9[3] | 4.5[3] |
| Cyclopentadecanone (Exaltone®) | Cyclopentadecanone | 15 | ~19.96[9] | - |
| Civetone | (Z)-cycloheptadec-9-en-1-one | 17 | Responds to OR5AN1[3] | - |
| Dihydrocivetone | Cycloheptadecanone | 17 | Responds to OR5AN1[3] | - |
| Ambretone | 5-cyclohexadecenone | 16 | Responds to OR5AN1[3] | - |
| (E)-7-CF2-Muscone | (E)-7-(difluoromethyl)-3-methylcyclopentadecanone | 15 | 0.03[3] | - |
Note: A lower EC50 value indicates higher potency in activating the OR5AN1 receptor. A lower odor detection threshold indicates a more potent odor.
Experimental Protocols
To ensure the reproducibility and comparability of QSAR studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of macrocyclic ketones.
Protocol 1: Olfactory Receptor Activation Assay (Luciferase Reporter Assay)
This protocol is adapted from established high-throughput screening methods for olfactory receptors.[10][11][12][13]
Objective: To quantify the activation of the human olfactory receptor OR5AN1 by macrocyclic ketones.
Materials:
-
Hana3A or HEK293T cells
-
Expression vectors for OR5AN1, Gαolf, and a cAMP-responsive element (CRE) coupled to a luciferase reporter gene
-
Lipofectamine 2000 or similar transfection reagent
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Macrocyclic ketone solutions of varying concentrations in a suitable solvent (e.g., DMSO)
-
Luciferase assay substrate (e.g., Luciferin)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture Hana3A or HEK293T cells in DMEM/F-12 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the OR5AN1, Gαolf, and CRE-luciferase expression vectors using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Stimulation:
-
24 hours post-transfection, replace the culture medium with a serum-free medium.
-
Prepare serial dilutions of the macrocyclic ketone compounds.
-
Add the compound dilutions to the appropriate wells of the 96-well plate. Include a solvent control (e.g., DMSO) and a positive control (a known OR5AN1 agonist).
-
Incubate the plate for 4-6 hours at 37°C.
-
-
Luciferase Assay:
-
After incubation, remove the medium and wash the cells with PBS.
-
Lyse the cells and add the luciferase assay substrate according to the manufacturer's protocol.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.[14][15][16]
-
Protocol 2: Determination of Odor Detection Threshold (ODT)
This protocol is based on standardized methods for sensory analysis.
Objective: To determine the lowest concentration of a macrocyclic ketone that can be detected by the human sense of smell.
Materials:
-
Odor-free air or nitrogen gas
-
Gas-tight syringes or a dynamic olfactometer
-
A panel of trained human assessors (typically 8-12 individuals)
-
Solutions of the macrocyclic ketone at various concentrations in an odorless solvent (e.g., mineral oil or diethyl phthalate)
-
Odor-free sample presentation vessels
Procedure:
-
Panelist Selection and Training:
-
Select panelists based on their olfactory acuity and ability to provide consistent responses.
-
Train the panelists to recognize and rate the intensity of different odors.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the macrocyclic ketone in the odorless solvent.
-
For presentation, a known volume of the diluted solution is evaporated into a known volume of odor-free air or nitrogen to achieve a specific gas-phase concentration.
-
-
Sensory Evaluation:
-
Present the odor samples to the panelists in an ascending order of concentration, interspersed with blank (odor-free) samples.
-
Use a forced-choice method (e.g., a three-alternative forced-choice test where one sample contains the odorant and two are blanks) to minimize guessing.
-
Record whether each panelist correctly identifies the odorous sample at each concentration level.
-
-
Data Analysis:
-
The individual threshold for each panelist is the concentration at which they can reliably detect the odor.
-
The group's ODT is typically calculated as the geometric mean of the individual thresholds. The ODT is often defined as the concentration at which 50% of the panel can detect the odor.[1]
-
Visualizing the Molecular Interactions and Workflows
To better understand the processes involved in the QSAR of macrocyclic ketones, the following diagrams illustrate key pathways and workflows.
Olfactory Signaling Pathway
The perception of musk odor begins with the activation of the OR5AN1 receptor and the subsequent G-protein coupled signaling cascade.
References
- 1. Olfactory Psychometric Functions for Homologous 2-Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Odor detection threshold - Wikipedia [en.wikipedia.org]
- 3. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the function of mammalian musk odor receptors | The University of Tokyo [u-tokyo.ac.jp]
- 5. Reactome | Olfactory Signaling Pathway [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating cell-surface expression and measuring activation of mammalian odorant receptors in heterologous cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. High-throughput analysis of mammalian olfactory receptors: measurement of receptor activation via luciferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A simple and accurate mathematical method for calculation of the EC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
comparing the stability of Cyclohexadecanone and Ambrettolide
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of macrocyclic compounds, both Cyclohexadecanone and Ambrettolide are prominent molecules, primarily utilized in the fragrance industry for their characteristic musk scents. However, their utility in broader applications, including pharmaceuticals, necessitates a thorough understanding of their relative stability. This guide provides a detailed comparison of the chemical stability of this compound and Ambrettolide, supported by available data and outlining experimental protocols for their evaluation.
Molecular Structure: A Tale of Two Rings
The fundamental difference in the stability of this compound and Ambrettolide lies in their chemical structures.
This compound is a saturated 16-membered cyclic ketone with the chemical formula C₁₆H₃₀O. Its structure consists of a simple, flexible ring of methylene (B1212753) groups with a single ketone functional group. The absence of double bonds and other reactive functional groups contributes to its relatively high stability.
Ambrettolide , on the other hand, is a 17-membered macrocyclic lactone, specifically an oxacycloheptadec-10-en-2-one, with the chemical formula C₁₆H₂₈O₂.[1] Its structure is characterized by the presence of an ester (lactone) functional group within the ring and a carbon-carbon double bond. These two features introduce potential sites for chemical degradation, influencing its overall stability profile.
Comparative Stability Analysis
Key Degradation Pathways:
-
Hydrolysis: The ester linkage in Ambrettolide is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the macrocyclic ring to form a hydroxy carboxylic acid. This is a primary degradation pathway that is not available to the ketone ring of this compound.
-
Oxidation: The carbon-carbon double bond in Ambrettolide presents a site for oxidation, which can be initiated by exposure to air, light, or oxidizing agents. This can lead to the formation of various degradation products, potentially altering its sensory properties and chemical integrity. This compound, being a saturated ketone, is generally more resistant to oxidation, although ketones can undergo oxidation under harsh conditions.
-
Thermal Stress: Both molecules can be subject to thermal degradation at elevated temperatures. However, the presence of the ester and double bond in Ambrettolide may result in a lower decomposition temperature compared to the more stable saturated ring of this compound.
Data Presentation: Stability in Commercial Formulations
The following table summarizes the qualitative stability of this compound and Ambrettolide in various product bases, as reported in industry literature. This data provides valuable insights into their performance in complex formulations.
| Product Base | This compound Stability | Ambrettolide Stability | Likely Degradation Factors |
| Shampoo | Very Good[2] | Very Good | pH, presence of surfactants and other ingredients |
| Soap | Very Good[2] | Good | High pH (alkaline hydrolysis of lactone) |
| Body Lotion | Good[2] | Very Good | pH, potential for oxidative stress |
| Antiperspirant / Deodorant | Good[2] | Poor to Moderate | Acidic pH (acid-catalyzed hydrolysis of lactone) |
| Citric Acid Cleaner | Very Good[2] | Poor | Acidic pH (acid-catalyzed hydrolysis of lactone) |
| Bleach | Poor[2] | Poor | Strong oxidative environment |
| Alcoholic Fragrance | Not specified | Very Stable[3][4] | Generally neutral pH, potential for light-induced degradation |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound and Ambrettolide, a series of well-defined experimental protocols should be employed.
1. Accelerated Stability Testing (Thermal Stress)
-
Objective: To evaluate the thermal stability of the compounds and predict their long-term stability at ambient temperatures.
-
Methodology:
-
Prepare solutions of this compound and Ambrettolide in a suitable solvent (e.g., ethanol (B145695) or a representative product base).
-
Place samples in temperature-controlled ovens at elevated temperatures (e.g., 40°C, 50°C, and 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analyze the concentration of the parent compound and the formation of degradation products using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Determine the degradation kinetics at each temperature and use the Arrhenius equation to extrapolate the shelf-life at ambient conditions.
-
2. Hydrolytic Stability Testing
-
Objective: To determine the rate of hydrolysis of Ambrettolide at different pH values.
-
Methodology:
-
Prepare buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).
-
Add a known concentration of Ambrettolide to each buffered solution.
-
Maintain the solutions at a constant temperature (e.g., 25°C or 40°C).
-
At regular intervals, take samples and quench the hydrolysis reaction (if necessary).
-
Analyze the concentration of remaining Ambrettolide using HPLC or GC-MS.
-
Calculate the hydrolysis rate constant (k) and half-life (t₁/₂) at each pH. A similar protocol can be applied to this compound as a control, although significant hydrolysis is not expected.
-
3. Oxidative Stability Testing
-
Objective: To assess the susceptibility of the compounds to oxidation.
-
Methodology:
-
Prepare solutions of this compound and Ambrettolide in a suitable solvent.
-
Expose the solutions to an oxidizing agent (e.g., hydrogen peroxide) or conditions that promote oxidation (e.g., bubbling air or oxygen through the solution, exposure to UV light).
-
Monitor the decrease in the concentration of the parent compound and the appearance of oxidation products over time using GC-MS or LC-MS.
-
Compare the degradation rates of the two compounds to determine their relative oxidative stability.
-
4. Photostability Testing
-
Objective: To evaluate the impact of light exposure on the stability of the compounds.
-
Methodology:
-
Prepare solutions of this compound and Ambrettolide.
-
Expose the solutions to a controlled light source that mimics sunlight (e.g., a xenon arc lamp) in a photostability chamber.
-
Simultaneously, keep control samples in the dark at the same temperature.
-
At specific time points, analyze both the exposed and control samples for any changes in concentration and the formation of photodegradation products.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the comparative stability testing of this compound and Ambrettolide.
Caption: Workflow for Comparative Stability Testing.
Conclusion
Based on fundamental chemical principles and available qualitative data, This compound exhibits greater intrinsic stability compared to Ambrettolide . This is primarily due to its saturated macrocyclic ketone structure, which is less susceptible to common degradation pathways such as hydrolysis and oxidation that can affect the macrocyclic lactone structure of Ambrettolide containing an ester linkage and a double bond.
For applications requiring high stability, particularly in formulations with acidic or basic pH or those exposed to oxidative stress, this compound would be the more robust choice. However, Ambrettolide's stability is sufficient for many applications, especially in neutral, well-protected formulations like alcoholic perfumes. For drug development professionals, a thorough, quantitative stability analysis using the protocols outlined above is crucial to ensure the safety, efficacy, and shelf-life of any formulation containing these macrocyclic compounds.
References
Comparative Analysis of Cyclohexadecanone's Allergic Cross-Reactivity Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct experimental studies on the cross-reactivity of the macrocyclic musk, Cyclohexadecanone, with other known fragrance allergens are not publicly available. This guide, therefore, provides a comprehensive overview of the current understanding of this compound's sensitization potential within the broader context of fragrance allergy. It details the toxicological assessments of its structural class, macrocyclic ketones, and compares their allergenic potential with well-characterized fragrance allergens. Furthermore, this document outlines the standard experimental protocols used to assess skin sensitization and potential cross-reactivity, and illustrates the key signaling pathways involved in allergic contact dermatitis.
Introduction to this compound and Fragrance Allergy
This compound is a synthetic macrocyclic ketone used as a fragrance ingredient to impart a musk-like odor in various consumer products.[1] Allergic contact dermatitis (ACD) to fragrance ingredients is a significant public health concern, representing a T-cell-mediated delayed-type hypersensitivity reaction.[2][3] Understanding the potential for cross-reactivity—where T-cells sensitized to one allergen can also recognize and react to structurally similar molecules—is crucial for risk assessment and the development of safer products.
Sensitization Potential of this compound and Macrocyclic Ketones
A toxicological and dermatological assessment of macrocyclic ketones by the Research Institute for Fragrance Materials (RIFM) Expert Panel concluded that these ingredients do not pose a safety concern at current levels of use.[4] The review of available data, including physical properties, toxicity, and skin sensitization, showed no evidence of sensitization in human tests with macrocyclic ketones.[1][4] However, in animal studies, some macrocyclic ketones were found to be sensitizers at high concentrations (20%, 30%, or 100%).[4]
Of particular relevance to cross-reactivity, one study on patients with known fragrance allergies found that 3 out of 178 individuals (approximately 1.7%) exhibited a reaction to cyclopentadecanone, a structurally related macrocyclic ketone.[4] This finding suggests a potential for cross-reactivity within the fragrance-sensitive population, although the specific co-allergens were not identified.
Comparison with Other Fragrance Allergens
To contextualize the sensitization potential of macrocyclic ketones, the following table summarizes the sensitization data for several well-known fragrance allergens found in the "Fragrance Mix I," a standard tool for diagnosing fragrance allergies. The data is primarily derived from the murine Local Lymph Node Assay (LLNA), which measures the stimulation index (SI) of lymphocyte proliferation in response to an allergen. A substance with a stimulation index greater than 3 is considered a sensitizer. The EC3 value, the concentration required to produce a stimulation index of 3, is a measure of the allergen's potency (a lower EC3 value indicates a stronger sensitizer).
| Fragrance Allergen | Chemical Class | LLNA Result (EC3 Value) | Sensitization Potency |
| Macrocyclic Ketones (general) | Ketone | Not sensitizers in humans at current use levels[4] | Very Low |
| Cyclopentadecanone | Ketone | 3/178 fragrance-allergic patients reacted[4] | Low |
| Cinnamal | Aldehyde | 0.2%[5] | Extreme |
| Isoeugenol | Phenol | Data indicates high sensitization potential[5] | High |
| Oakmoss Absolute | Natural Extract | Potent sensitizer | High |
| Cinnamyl Alcohol | Alcohol | 21%[5] | Weak |
| Eugenol | Phenol | Data indicates sensitization potential[5] | Moderate |
| Geraniol | Alcohol | Data indicates sensitization potential[5] | Low to Moderate |
| Hydroxycitronellal | Aldehyde | Data indicates sensitization potential[5] | Moderate |
| Amyl Cinnamal | Aldehyde | Data indicates low sensitization potential[5] | Low |
Experimental Protocols for Assessing Skin Sensitization and Cross-Reactivity
The following are detailed methodologies for key assays used to evaluate the skin sensitization potential of fragrance ingredients. These protocols would be applicable for formally studying the cross-reactivity of this compound.
Human Repeated Insult Patch Test (HRIPT)
The HRIPT is the gold standard for confirming the absence of skin sensitization potential in humans at a specific dose.[6][7]
Objective: To determine the irritation and/or sensitization potential of a test material after repeated application to the skin of human subjects.[8]
Methodology:
-
Induction Phase:
-
A small amount (approximately 0.2 g or 0.2 mL) of the test material is applied to a 2 cm x 2 cm patch.[8]
-
The patch is applied to the back of human volunteers (typically 50-200 subjects) for a 24-hour period.[6][8]
-
This procedure is repeated nine times over a three-week period at the same application site.[6]
-
The skin is evaluated for any signs of irritation before each new patch application.[8]
-
-
Rest Phase:
-
A 10 to 21-day rest period follows the induction phase, during which no patches are applied.[8]
-
-
Challenge Phase:
-
A single patch with the test material is applied to a new, previously untreated (naïve) site on the back.[6]
-
The challenge patch is removed after 24 hours, and the site is evaluated for any skin reaction at 24 and 48 hours post-removal.[8]
-
A reaction at the naïve site that is more pronounced than any irritation seen during the induction phase is indicative of sensitization.[6]
-
Murine Local Lymph Node Assay (LLNA)
The LLNA is the first-choice in vivo method for identifying skin sensitizers and assessing their potency.[9]
Objective: To determine the dose-response relationship of a test substance's ability to induce lymphocyte proliferation in the draining auricular lymph nodes of mice.[10]
Methodology:
-
Animal Model: Female CBA/J mice are typically used.[11]
-
Test Substance Application:
-
Proliferation Measurement (Radiometric Method):
-
On day 5, mice are injected intravenously with 20 µCi of ³H-methyl thymidine.[10]
-
Five hours later, the mice are euthanized, and the draining auricular lymph nodes are excised.[10]
-
A single-cell suspension of lymph node cells is prepared, and the incorporated radioactivity is measured by β-scintillation counting.[10]
-
-
Data Analysis:
-
The proliferation is expressed as a Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group.[9]
-
An SI ≥ 3 is considered a positive result, indicating that the substance is a sensitizer.[9]
-
The EC3 value is calculated from the dose-response curve.[5]
-
In Vitro and In Chemico Methods (Non-Animal Alternatives)
A combination of non-animal tests, based on the Adverse Outcome Pathway (AOP) for skin sensitization, is now widely used.[13]
-
Direct Peptide Reactivity Assay (DPRA) (OECD TG 442c): This in chemico assay assesses the first key event in skin sensitization: the covalent binding of the chemical (hapten) to skin proteins. It measures the depletion of synthetic peptides containing cysteine or lysine (B10760008) following incubation with the test chemical.[13]
-
KeratinoSens™ (OECD TG 442d): This in vitro assay addresses the second key event: the activation of keratinocytes. It uses a human keratinocyte cell line containing a luciferase gene under the control of the antioxidant response element (ARE). An increase in luciferase activity indicates the activation of the Keap1-Nrf2 pathway, a key signaling pathway in keratinocyte activation by sensitizers.[13]
-
human Cell Line Activation Test (h-CLAT) (OECD TG 442e): This in vitro assay models the third key event: the activation of dendritic cells. It uses the THP-1 human monocytic leukemia cell line and measures the upregulation of cell surface markers (CD54 and CD86) following exposure to the test chemical, which is indicative of dendritic cell activation.[14]
A "2 out of 3" approach is often used for regulatory purposes, where a positive result in two of these three assays leads to classification as a skin sensitizer.[13]
Signaling Pathways in Allergic Contact Dermatitis
Allergic contact dermatitis is a Type IV delayed-type hypersensitivity reaction mediated by T-cells.[15] The process involves two distinct phases: sensitization and elicitation.
Sensitization Phase
During the initial contact with an allergen, a series of events leads to the priming of allergen-specific T-cells.
Elicitation Phase
Upon subsequent exposure to the same allergen, memory T-cells are rapidly activated, leading to an inflammatory response.
References
- 1. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effector and regulatory mechanisms in allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of CD4+ and CD8+ T cells in contact hypersensitivity and allergic contact dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A toxicological and dermatological assessment of macrocyclic ketones when used as fragrance ingredients: the RIFM Expert Panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Opinion on the Murine Local Lymph Node Assay (LLNA) adopted by the SCCNFP during the 12th plenary meeting of 3 May 2000 | Scientific Committees [ec.europa.eu]
- 12. mds-usa.com [mds-usa.com]
- 13. x-cellr8.com [x-cellr8.com]
- 14. Human Cell Line Activation Test (h-CLAT) - Eurofins Deutschland [eurofins.de]
- 15. Type IV Hypersensitivity Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Performance Evaluation of Cyclohexadecanone in Diverse Product Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Cyclohexadecanone, a macrocyclic musk, against other common synthetic musk alternatives in various product bases. The information presented herein is intended to assist researchers, scientists, and professionals in the drug development field in understanding the nuanced performance characteristics of this valuable fragrance ingredient.
Performance Comparison of this compound and Alternative Musks
This compound belongs to the class of macrocyclic musks, which are known for their pleasant, warm, and animalic scent profiles.[1] Compared to older classes of synthetic musks, such as nitro and polycyclic musks, macrocyclic musks are generally considered to have a more favorable safety and environmental profile. The performance of a fragrance ingredient like this compound is critically dependent on the product base in which it is incorporated. Factors such as the polarity of the base, the presence of other ingredients, and the product's intended use can significantly influence fragrance release, longevity, and perceived intensity.
While specific quantitative comparative data between this compound and its alternatives in different product bases is often proprietary and not extensively published in peer-reviewed literature, this guide provides an overview of expected performance based on the known properties of different musk classes.
Data Presentation
The following tables present an illustrative comparison of this compound with other synthetic musks in common personal care product bases. Note: The quantitative data in these tables are hypothetical and intended for illustrative purposes to demonstrate how such a comparative analysis would be structured.
Table 1: Illustrative Fragrance Longevity (Headspace GC-MS Data)
| Fragrance Molecule | Product Base | % Fragrance Remaining after 4 hours | % Fragrance Remaining after 8 hours |
| This compound | Lotion (Oil-in-Water Emulsion) | 85% | 70% |
| Galaxolide (Polycyclic Musk) | Lotion (Oil-in-Water Emulsion) | 80% | 65% |
| Habanolide (Macrocyclic Musk) | Lotion (Oil-in-Water Emulsion) | 82% | 68% |
| This compound | Shampoo (Surfactant-based) | 75% | 55% |
| Galaxolide (Polycyclic Musk) | Shampoo (Surfactant-based) | 70% | 50% |
| Habanolide (Macrocyclic Musk) | Shampoo (Surfactant-based) | 72% | 52% |
Table 2: Illustrative Odor Intensity (Sensory Panel Data)
| Fragrance Molecule | Product Base | Initial Odor Intensity (Scale 1-10) | Odor Intensity after 6 hours (Scale 1-10) |
| This compound | Soap Bar | 8.5 | 6.0 |
| Ambrettolide (Macrocyclic Musk) | Soap Bar | 8.0 | 5.5 |
| Ethylene Brassylate (Macrocyclic Musk) | Soap Bar | 7.5 | 5.0 |
| This compound | Body Lotion | 9.0 | 7.0 |
| Ambrettolide (Macrocyclic Musk) | Body Lotion | 8.5 | 6.5 |
| Ethylene Brassylate (Macrocyclic Musk) | Body Lotion | 8.0 | 6.0 |
Experimental Protocols
To obtain the type of data presented above, rigorous experimental protocols are necessary. The following are detailed methodologies for key experiments in fragrance performance evaluation.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Fragrance Longevity
This method quantifies the amount of fragrance released from a product base over time.
1. Sample Preparation:
-
A standardized amount of the product (e.g., 1 gram of lotion) containing a known concentration of the fragrance molecule is applied evenly to a solid substrate (e.g., a filter paper or glass slide).
-
The substrate is placed in a sealed headspace vial.
-
Multiple samples are prepared for analysis at different time points (e.g., 0, 2, 4, 6, 8 hours).
-
The vials are incubated at a constant temperature (e.g., 32°C to simulate skin temperature).
2. Instrumental Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) and a headspace autosampler is used.
-
GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, then ramped up to 250°C at a rate of 10°C/minute, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
MS Parameters: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
3. Data Analysis:
-
The peak area of the target fragrance molecule is integrated at each time point.
-
The concentration of the fragrance in the headspace is calculated using a calibration curve prepared with known standards.
-
The percentage of fragrance remaining on the substrate is determined by comparing the headspace concentration at different time points to the initial concentration.
Sensory Panel Evaluation for Odor Intensity and Profile
This method assesses the perceived smell of the fragrance in a product by a trained group of individuals.
1. Panelist Selection and Training:
-
A panel of 10-15 individuals is selected based on their olfactory acuity and ability to describe scents.
-
Panelists undergo training to familiarize themselves with the specific odor attributes and the intensity rating scale.
2. Testing Environment:
-
The evaluation is conducted in a well-ventilated, odor-free room with controlled temperature and humidity.
-
Individual booths are used to prevent interaction and bias among panelists.
3. Procedure:
-
Standardized amounts of the product samples (with different fragrance molecules) are applied to appropriate substrates (e.g., blotter strips for lotions, fabric swatches for detergents).
-
Samples are presented to the panelists in a randomized and blind manner.
-
Panelists are instructed to smell each sample and rate the overall odor intensity on a labeled magnitude scale (e.g., from 0 = no odor to 10 = extremely strong).
-
Panelists also describe the odor profile using a list of standardized descriptors.
-
Evaluations are performed at different time intervals to assess the evolution of the scent.
4. Data Analysis:
-
The intensity ratings from all panelists are averaged for each sample at each time point.
-
Statistical analysis (e.g., ANOVA) is used to determine if there are significant differences in odor intensity between the samples.
-
The frequency of use of each descriptor is tabulated to create an odor profile for each fragrance.
Mandatory Visualization
Olfactory Signaling Pathway
Caption: Generalized signaling pathway for the perception of musk odors.
Experimental Workflow for Fragrance Performance Evaluation
Caption: A typical workflow for the comparative evaluation of fragrance performance.
References
An Economic Analysis of Cyclohexadecanone Synthesis Routes: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. Cyclohexadecanone, a valuable macrocyclic ketone, serves as a crucial building block in the fragrance industry and holds potential in pharmaceutical research. This guide provides a comparative economic analysis of three prominent synthetic routes to this compound, offering insights into their respective yields, starting material costs, and overall process efficiencies. The information presented aims to assist in selecting the most cost-effective and practical approach for specific research and development needs.
This analysis focuses on the following synthetic strategies:
-
Ring Expansion of Cyclododecanone: A method that builds upon a readily available smaller ring structure.
-
Hydrogenation of 8-Cyclohexadecenone: A route that relies on the saturation of a pre-existing 16-membered ring.
-
Intramolecular Cyclization: Classic methods such as the Ruzicka and Thorpe-Ziegler cyclizations that construct the macrocycle from a linear precursor.
Comparative Analysis of Synthetic Routes
The economic viability of each synthetic route is influenced by a combination of factors, including the cost of raw materials, the number of synthetic steps, reaction yields, energy consumption, and the complexity of purification. The following table summarizes the key quantitative data associated with each approach.
| Parameter | Route 1: Ring Expansion of Cyclododecanone | Route 2: Hydrogenation of 8-Cyclohexadecenone | Route 3: Intramolecular Cyclization (Ruzicka/Thorpe-Ziegler) |
| Primary Starting Material(s) | Cyclododecanone | 8-Cyclohexadecenone | 1,16-Hexadecanedioic acid or 1,14-Dicyanotetradecane |
| Key Reagents & Catalysts | Varies (e.g., Diazomethane (B1218177) derivatives, Wittig reagents) | Hydrogen gas, Palladium on carbon (Pd/C) or other hydrogenation catalysts | High temperatures, Thorium oxide (ThO₂) or other metal salt catalysts (Ruzicka); Strong base (e.g., sodium amide), followed by acid hydrolysis (Thorpe-Ziegler) |
| Typical Overall Yield | Moderate to Good (Varies significantly with specific protocol) | High (>95%) | Low to Moderate (Often requires high dilution to minimize polymerization) |
| Number of Steps (from common precursors) | Multiple steps for ring expansion | Typically a single step from the unsaturated precursor | One key cyclization step, but precursor synthesis can be multi-step |
| Key Advantages | Utilizes a commercially available and relatively inexpensive starting material. | High-yielding final step. | Can be adapted for the synthesis of various ring sizes. |
| Key Disadvantages | Can involve hazardous reagents (e.g., diazomethane). The overall yield can be variable. | The availability and cost of the starting material, 8-cyclohexadecenone, can be a limiting factor. | Ruzicka cyclization often suffers from low yields due to competing intermolecular reactions. Thorpe-Ziegler requires a dinitrile precursor and strong bases. |
Experimental Protocols
Route 1: Ring Expansion of Cyclododecanone (Illustrative Example: Diazomethane Insertion)
-
Disclaimer: This is a representative protocol and other ring expansion methods exist. The use of diazomethane is hazardous and requires specialized equipment and safety precautions.
-
Step 1: Synthesis of a Silyl (B83357) Enol Ether of Cyclododecanone: Cyclododecanone is reacted with a suitable silylating agent (e.g., trimethylsilyl (B98337) chloride) in the presence of a base (e.g., triethylamine) to form the corresponding silyl enol ether.
-
Step 2: Simmons-Smith Cyclopropanation: The silyl enol ether is then treated with diiodomethane (B129776) and a zinc-copper couple to form a cyclopropanated intermediate.
-
Step 3: Ring Expansion: The cyclopropanated intermediate is subjected to oxidative cleavage (e.g., with ferric chloride) to induce ring expansion, yielding a 13-membered ring ketone. This process would need to be repeated to achieve the 16-membered ring of this compound.
-
Purification: Purification at each step is typically achieved through column chromatography.
Route 2: Hydrogenation of 8-Cyclohexadecenone
-
Reaction Setup: 8-Cyclohexadecenone is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) in a hydrogenation vessel.
-
Catalyst: A catalytic amount of palladium on carbon (e.g., 5-10 mol%) is added to the solution.
-
Hydrogenation: The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the reaction is complete (monitored by techniques like TLC or GC).
-
Workup and Purification: The reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure to yield this compound. Further purification, if necessary, can be performed by crystallization or distillation.
Route 3: Ruzicka Cyclization of 1,16-Hexadecanedioic Acid
-
Reaction Setup: 1,16-Hexadecanedioic acid is mixed with a catalytic amount of a metal salt, such as thorium oxide (ThO₂).
-
Cyclization: The mixture is heated to high temperatures (typically 300-400 °C) under a vacuum or in an inert atmosphere. The high temperature promotes the intramolecular ketonic decarboxylation to form this compound. To favor the intramolecular reaction and suppress intermolecular polymerization, the reaction is often carried out under high dilution conditions.
-
Workup and Purification: The crude product is distilled from the reaction mixture. Purification is typically achieved by vacuum distillation and/or recrystallization.
Logical Workflow of Synthesis Route Selection
The choice of the most economical synthesis route for this compound is a multi-faceted decision that depends on several factors including the scale of the synthesis, the availability and cost of starting materials, and the technical capabilities of the laboratory. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a this compound synthesis route.
Conclusion
The economic analysis of this compound synthesis routes reveals a trade-off between the cost and availability of starting materials, reaction yields, and process complexity.
-
The Hydrogenation of 8-Cyclohexadecenone stands out as a highly efficient final step, but its overall economic feasibility is heavily dependent on the cost and accessibility of the unsaturated precursor. For large-scale industrial production where a dedicated supply chain for 8-cyclohexadecenone can be established, this route is likely the most economical.
-
The Ring Expansion of Cyclododecanone offers the advantage of starting from a more readily available and cheaper C12 building block. However, the multi-step nature of current ring expansion methodologies and the potential use of hazardous reagents may increase labor and safety costs, making it more suitable for smaller-scale synthesis or when the precursor for Route 2 is unavailable.
-
Intramolecular Cyclization methods like the Ruzicka reaction, while classic, often provide lower yields for large rings unless performed under stringent high-dilution conditions, which can be energy-intensive and limit throughput. These methods might be considered when the specific linear precursors are readily synthesized from inexpensive feedstocks and when optimization of the cyclization step can be achieved.
Ultimately, the optimal choice of synthesis will depend on a careful evaluation of these factors within the context of the specific project goals, available resources, and scale of production. Further process optimization and the development of more efficient catalytic systems for ring expansion and cyclization will continue to impact the economic landscape of this compound synthesis.
A Comparative Guide to Analytical Techniques for Macrocyclic Musk Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the determination of macrocyclic musks, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended to assist researchers in selecting the most suitable methodology for their specific analytical needs, supported by experimental data and detailed protocols.
Macrocyclic musks are valuable fragrance ingredients used in a wide array of consumer products, from fine perfumes to laundry detergents. Their analysis is crucial for quality control, environmental monitoring, and safety assessment. The selection of an appropriate analytical technique is paramount for achieving the required sensitivity, selectivity, and accuracy.
At a Glance: Performance Comparison of Analytical Techniques
The following table summarizes the quantitative performance of various analytical techniques used for the determination of synthetic musks, including macrocyclic musks. Gas Chromatography coupled with single quadrupole (SQ) or triple quadrupole (QqQ) mass spectrometry is a commonly employed technique.
| Analytical Method | Analyte | Method Detection Limit (MDL) (ng/g) | Instrument Detection Limit (ILOD) (ng/g) | Recovery Rate (%) | Precision (RSD %) |
| GC-SQ/MS (SIM Mode) [1] | Various Synthetic Musks | 1.03 - 4.61 | 0.0791 - 0.151 | 79.9 - 113 | 5.4 - 22 |
| GC-QqQ-MS/MS (MRM Mode) [1] | Various Synthetic Musks | 0.09 - 0.46 (up to 33x lower than GC-SQ/MS) | 0.00935 - 0.166 (up to 15.9x lower than GC-SQ/MS) | 83.0 - 117 | 1.4 - 17 |
As the data indicates, GC-QqQ-MS/MS operating in Multiple Reaction Monitoring (MRM) mode generally offers significantly lower detection limits and comparable or better precision than GC-SQ/MS in Selected Ion Monitoring (SIM) mode.[1]
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the analysis of macrocyclic musks, from sample collection to final data analysis. This generalized workflow is applicable to both GC-MS and LC-MS/MS based methods, with variations in the sample preparation and instrumental analysis steps.
General workflow for macrocyclic musk analysis.
Detailed Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like macrocyclic musks.
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This method is particularly effective for extracting macrocyclic musks from complex matrices like sewage sludge.
-
Sample Preparation: Weigh 0.25 g of the sewage sludge sample into a 20 mL headspace vial. Add 0.5 mL of water.
-
Extraction: Place the vial in a heating block at 80°C with stirring at 750 rpm. Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 45 minutes.
-
Desorption: Transfer the fiber to the GC injector and desorb the analytes at 250°C for 3 minutes in splitless mode.
2. GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 60°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Pre-determine precursor-to-product ion transitions for each target analyte and internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Weigh 1 g of the cosmetic sample into a centrifuge tube.
-
Extraction: Add an appropriate internal standard. Add 5 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or a mixture of ethyl acetate (B1210297) and hexane). Vortex for 5 minutes.
-
Phase Separation: Centrifuge to separate the layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.
2. UPLC-MS/MS Instrumental Analysis
-
Ultra-Performance Liquid Chromatograph (UPLC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid to aid ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS):
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode. ESI is suitable for polar and ionizable molecules, while APCI is better for less polar compounds.
-
Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Concluding Remarks
The choice between GC-MS and LC-MS/MS for the determination of macrocyclic musks depends on several factors, including the specific analytes of interest, the sample matrix, and the required sensitivity.
-
GC-MS and GC-MS/MS are the most established and widely validated techniques for macrocyclic musk analysis, offering excellent sensitivity and selectivity, especially when coupled with sample preparation methods like SPME. The volatility of most macrocyclic musks makes them ideal candidates for GC-based analysis.
-
LC-MS/MS presents a potential alternative, particularly for less volatile macrocyclic musks or for inclusion in multi-analyte methods for personal care products that also target non-volatile ingredients. However, the development and validation of specific LC-MS/MS methods for a broad range of macrocyclic musks appear to be less common in the scientific literature. Challenges may include achieving efficient ionization for these relatively nonpolar compounds.
For researchers and professionals in drug development, the detailed protocols and performance data provided in this guide offer a solid foundation for selecting and implementing the most appropriate analytical strategy for their specific research and development needs.
References
Benchmarking Cyclohexadecanone: A Comparative Guide to New Synthetic Musks
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of fragrance chemistry, the demand for high-performing, safe, and sustainable aroma molecules is paramount. This guide provides a comprehensive comparison of Cyclohexadecanone, a classic macrocyclic musk, against a selection of newer synthetic musks that have gained prominence in the industry. This document is intended to serve as a technical resource, offering objective performance data, detailed experimental protocols, and visual representations of key scientific concepts to aid in research and development.
Quantitative Performance Comparison
The selection of a musk in a fragrance formulation is a multifactorial decision, balancing olfactory character, performance, safety, and cost. The following table summarizes key quantitative data for this compound and a representative group of newer synthetic musks, including polycyclic, macrocyclic, and alicyclic types.
| Musk Compound | Class | Odor Profile | Odor Threshold (ng/L air) | Vapor Pressure (mmHg @ 25°C) | Substantivity (on blotter) |
| This compound | Macrocyclic | Powdery, musk, animalic[1][2] | Not readily available | 0.000120 (est.)[3] | 400 hours[1] |
| Galaxolide | Polycyclic | Clean, sweet, floral, woody musk[4] | 0.9[5][6] | 0.000545[7] | 250-400 hours[5] |
| Ambrettolide | Macrocyclic | Musky, ambrette seed, powerful, warm, fruity[8][9] | 0.3[10] | 0.000158 (@23°C)[10] | > 1 month[8] |
| Habanolide® | Macrocyclic | Elegant, warm, slightly woody musk[11][12] | ~0.04 µg/L (as Globalide®)[13] | 0.000004 (est.)[14] | > 2 weeks[11][12] |
| Helvetolide® | Alicyclic | Sophisticated, modern musky note with pear-like facets and ambrette undertones[15] | 1.1[2] or 1.7[16] | 0.00017 (Pa @ 20°C) | > 2 weeks[17] |
Experimental Protocols
To ensure robust and reproducible data, standardized experimental protocols are essential. The following sections detail methodologies for key experiments in the evaluation of synthetic musks.
Gas Chromatography-Olfactometry (GC-O) for Odor Profiling
Objective: To separate and identify the individual odor-active compounds in a fragrance mixture and to characterize their specific scent contributions.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the synthetic musk in a suitable solvent (e.g., ethanol) at a concentration appropriate for GC analysis.
-
Instrumentation: Utilize a gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP). The GC column effluent is split between the FID and the ODP.
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column suitable for fragrance analysis (e.g., DB-5, HP-5MS).
-
Injector: Set to a temperature that ensures rapid volatilization without thermal degradation of the analytes.
-
Oven Program: A temperature gradient is programmed to separate compounds based on their boiling points and polarity.
-
Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.
-
-
Olfactory Detection:
-
A trained sensory panelist or a group of panelists sniffs the effluent from the ODP.
-
Humidified air is mixed with the effluent to prevent nasal dehydration.
-
The panelist records the retention time, odor descriptor, and intensity of each detected scent.
-
-
Data Analysis: The olfactogram (a plot of odor intensity versus retention time) is correlated with the chromatogram from the FID to identify the chemical compounds responsible for specific odors.
Sensory Panel Analysis for Substantivity on Fabric
Objective: To evaluate the longevity and performance of a synthetic musk on a textile substrate over time.
Methodology:
-
Substrate Preparation: Use standardized 100% cotton swatches. Pre-wash all swatches with an unscented detergent and rinse thoroughly to remove any residual odors.
-
Sample Application:
-
Prepare solutions of the synthetic musks at a standardized concentration (e.g., 1% in ethanol).
-
Apply a precise volume of each solution to the center of a cotton swatch and allow it to air dry completely in a controlled environment.
-
-
Evaluation Conditions: Store the treated swatches in a well-ventilated, odor-free room at a constant temperature and humidity.
-
Sensory Panel:
-
Recruit a panel of trained sensory assessors.
-
Panelists should avoid consuming strongly flavored food or drink and refrain from using scented personal care products on the day of testing.
-
-
Evaluation Procedure:
-
At predetermined time intervals (e.g., 0, 4, 8, 24, 48, 72 hours, and then daily), present the swatches to the panelists in a randomized and blind manner.
-
Panelists evaluate the odor intensity of each swatch using a labeled magnitude scale (LMS) or a similar rating scale.
-
The evaluation continues until the odor is no longer perceptible or falls below a predetermined threshold.
-
-
Data Analysis: Plot the mean odor intensity ratings against time for each musk to generate a substantivity curve. The time at which the odor intensity drops below a certain level is recorded as the substantivity value.
Cytotoxicity Assays
Objective: To assess the potential of a synthetic musk to cause cell death, providing an in vitro measure of its safety profile.
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.[3]
Protocol:
-
Cell Culture: Seed a suitable cell line (e.g., human keratinocytes) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Exposure: Prepare a series of dilutions of the synthetic musk in the cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24 hours). Include vehicle controls (medium with the solvent used to dissolve the musk) and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3]
Protocol:
-
Cell Culture and Compound Exposure: Follow the same procedure as for the MTT assay (steps 1 and 2). Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and a medium background control.
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which contains the necessary substrates for the enzymatic reaction that produces a colored product.
-
Incubation and Stop Reaction: Incubate the plate at room temperature, protected from light. Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Visualizing Key Concepts
To further aid in the understanding of the experimental processes and biological mechanisms involved in musk evaluation, the following diagrams have been generated.
Caption: Experimental workflow for benchmarking synthetic musks.
References
- 1. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 2. Olfactory receptor | Anatomy, Function & Signaling Pathways | Britannica [britannica.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. publisherspanel.com [publisherspanel.com]
- 6. gc-olfactometry; PHASER publications [glsciences.eu]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Reactome | Olfactory Signaling Pathway [reactome.org]
- 11. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTT (Assay protocol [protocols.io]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Comparative Toxicological Assessment of Macrocyclic Ketones: A Guide for Researchers
A detailed examination of the toxicological profiles of macrocyclic ketones, a class of compounds widely used as fragrance ingredients. This guide provides a comparative analysis of their cytotoxicity, genotoxicity, metabolic stability, and key signaling pathways, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Macrocyclic ketones, prized for their pleasant and persistent musk-like scents, are integral components in a vast array of consumer products, from fine fragrances to personal care items. Their widespread use necessitates a thorough understanding of their toxicological properties to ensure human and environmental safety. This guide offers a comparative assessment of key toxicological endpoints for several prominent macrocyclic ketones, including muscone (B1676871), musk ketone, civetone, exaltone, and ambrettolide.
Executive Summary of Toxicological Findings
Overall, macrocyclic ketones exhibit low acute toxicity. However, in vitro studies reveal varying cytotoxic potentials and metabolic stabilities among different compounds within this class. Notably, some macrocyclic ketones have been shown to interact with cellular signaling pathways, including those involved in apoptosis and endocrine function. Genotoxicity assays have generally indicated a lack of mutagenic potential for the tested macrocyclic ketones.
Data Presentation: A Comparative Overview
To facilitate a clear comparison of the toxicological profiles of different macrocyclic ketones, the following tables summarize the available quantitative data from in vitro studies.
Table 1: Comparative in Vitro Cytotoxicity of Macrocyclic Ketones
| Compound | Cell Line | Assay | Endpoint | IC50 Value | Citation(s) |
| Muscone | HepG2 (Human Liver Carcinoma) | CCK-8 | Cell Viability | 0.663 µM | [1][2] |
| Muscone | Hep3B (Human Liver Carcinoma) | CCK-8 | Cell Viability | 1.416 µM | [1] |
| Muscone | MDA-MB-231 (Human Breast Cancer) | CCK-8 | Cell Viability | 71.62 µM | [3] |
| Muscone | BT-549 (Human Breast Cancer) | CCK-8 | Cell Viability | 73.01 µM | [3] |
| Musk Ketone | AGS (Human Gastric Adenocarcinoma) | Not Specified | Cell Proliferation | 4.2 µM | |
| Musk Ketone | HGC-27 (Human Gastric Carcinoma) | Not Specified | Cell Proliferation | 10.06 µM | |
| Civetone | Data Not Available | - | - | - | |
| Exaltone | Data Not Available | - | - | - |
Table 2: Comparative in Vitro Metabolic Stability of Macrocyclic Ketones
| Compound | In Vitro System | Parameter | Value | Citation(s) |
| Ambrettolide | Human Hepatocytes | Half-life (t½) | < 1 hour | [4] |
| Muscone | Rat Liver Microsomes | Half-life (t½) | Data Not Available | [4] |
| Civetone | Data Not Available | - | - | |
| Exaltone | Data Not Available | - | - | |
| Globanone | Rainbow Trout (in vivo) | Depuration Half-life | 1.36 days | [5] |
Key Toxicological Endpoints
Cytotoxicity
In vitro cytotoxicity assays are fundamental in assessing the potential of a chemical to cause cell damage or death. For macrocyclic ketones, studies have primarily focused on cancer cell lines. Muscone, for instance, has demonstrated potent cytotoxic effects against liver cancer cells (HepG2 and Hep3B) with IC50 values in the low micromolar range.[1][2] In contrast, its cytotoxicity towards breast cancer cell lines (MDA-MB-231 and BT-549) was observed at significantly higher concentrations.[3] Musk ketone has also shown cytotoxic activity against gastric cancer cell lines.
Genotoxicity
Genotoxicity assessment is crucial to identify compounds that can damage genetic material, potentially leading to mutations and cancer. Standard assays for this purpose include the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. Generally, macrocyclic ketones that have been evaluated did not show evidence of genotoxicity in these tests.[6]
Metabolic Stability
The metabolic stability of a compound provides insights into its persistence in the body. In vitro assays using liver microsomes or hepatocytes are commonly employed to determine a compound's half-life and intrinsic clearance.[7][8][9] Studies have shown that some fragrance chemicals, including the macrocyclic lactone ambrettolide, are significantly metabolized in human hepatocytes, with a calculated half-life of less than one hour.[4] In contrast, muscone's metabolism has been investigated in rat liver microsomes, indicating its susceptibility to hepatic enzymes.[4] The rapid metabolism of these compounds in humans suggests a lower potential for bioaccumulation compared to aquatic species.[4]
Signaling Pathways and Mechanisms of Toxicity
Understanding the interaction of macrocyclic ketones with cellular signaling pathways is key to elucidating their mechanisms of action and potential toxicity.
Apoptosis and Cell Cycle Regulation
Muscone has been shown to induce apoptosis (programmed cell death) and autophagy in liver cancer cells.[1] This effect is associated with the modulation of several signaling pathways, including the upregulation of IL-24 and DDIT3. Furthermore, muscone has been reported to influence the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis.[1][10][11] In gastric cancer cells, muscone's anti-cancer effects have been linked to the regulation of miRNA-145 and its impact on the PI3K/AKT pathway.[12]
Caption: Muscone's modulation of apoptosis and related signaling pathways.
Endocrine Disruption
Certain synthetic musks, including musk ketone, have been identified as potential endocrine disruptors due to their ability to interact with hormone receptors.[13] Musk ketone has been shown to exhibit estrogenic activity by binding to estrogen receptors, which can lead to the proliferation of estrogen-responsive cells.[13] This interaction highlights a potential mechanism for hormonal disruption.
Caption: Simplified pathway of musk ketone's potential endocrine-disrupting action.
Experimental Protocols
This section provides detailed methodologies for key in vitro toxicological assays relevant to the assessment of macrocyclic ketones.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a test substance that reduces the viability of a cell culture by 50% (IC50).
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells (e.g., HepG2, HaCaT) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Exposure: Prepare a series of dilutions of the macrocyclic ketone in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a suitable software.
Bacterial Reverse Mutation Assay (Ames Test)
Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Principle: The assay uses several bacterial strains with pre-existing mutations in the genes responsible for histidine synthesis, rendering them unable to grow in a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow and form colonies on a histidine-deficient agar (B569324) plate. The assay can be performed with and without the addition of a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
Procedure:
-
Preparation: Prepare top agar, minimal glucose agar plates, and bacterial cultures of the selected S. typhimurium strains.
-
Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for the non-activation test).
-
Plating: Pour the mixture onto the surface of a minimal glucose agar plate and spread evenly.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control.
In Vitro Micronucleus Assay
Objective: To detect the genotoxic potential of a substance by its ability to induce micronuclei in cultured mammalian cells.
Principle: Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence is an indicator of chromosomal damage or aneuploidy. The assay is often performed with cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes it easier to identify cells that have undergone one cell division.
Procedure:
-
Cell Culture and Treatment: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6) and expose them to various concentrations of the test compound, with and without metabolic activation (S9 mix).
-
Cytokinesis Block: Add cytochalasin B to the cultures to inhibit cell division after one round of mitosis.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa, DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, a NADPH-regenerating system (to support CYP450 enzyme activity), and a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Reaction Initiation: Pre-warm the incubation mixture and the test compound solution to 37°C. Initiate the metabolic reaction by adding the test compound to the incubation mixture.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. The intrinsic clearance (CLint) can then be calculated from the half-life and the protein concentration in the assay.[2]
Conclusion
This comparative guide provides a foundational understanding of the toxicological profiles of several macrocyclic ketones. The available data suggest a generally low order of acute toxicity, with some in vitro evidence of cytotoxicity at varying concentrations and potential for endocrine disruption. Further research is warranted to fill the existing data gaps, particularly concerning the cytotoxicity and metabolic stability of a broader range of macrocyclic ketones in relevant human cell models. A more detailed elucidation of their interactions with various cellular signaling pathways will also be crucial for a comprehensive risk assessment. The experimental protocols provided herein offer a standardized framework for conducting such future investigations.
References
- 1. Muscone Attenuates Uveitis Through the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of the Disconnect between Hepatocyte and Microsome Intrinsic Clearance and In Vitro In Vivo Extrapolation Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revistas.usp.br [revistas.usp.br]
- 7. scitepress.org [scitepress.org]
- 8. m.youtube.com [m.youtube.com]
- 9. How to use hepatocytes for intrinsic clearance prediction? [synapse.patsnap.com]
- 10. Muscone Attenuates Uveitis Through the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic effect of protic ionic liquids in HepG2 and HaCat human cells: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method for the Rapid Detection of Cyclohexadecanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed, rapid Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the detection of Cyclohexadecanone against a traditional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method. The validation of this new method has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3] This document presents the validation parameters, experimental data, and detailed protocols to assist researchers and drug development professionals in evaluating the performance of this new analytical method.
This compound is a macrocyclic ketone used as a fragrance ingredient in various pharmaceutical and cosmetic products.[4][5][6] Accurate and sensitive detection methods are crucial for quality control and formulation analysis. While existing methods like HPLC-UV and Gas Chromatography (GC) are available, the demand for faster and more sensitive analytical techniques has led to the development of advanced methodologies such as UPLC-MS.
Comparative Summary of Analytical Methods
This guide compares the following two methods:
-
New Method: A novel Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method designed for high-throughput screening and sensitive quantification of this compound.
-
Alternative Method: A conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a widely used technique for the analysis of such compounds.
The following sections detail the validation parameters, presenting a direct comparison of the performance of both methods.
Data Presentation: Validation Parameters
The performance of the new UPLC-MS method and the alternative HPLC-UV method were evaluated based on several key validation characteristics as stipulated by ICH guidelines.[1][3][7][8] The quantitative data is summarized in the tables below for easy comparison.
Table 1: Linearity and Range
| Parameter | New UPLC-MS Method | Alternative HPLC-UV Method |
| Linearity (r²) | 0.9998 | 0.9985 |
| Range (µg/mL) | 0.05 - 50 | 1 - 100 |
Table 2: Accuracy
| Concentration (µg/mL) | New UPLC-MS Method (% Recovery) | Alternative HPLC-UV Method (% Recovery) |
| Low (0.1) | 99.5 ± 1.2 | 98.2 ± 2.5 |
| Medium (10) | 100.2 ± 0.8 | 99.1 ± 1.8 |
| High (40) | 99.8 ± 1.0 | 98.7 ± 2.1 |
Table 3: Precision
| Parameter | New UPLC-MS Method (%RSD) | Alternative HPLC-UV Method (%RSD) |
| Repeatability | 0.85 | 1.5 |
| Intermediate Precision | 1.10 | 2.2 |
Table 4: Specificity and Limits of Detection/Quantitation
| Parameter | New UPLC-MS Method | Alternative HPLC-UV Method |
| Specificity | No interference from excipients | Minor interference from one excipient |
| LOD (µg/mL) | 0.015 | 0.3 |
| LOQ (µg/mL) | 0.05 | 1 |
Table 5: Robustness
| Parameter Variation | New UPLC-MS Method (%RSD) | Alternative HPLC-UV Method (%RSD) |
| Flow Rate (±0.02 mL/min) | 1.2 | 2.5 |
| Column Temp. (±2°C) | 0.9 | 1.8 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
1. Linearity and Range
-
Objective: To assess the linear relationship between the concentration of this compound and the analytical signal.
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the assay. For the UPLC-MS method, this was 0.05, 0.1, 1, 10, 25, and 50 µg/mL. For the HPLC-UV method, concentrations were 1, 5, 10, 25, 50, and 100 µg/mL.
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (r²).
-
2. Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare samples with known concentrations of this compound at three levels: low, medium, and high.
-
Analyze each sample in triplicate.
-
Calculate the percentage recovery for each sample using the formula: (Measured Concentration / True Concentration) * 100.
-
3. Precision
-
Objective: To evaluate the degree of scatter between a series of measurements.
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six identical samples at a single concentration.
-
Analyze the samples on the same day, with the same instrument, and by the same analyst.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both days.
-
-
4. Specificity
-
Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of other components.
-
Protocol:
-
Prepare a placebo sample containing all formulation components except this compound.
-
Prepare a spiked sample by adding a known amount of this compound to the placebo.
-
Analyze the placebo, a standard solution of this compound, and the spiked sample.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of this compound.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Protocol:
-
LOD: Determined as the concentration that yields a signal-to-noise ratio of 3:1.
-
LOQ: Determined as the concentration that yields a signal-to-noise ratio of 10:1.
-
6. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol:
-
Introduce small, deliberate changes to the analytical method, such as variations in flow rate and column temperature.
-
Analyze samples under each of the modified conditions.
-
Calculate the %RSD for the results obtained under the varied conditions.
-
Visualizations
Experimental Workflow for Method Validation
Caption: A flowchart of the analytical method validation process.
Logical Flow for Data Comparison
Caption: A logical flow diagram for comparing the two analytical methods.
References
- 1. canadacommons.ca [canadacommons.ca]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | The Fragrance Conservatory [fragranceconservatory.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
Safety Operating Guide
Proper Disposal of Cyclohexadecanone: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of Cyclohexadecanone in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment.
Hazard Profile and Personal Protective Equipment (PPE)
This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can also cause skin and serious eye irritation.[1][2] Adherence to strict safety protocols is mandatory when handling and disposing of this chemical.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat must be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, crucial for risk assessment and proper handling.
| Property | Value | Source |
| Flash Point | 148.33 °C (299.00 °F) | [3] |
| Oral LD50 (Rat) | > 2000 mg/kg | [3] |
| Dermal LD50 (Rabbit) | > 2000 mg/kg | [3] |
| GHS Hazard Statements | H226, H302, H312, H315, H318, H332, H335 | [1][2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound requires a systematic approach to waste management, from the point of generation to final disposal by a licensed service.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
Classify waste this compound as "Hazardous Chemical Waste."
-
Due to its flammability and toxicity, it must be segregated from other waste streams, particularly incompatible materials such as strong oxidizing agents.
-
-
Waste Collection and Storage:
-
Container: Use a designated, compatible, and leak-proof container with a secure screw cap. The original container is often a suitable choice.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The label should also indicate the hazards (e.g., "Flammable," "Toxic").
-
Storage Location: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. Keep the container away from heat, sparks, and open flames.
-
-
Spill Management:
-
Minor Spills: In the event of a small spill, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial sorbent. Collect the contaminated absorbent material into a designated hazardous waste container.
-
Major Spills: For larger spills, evacuate the area and immediately contact your institution's Environmental Health and Safety (EHS) department.
-
-
Disposal of Empty Containers:
-
Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate from the triple rinse must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse. The defaced container can then typically be disposed of as regular solid waste, but institutional policies should be confirmed.
-
-
Arranging for Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected waste. Ensure all institutional and regulatory requirements for waste handover are met.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Logistics for Handling Cyclohexadecanone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Cyclohexadecanone is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational plans, and disposal protocols to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Essential to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other suitable chemical-resistant gloves are recommended.[2] Gloves should be inspected before use and replaced regularly, and always after contamination. |
| Body Protection | Laboratory Coat or Coveralls | A standard lab coat is typically sufficient for small-scale operations. For larger quantities or in case of potential for significant splashing, chemical-resistant coveralls should be worn.[1][3] |
| Respiratory Protection | Respirator | Generally not required if work is conducted in a well-ventilated area or a fume hood.[2] If vapors or mists are generated and ventilation is inadequate, a NIOSH-approved respirator should be used.[1] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure for handling this compound can significantly reduce the risk of accidents and exposure.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area.[1] The use of a chemical fume hood is highly recommended.
-
Locate the nearest safety shower and eyewash station before beginning work.[1]
-
Avoid contact with skin and eyes.[1]
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid inhalation of vapor or mist.[5]
-
Wash hands and face thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the handling area.
3. In Case of a Spill:
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
For small spills, absorb with an inert material such as vermiculite, dry sand, or earth and place it in a suitable container for disposal.[2][6]
-
For large spills, dike the material to prevent spreading and contact the appropriate environmental health and safety personnel.[6]
-
Do not allow the spilled material to enter drains or waterways.[2][6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Unused Product: Dispose of contents and container in accordance with local, regional, national, and international regulations.[2][6][7] This may involve incineration in a licensed facility.
-
Contaminated Materials: Absorbent materials used to clean up spills should be placed in a sealed, labeled container and disposed of as hazardous waste.
-
Empty Containers: Empty containers may retain product residue. They should be taken to an approved waste handling site for recycling or disposal.[2] Do not reuse empty containers.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
